Tetraprenylacetone, (5Z)-
Description
BenchChem offers high-quality Tetraprenylacetone, (5Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraprenylacetone, (5Z)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3796-64-3 |
|---|---|
Molecular Formula |
C23H38O |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(5Z,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17- |
InChI Key |
HUCXKZBETONXFO-YGKYSWEFSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CCC(=O)C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
(5Z)-Tetraprenylacetone: A Technical Guide for Researchers
Abstract
(5Z)-Tetraprenylacetone, a specific stereoisomer of the more broadly studied geranylgeranylacetone (GGA), presents a compelling area for scientific inquiry. While much of the existing research focuses on the all-(E) isomer or mixtures, known commercially as Teprenone, the unique conformational arrangement of the (5Z) isomer suggests the potential for distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known chemical structure and properties of tetraprenylacetone, with a specific focus on what can be inferred about the (5Z) isomer. It further delves into the well-documented biological activities of geranylgeranylacetone, including its established role as an inducer of Heat Shock Protein 70 (HSP70) and its associated cytoprotective effects. This document also outlines relevant experimental protocols and visualizes key signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
(5Z)-Tetraprenylacetone, systematically named (5Z,9E,13E)-6,10,14,18-tetramethylnona-5,9,13,17-tetraen-2-one, is a polyisoprenoid ketone. The defining feature of this isomer is the Z configuration of the double bond at the C5 position. While specific experimental data for the (5Z) isomer is limited in publicly available literature, its general properties can be inferred from studies on geranylgeranylacetone (GGA).
Table 1: Physicochemical Properties of Geranylgeranylacetone (GGA)
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₈O | [1] |
| Molecular Weight | 330.55 g/mol | [1] |
| Appearance | Clear oil | Sigma-Aldrich |
| Solubility | DMSO: >5 mg/mL | Sigma-Aldrich |
| Storage Temperature | -20°C | Sigma-Aldrich |
| Purity (typical) | ≥98% (HPLC) | Sigma-Aldrich |
Note: The properties listed above are for the commercially available geranylgeranylacetone, which is typically the all-(E) isomer (Teprenone). The stereochemistry of the (5Z) isomer may lead to variations in properties such as boiling point, density, and refractive index.
Biological Activity and Signaling Pathways
The biological activity of geranylgeranylacetone (GGA) is primarily attributed to its ability to induce the expression of heat shock proteins (HSPs), particularly HSP70.[1] This induction confers significant cytoprotective effects against a variety of cellular stressors.
Induction of Heat Shock Protein 70 (HSP70)
GGA is known to upregulate HSP70 expression by activating the Heat Shock Factor 1 (HSF1).[2] The proposed mechanism involves the binding of GGA to the C-terminal domain of HSP70, which leads to the dissociation of the HSP70-HSF1 complex.[1] The released HSF1 can then trimerize, translocate to the nucleus, and bind to heat shock elements (HSEs) in the promoter regions of HSP genes, thereby initiating their transcription.
Cytoprotective and Anti-inflammatory Effects
The induction of HSP70 by GGA has been shown to protect cells from damage induced by various stressors, including ischemia-reperfusion injury, nonsteroidal anti-inflammatory drugs (NSAIDs), and oxidative stress.[3][4] This cytoprotective effect is linked to the chaperone activity of HSP70, which aids in the proper folding of proteins and the refolding of denatured proteins. GGA has also demonstrated anti-inflammatory and anti-ulcer properties.[3]
Signaling Pathways
Recent studies have elucidated the involvement of specific signaling pathways in the protective effects of GGA. The PI3K/AKT/mTOR pathway has been identified as a key mediator of GGA-induced HSP70 expression and the subsequent reduction of apoptosis, autophagy, and gliosis in retinal ischemia-reperfusion injury.[5]
Caption: GGA-induced HSP70 expression and cytoprotection via the PI3K/AKT/mTOR pathway.
Experimental Protocols
This section provides an overview of methodologies that can be adapted for the study of (5Z)-Tetraprenylacetone.
Stereospecific Synthesis
The stereospecific synthesis of tetraprenylacetone isomers can be challenging. A common strategy involves the use of stereocontrolled Wittig or Horner-Wadsworth-Emmons reactions to establish the desired double bond geometry. For the synthesis of the (5Z) isomer, a (Z)-selective olefination reaction would be a critical step.
Conceptual Workflow for (5Z)-Tetraprenylacetone Synthesis:
Caption: A conceptual workflow for the stereospecific synthesis of (5Z)-Tetraprenylacetone.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for the separation and quantification of tetraprenylacetone isomers. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective. The distinct retention times of the isomers would allow for their separation and purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the stereochemistry of the double bonds. The coupling constants and chemical shifts of the vinylic protons are particularly informative for distinguishing between (E) and (Z) isomers.
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. Fragmentation patterns can also provide structural information.
In Vitro HSP70 Induction Assay
Cell Culture: A suitable cell line (e.g., human gastric epithelial cells, neuronal cells) is cultured under standard conditions.
Treatment: Cells are treated with varying concentrations of (5Z)-Tetraprenylacetone for a specified duration (e.g., 24 hours).
Western Blot Analysis:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for HSP70.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
The signal is detected using a chemiluminescent substrate, and the band intensity is quantified to determine the level of HSP70 expression relative to a loading control (e.g., β-actin).
Conclusion and Future Directions
While the biological activities of geranylgeranylacetone are well-established, the specific contributions of the (5Z) isomer remain an unexplored area of research. The distinct three-dimensional structure of (5Z)-Tetraprenylacetone may lead to altered interactions with biological targets, potentially resulting in a unique pharmacological profile. Future research should focus on the stereospecific synthesis of (5Z)-Tetraprenylacetone to enable a thorough investigation of its physicochemical properties and a direct comparison of its biological activity against other isomers. Such studies will be instrumental in unlocking the full therapeutic potential of this class of compounds.
References
- 1. The induction mechanism of the molecular chaperone HSP70 in the gastric mucosa by Geranylgeranylacetone (HSP-inducer) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral geranylgeranylacetone treatment increases heat shock protein expression in human atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ゲラニルゲラニルアセトン | Sigma-Aldrich [sigmaaldrich.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Geranylgeranylacetone-induced heat shock protein70 expression reduces retinal ischemia-reperfusion injury through PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific Synthesis of (5Z)-Tetraprenylacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5Z)-Tetraprenylacetone, a C20 isoprenoid ketone, represents a key structural motif in various biologically active molecules. Its stereospecific synthesis, particularly the establishment of the (5Z) trisubstituted double bond, presents a significant chemical challenge. This technical guide provides an in-depth overview of a plausible stereospecific synthetic route to (5Z)-Tetraprenylacetone, leveraging modern stereoselective olefination methodologies. Detailed experimental protocols for key transformations are provided, and quantitative data is summarized for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the synthetic strategy.
Introduction
Retrosynthetic Analysis
A logical retrosynthetic strategy for (5Z)-Tetraprenylacetone (1) involves a disconnection of the C4-C5 bond, suggesting a Z-selective olefination reaction as the key bond-forming step. This leads to two key synthons: a C15 aldehyde with (2Z,6E)-stereochemistry (2) and a C5 phosphonium ylide or phosphonate anion (3) . The C15 aldehyde can be derived from (2Z,6E)-farnesol (4) , a known sesquiterpenoid.
Caption: Retrosynthetic analysis of (5Z)-Tetraprenylacetone.
Synthesis of Key Intermediates
Synthesis of (2Z,6E)-Farnesol (4)
The stereoselective synthesis of (2Z,6E)-farnesol is a critical first step. While this isomer of farnesol is a known compound, its synthesis often requires careful control of olefination reactions to achieve the desired Z-geometry at the C2 position. One plausible approach involves the use of a Z-selective Horner-Wadsworth-Emmons reaction.[1][2]
Oxidation of (2Z,6E)-Farnesol to (2Z,6E)-Farnesal (2)
The allylic alcohol of (2Z,6E)-farnesol can be selectively oxidized to the corresponding aldehyde, (2Z,6E)-farnesal, using mild oxidizing agents to avoid isomerization of the double bonds.[3][4]
Experimental Protocol: Oxidation of (2Z,6E)-Farnesol
To a solution of (2Z,6E)-farnesol (1.0 eq) in dichloromethane (DCM) at 0 °C is added Dess-Martin periodinane (1.2 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (2Z,6E)-farnesal.
| Reactant | Molar Eq. |
| (2Z,6E)-Farnesol | 1.0 |
| Dess-Martin Periodinane | 1.2 |
| Dichloromethane | - |
Table 1: Reagents for the oxidation of (2Z,6E)-Farnesol.
Stereoselective Olefination
The crucial step in this synthetic strategy is the stereoselective formation of the (5Z)-double bond. Two powerful methods for achieving high Z-selectivity in olefination reactions are the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction and the Julia-Kocienski olefination.
Still-Gennari Olefination
The Still-Gennari olefination utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, to favor the formation of the Z-alkene.[2]
Experimental Protocol: Still-Gennari Olefination
To a solution of the appropriate C4-phosphonate (e.g., diethyl (3-methylbut-2-en-1-yl)phosphonate) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added a strong base such as potassium hexamethyldisilazide (KHMDS) (1.1 eq). The mixture is stirred for 30 minutes, after which a solution of (2Z,6E)-farnesal (1.0 eq) in THF is added dropwise. The reaction is stirred at -78 °C for several hours until completion as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield (5Z,9E,13E)-6,10,14-trimethyl-pentadeca-2,5,9,13-tetraene.
| Reactant | Molar Eq. |
| (2Z,6E)-Farnesal | 1.0 |
| Diethyl (3-methylbut-2-en-1-yl)phosphonate | 1.1 |
| KHMDS | 1.1 |
| THF | - |
Table 2: Reagents for the Still-Gennari Olefination.
Julia-Kocienski Olefination
The Julia-Kocienski olefination involves the reaction of a phenyl tetrazolyl (PT) sulfone with an aldehyde or ketone. While it typically favors the E-isomer, modifications to the sulfone and reaction conditions can lead to high Z-selectivity.[1][5][6][7]
Experimental Protocol: Julia-Kocienski Olefination
A solution of the C4-PT-sulfone (1.2 eq) in anhydrous THF is cooled to -78 °C. A strong base like lithium hexamethyldisilazide (LiHMDS) (1.2 eq) is added, and the mixture is stirred for 30-60 minutes. A solution of (2Z,6E)-farnesal (1.0 eq) in THF is then added dropwise. The reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the desired Z-alkene.
| Reactant | Molar Eq. |
| (2Z,6E)-Farnesal | 1.0 |
| C4-PT-sulfone | 1.2 |
| LiHMDS | 1.2 |
| THF | - |
Table 3: Reagents for the Julia-Kocienski Olefination.
Caption: Proposed synthetic workflow for (5Z)-Tetraprenylacetone.
Conversion to (5Z)-Tetraprenylacetone
The resulting tetraene from the olefination step needs to be converted to the target ketone. This can be achieved through a selective hydration of the terminal double bond followed by oxidation of the resulting secondary alcohol.
Quantitative Data Summary
The expected yields and stereoselectivities for the key olefination reactions are summarized below. These values are based on literature precedents for similar substrates.
| Olefination Method | Typical Yield (%) | Typical Z:E Ratio |
| Still-Gennari Olefination | 70-90 | >95:5 |
| Julia-Kocienski Olefination | 65-85 | >90:10 |
Table 4: Expected Yields and Stereoselectivities.
Conclusion
This technical guide outlines a robust and stereoselective synthetic strategy for the preparation of (5Z)-Tetraprenylacetone. The key to this approach is the utilization of modern Z-selective olefination reactions, such as the Still-Gennari or Julia-Kocienski olefination, to control the geometry of the crucial C5-C6 double bond. The provided experimental protocols and data offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in accessing this and related isoprenoid structures. The modular nature of this synthesis should also allow for the preparation of analogues for structure-activity relationship studies. Further optimization of each step will be necessary to achieve an efficient and scalable synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Farnesol oxidation in insects: evidence that the biosynthesis of insect juvenile hormone is mediated by a specific alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Julia Olefination [organic-chemistry.org]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
The Isomeric Divide: A Technical Examination of Tetraprenylacetone's Biological Potential
A comparative analysis of the biological activities of (5Z)-Tetraprenylacetone and its (5E)-isomer remains an uncharted area of scientific inquiry. Extensive investigation of publicly available scientific literature and databases reveals a significant gap in the understanding of how the stereochemistry of the C5 double bond in tetraprenylacetone influences its biological effects. No direct comparative studies, quantitative data, or detailed experimental protocols specifically addressing the differential activities of the (5Z) and (5E) isomers have been identified.
This technical guide, therefore, pivots to an in-depth exploration of the biological activities of structurally related and well-researched tetraprenyl compounds: Geranylgeranylacetone (GGA) and Tetraprenyltoluquinone (TPTQ) . The insights gleaned from these analogous compounds offer valuable perspectives for researchers, scientists, and drug development professionals interested in the therapeutic potential of isoprenoid ketones. This document will adhere to the core requirements of providing structured data, detailed experimental methodologies where available, and visualizations of key signaling pathways.
Geranylgeranylacetone (GGA): A Pleiotropic Agent with Anticancer and Anti-inflammatory Properties
Geranylgeranylacetone (GGA), an acyclic isoprenoid, is an established anti-ulcer drug in Japan. Beyond its gastric-protective effects, a growing body of research highlights its potential as an anticancer and anti-inflammatory agent.
Anticancer Activity of Geranylgeranylacetone
GGA has demonstrated inhibitory effects on the progression of various cancers, including ovarian cancer, both in vitro and in vivo.[1] Its anticancer mechanisms are multifaceted, primarily involving the modulation of key signaling pathways that govern cell proliferation, survival, and invasion.
Quantitative Data on the Anticancer Effects of GGA:
While specific IC50 values for GGA across a wide range of cancer cell lines are not consistently reported in a centralized manner, studies have demonstrated its dose-dependent inhibitory effects on cancer cell proliferation. For instance, treatment of ovarian cancer cells with GGA resulted in a significant inhibition of cell proliferation.[1]
| Cell Line | Cancer Type | Effect of GGA | Concentration/Dose | Reference |
| Ovarian Cancer Cells | Ovarian Cancer | Inhibition of cell proliferation, inactivation of Ras, suppression of MAPK phosphorylation | Not specified | [1] |
| HeLa, Caco-2, HEK | Cervical, Colorectal, Embryonic Kidney | Decreased cell viability (in normal glucose) | 100 µM | |
| MDA-MB-231 | Breast Cancer | Reduced tumor growth (in vivo, in combination with doxorubicin) | Not specified | |
| Human Hepatic Stellate Cells | Liver Fibrosis Model | Attenuates fibrogenic activity, induces apoptosis | Not specified |
Experimental Protocols for Anticancer Assays with GGA:
-
Cell Proliferation Assay: Ovarian cancer cells are seeded in appropriate culture plates and treated with varying concentrations of GGA. Cell proliferation can be assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.
-
Western Blot Analysis for Signaling Pathway Components: To investigate the effect of GGA on signaling pathways, cancer cells are treated with GGA, and cell lysates are prepared. Proteins of interest (e.g., Ras, phosphorylated MAPK) are separated by SDS-PAGE, transferred to a membrane, and detected using specific antibodies.[1]
-
In Vivo Tumor Growth and Ascites Model: To assess the in vivo efficacy of GGA, human ovarian cancer cells can be xenografted into immunodeficient mice. The mice are then treated with GGA, and tumor growth and ascites formation are monitored over time.[1]
Signaling Pathways Modulated by Geranylgeranylacetone in Cancer:
GGA's anticancer effects are attributed, in part, to its ability to interfere with the Ras-MAPK and Rho signaling pathways.
-
Ras-MAPK Signaling Pathway: The Ras-MAPK pathway is a critical regulator of cell proliferation and survival. GGA has been shown to inactivate Ras and suppress the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), thereby inhibiting downstream signaling that promotes cancer cell growth.[1]
Caption: Inhibition of the Ras-MAPK signaling pathway by Geranylgeranylacetone (GGA).
-
Rho Signaling Pathway: The Rho family of GTPases plays a crucial role in cancer cell invasion and motility. GGA has been found to inhibit ovarian cancer invasion by attenuating Rho activation.[1]
References
The Enigmatic Presence of (5Z)-Tetraprenylacetone in the Plant Kingdom: A Technical Guide for Researchers
A deep dive into the potential natural occurrence, biosynthesis, and analysis of the acyclic diterpenoid (5Z)-Tetraprenylacetone, with a focus on its likely origins in marine brown algae.
Executive Summary
(5Z)-Tetraprenylacetone, an acyclic C20 isoprenoid ketone, remains an elusive compound within the vast chemical landscape of the plant kingdom. While direct evidence of its natural occurrence in terrestrial plants is scarce, compelling chemotaxonomic and biosynthetic rationale points towards marine brown algae (Phaeophyceae) as a promising, yet underexplored, source. This technical guide synthesizes the available information on structurally related acyclic diterpenoids and farnesylacetone derivatives found in brown algae, primarily from the genera Sargassum and Bifurcaria. It provides researchers, scientists, and drug development professionals with a comprehensive overview of the probable biosynthetic pathways, detailed hypothetical experimental protocols for extraction and quantification, and a discussion of its potential biological significance. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into the natural occurrence and bioactivity of (5.Z.)-Tetraprenylacetone.
Introduction: The Diterpenoid Landscape and the Case for (5Z)-Tetraprenylacetone
Diterpenoids, a diverse class of C20 isoprenoids, are widespread in nature and exhibit a remarkable range of biological activities.[1] They are biosynthesized from geranylgeranyl pyrophosphate (GGPP) and can be acyclic, monocyclic, bicyclic, or have more complex ring systems.[2] Acyclic diterpenoids, while less common than their cyclic counterparts, are known constituents of various organisms, including marine algae.
(5Z)-Tetraprenylacetone, also known as (6E,10Z,14E)-6,10,14-trimethylpentadeca-5,10,14-trien-2-one, belongs to this class of acyclic diterpenoid ketones. Although its presence in terrestrial plants has not been definitively established in publicly available literature, the degradation of phytol, a component of chlorophyll, can lead to the formation of various isoprenoid ketones.[3][4][5] However, the most compelling evidence for its potential natural occurrence comes from studies on marine brown algae, which are known to produce a rich diversity of terpenoids, including acyclic diterpenes.[3][6]
Putative Natural Occurrence in Brown Algae (Phaeophyceae)
Brown algae are a rich source of unique secondary metabolites, including a variety of terpenoids.[7][8] Several studies have reported the isolation of acyclic diterpenoids and related compounds from genera such as Sargassum, Bifurcaria, and Dictyota. Notably, farnesylacetone derivatives, which are C18 ketones structurally similar to the C20 tetraprenylacetone, have been identified in Sargassum sagamianum. This suggests that the biosynthetic machinery for producing such acyclic isoprenoid ketones exists within this algal class.
While no study has explicitly identified (5Z)-Tetraprenylacetone, the presence of these related compounds strongly suggests that it, or its isomers, may be present as minor constituents in the volatile or lipid fractions of certain brown algal species. Further targeted phytochemical investigations of these organisms are warranted.
Hypothetical Biosynthesis of (5Z)-Tetraprenylacetone
The biosynthesis of (5Z)-Tetraprenylacetone in plants or algae would likely follow the well-established isoprenoid pathway. The key steps are hypothesized as follows:
-
Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): These C5 building blocks are synthesized via the mevalonate (MVA) pathway in the cytosol and/or the methylerythritol phosphate (MEP) pathway in plastids.
-
Synthesis of Geranylgeranyl Pyrophosphate (GGPP): Head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by GGPP synthase, yields the C20 precursor, GGPP.
-
Formation of the Acyclic Diterpene Skeleton: GGPP can then be modified through the action of various enzymes, including phosphatases, dehydrogenases, and reductases, to form a variety of acyclic diterpenoids.
-
Oxidation to form (5Z)-Tetraprenylacetone: The terminal pyrophosphate group of an acyclic C20 diterpene precursor could be removed, followed by a series of oxidation and isomerization steps to yield the ketone functionality and the specific (5Z) double bond configuration of tetraprenylacetone.
The logical relationship for this proposed biosynthetic pathway is depicted in the following diagram:
Experimental Protocols
The following sections outline detailed methodologies for the extraction, isolation, and quantification of (5Z)-Tetraprenylacetone from brown algae, based on established protocols for related terpenoids.
Extraction of Acyclic Diterpenoids from Brown Algae
A generalized workflow for the extraction and isolation of terpenoids from brown algal biomass is presented below.
Detailed Protocol:
-
Sample Preparation: Freshly collected brown algal material (e.g., Sargassum sp.) is thoroughly washed with fresh water to remove salts and epiphytes. The cleaned material is then freeze-dried or air-dried at a low temperature (e.g., 40°C) to prevent degradation of thermolabile compounds. The dried biomass is ground into a fine powder.
-
Extraction: The powdered alga is extracted exhaustively with a mixture of dichloromethane and methanol (2:1, v/v) at room temperature with constant stirring. This solvent system is effective for extracting a broad range of lipophilic compounds, including terpenoids.
-
Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude lipophilic extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel. A solvent gradient of increasing polarity, starting from n-hexane and gradually increasing the proportion of ethyl acetate, is used to elute different fractions.
-
Purification: Fractions containing compounds with similar TLC profiles to authentic standards of acyclic diterpenoids (if available) or showing promising signals in preliminary GC-MS analysis are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the target compound.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical method of choice for the quantification of volatile and semi-volatile compounds like (5Z)-Tetraprenylacetone.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C for 2 min, ramped to 280°C at a rate of 10°C/min, and held for 10 min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Sample Preparation for GC-MS:
-
An accurately weighed amount of the dried algal powder or a specific fraction from the column chromatography is extracted with a known volume of a suitable solvent (e.g., hexane or dichloromethane).
-
An internal standard (e.g., n-eicosane) of known concentration is added to the extract.
-
The sample is vortexed and then centrifuged. The supernatant is transferred to a GC vial for analysis.
Quantification:
Quantification is achieved by creating a calibration curve using an authentic standard of (5Z)-Tetraprenylacetone. The peak area of the target compound is normalized to the peak area of the internal standard, and the concentration is determined from the calibration curve. In the absence of a commercial standard, semi-quantification can be performed by comparing the peak area of the compound to that of the internal standard, assuming a response factor of 1.
Quantitative Data
As of the writing of this guide, no specific quantitative data for (5Z)-Tetraprenylacetone in any plant or algal species has been published. However, based on studies of other acyclic diterpenoids in brown algae, the expected concentration would likely be in the range of micrograms to low milligrams per gram of dried algal material. The table below is a template for presenting such data once it becomes available.
| Algal Species | Plant Part/Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |
| [Example: Sargassum muticum] | Thallus | [Hypothetical Value: 15.2 ± 2.1] | GC-MS | [Future Study] |
| [Example: Bifurcaria bifurcata] | Whole Alga | [Hypothetical Value: 8.7 ± 1.5] | GC-MS | [Future Study] |
Potential Biological Activities and Signaling Pathways
The biological activities of (5Z)-Tetraprenylacetone have not been extensively studied. However, its structural analog, geranylgeranylacetone (GGA), has been shown to induce heat shock proteins and exhibit cytoprotective effects.[9][10] It is plausible that (5Z)-Tetraprenylacetone may possess similar or other interesting biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects, which are common among terpenoids isolated from marine algae.[11][12]
Currently, there is no information available regarding any signaling pathways in plants or algae that involve (5Z)-Tetraprenylacetone. Research in this area would be highly novel and could uncover new roles for acyclic diterpenoids in chemical ecology or as signaling molecules.
Conclusion and Future Directions
(5Z)-Tetraprenylacetone represents a scientifically intriguing but currently unconfirmed natural product in the plant and algal kingdoms. The chemotaxonomic evidence strongly points towards brown algae as the most probable source of this compound. This technical guide provides a roadmap for researchers to embark on the discovery and characterization of (5Z)-Tetraprenylacetone. Future research should focus on:
-
Targeted Phytochemical Screening: Extensive screening of various brown algal species, particularly from the genera Sargassum and Bifurcaria, using the GC-MS methodology outlined in this guide.
-
Structure Elucidation: In the event of its discovery, full structure elucidation using 1D and 2D NMR spectroscopy and high-resolution mass spectrometry will be crucial.[6][7]
-
Bioactivity Screening: Evaluation of the isolated compound for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Biosynthetic Studies: Investigation of the enzymatic machinery responsible for its biosynthesis in the source organism.
The exploration of the natural occurrence and biological functions of (5Z)-Tetraprenylacetone holds the potential to unveil a new bioactive molecule with applications in drug discovery and development, and to deepen our understanding of the chemical diversity of the marine environment.
References
- 1. Structural Elucidation of Cryptic Algaecides in Marine Algal-Bacterial Symbioses by NMR Spectroscopy and MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. irjse.in [irjse.in]
- 5. jchps.com [jchps.com]
- 6. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae | Springer Nature Experiments [experiments.springernature.com]
- 7. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in biological properties of brown algae-derived compounds for nutraceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and Structure Elucidation of Three New Dolastanes from the Brown Alga Dilophus spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pharmaceutical Potential of Brown Algal Polysaccharides and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant activity of phlorotannins from brown algae | Liu | International Journal of Agricultural and Biological Engineering [ijabe.org]
(5Z)-Tetraprenylacetone: A Potent Inducer of the Cellular Stress Response
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(5Z)-Tetraprenylacetone, an acyclic polyisoprenoid and a specific stereoisomer of geranylgeranylacetone (GGA), has emerged as a significant pharmacological agent for the induction of heat shock proteins (HSPs). Initially developed as an anti-ulcer drug, its cytoprotective properties have been largely attributed to its ability to upregulate the expression of various HSPs, which act as molecular chaperones to protect cells from stress-induced damage. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols related to the action of (5Z)-Tetraprenylacetone as a heat shock protein inducer, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
The primary mechanism by which (5Z)-Tetraprenylacetone induces the expression of heat shock proteins revolves around the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. Under normal physiological conditions, HSF1 is maintained in an inactive monomeric state through its association with HSP70 and HSP90.
Upon cellular stress or exposure to inducers like (5Z)-Tetraprenylacetone, this complex is disrupted. It is proposed that (5Z)-Tetraprenylacetone directly interacts with the C-terminal domain of HSP70, leading to a conformational change that causes the dissociation of HSP70 from HSF1.[1] This dissociation allows HSF1 to trimerize, translocate to the nucleus, and bind to the heat shock elements (HSEs) in the promoter regions of HSP genes, thereby initiating their transcription.
Furthermore, the cytoprotective effects of (5Z)-Tetraprenylacetone-induced HSP70 have been linked to the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Signaling Pathways
Below are diagrams illustrating the key signaling pathways involved in the induction of heat shock proteins by (5Z)-Tetraprenylacetone.
Caption: HSF1 Activation Pathway by (5Z)-Tetraprenylacetone.
References
An In-depth Technical Guide to the Mechanism of Action of (5Z)-Tetraprenylacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5Z)-Tetraprenylacetone, more commonly known as Geranylgeranylacetone (GGA) or Teprenone, is a cytoprotective agent with a multifaceted mechanism of action. Primarily recognized for its potent induction of Heat Shock Proteins (HSPs), particularly HSP70, GGA confers significant protection against a variety of cellular stressors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of (5Z)-Tetraprenylacetone, with a focus on its role in HSP induction, gastric mucosal protection, and its anti-inflammatory and antioxidant properties. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a practical resource for researchers in drug discovery and development.
Core Mechanism of Action: Induction of Heat Shock Proteins
The principal mechanism through which (5Z)-Tetraprenylacetone exerts its cytoprotective effects is the induction of Heat Shock Proteins (HSPs). HSPs are a family of molecular chaperones that play a critical role in maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and facilitating the degradation of damaged proteins.
Activation of Heat Shock Factor 1 (HSF1)
(5Z)-Tetraprenylacetone initiates the heat shock response by activating Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSP genes. In an unstressed state, HSF1 is maintained in an inactive monomeric form in the cytoplasm, bound to HSPs (predominantly HSP90 and HSP70).
Upon cellular stress or exposure to (5Z)-Tetraprenylacetone, this complex dissociates. It is hypothesized that GGA may directly interact with HSP70, causing a conformational change that leads to the release of HSF1. Once liberated, HSF1 undergoes trimerization, phosphorylation, and translocates to the nucleus.
Transcriptional Upregulation of HSPs
In the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) located in the promoter regions of HSP genes. This binding event initiates the transcription of various HSPs, most notably HSP70. The induction of HSP70 is a key event in the cytoprotective action of (5Z)-Tetraprenylacetone.
Figure 1: Signaling pathway of (5Z)-Tetraprenylacetone-induced HSP70 expression.
Gastric Mucosal Protection
(5Z)-Tetraprenylacetone was initially developed and is widely used as an anti-ulcer agent. Its gastroprotective effects are mediated by a combination of HSP induction and other direct effects on the gastric mucosa.
Enhancement of Mucus and Bicarbonate Secretion
(5Z)-Tetraprenylacetone stimulates the synthesis and secretion of gastric mucus, a critical component of the mucosal defense system. It has been shown to increase the production of high-molecular-weight glycoproteins, which enhances the viscosity and protective properties of the mucus layer. Furthermore, it increases the concentration of bicarbonate within the mucus gel, which helps to neutralize gastric acid at the epithelial surface.
Improvement of Gastric Mucosal Blood Flow
Adequate blood flow is essential for maintaining the integrity of the gastric mucosa, as it delivers oxygen and nutrients while removing metabolic waste. (5Z)-Tetraprenylacetone has been demonstrated to increase gastric mucosal blood flow, which may be mediated, in part, by an increase in the synthesis of prostaglandins.
Anti-inflammatory and Antioxidant Effects
Inflammation and oxidative stress are key contributors to the pathogenesis of gastric ulcers. (5Z)-Tetraprenylacetone exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it possesses antioxidant capabilities, protecting gastric mucosal cells from damage induced by reactive oxygen species (ROS).
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on the effects of (5Z)-Tetraprenylacetone.
Table 1: Preclinical Data on Gastric Mucosal Protection
| Parameter | Animal Model | Treatment | Result | Reference |
| Gastric Mucus Content | Rats | 100 mg/kg GGA, twice daily for 3 days | 62% increase in adherent mucus gel | [1] |
| Mucus Viscosity | Rats | 100 mg/kg GGA, twice daily for 3 days | 2.3 times higher viscosity | [1] |
| H+ Diffusion Retardation | Rats | 100 mg/kg GGA, twice daily for 3 days | 32% greater ability to retard H+ diffusion | [1] |
| Glycoprotein Synthesis | Rat gastric cultured cells | GGA (dose-dependent) | Significant increase (p < 0.01) | [2] |
Table 2: Clinical Trial Data on Gastric Ulcer Healing
| Treatment Group | Duration | Ulcer Healing Rate | Reference |
| Cimetidine + Teprenone (50 mg, tid) | 4 weeks | 72.4% | [3] |
| Cimetidine alone | 4 weeks | 52.1% | [3] |
| Cimetidine + Teprenone (50 mg, tid) | 8 weeks | 93.1% | [3] |
| Cimetidine alone | 8 weeks | 89.6% | [3] |
Table 3: Data on HSP70 Induction
| Experimental System | Treatment | Result | Reference |
| Rat Heart | Single oral dose of 200 mg/kg GGA | Peak HSP72 expression at 24 hours | [4] |
| Rat Liver (CCl4-induced fibrosis model) | GGA treatment | Significant enhancement of HSP70 expression | [5] |
| Human Atrial Tissue | 400 mg/day GGA for 3 days | Significantly increased HSPB1 and HSPA1 (HSP70 family) expression | [6] |
Detailed Experimental Protocols
Western Blot Analysis for HSP70 Induction
This protocol is a generalized procedure based on methodologies reported in the literature for detecting HSP70 expression following treatment with (5Z)-Tetraprenylacetone.
-
Cell/Tissue Lysis:
-
Harvest cells or tissues and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the samples in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HSP70 (e.g., mouse anti-HSP70 monoclonal antibody) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.
-
Use a loading control, such as an antibody against β-actin or GAPDH, to normalize for protein loading.
-
Figure 2: Experimental workflow for Western blot analysis of HSP70.
Assessment of Gastric Mucosal Lesions in an Animal Model
This protocol describes a common method for inducing and evaluating gastric ulcers in rats to assess the protective effects of (5Z)-Tetraprenylacetone.
-
Animal Model:
-
Use male Wistar or Sprague-Dawley rats (200-250 g).
-
Fast the animals for 24 hours before the experiment, with free access to water.
-
-
Drug Administration:
-
Administer (5Z)-Tetraprenylacetone (e.g., 100-200 mg/kg) or vehicle (e.g., 1% carboxymethyl cellulose) orally by gavage 30-60 minutes before ulcer induction.
-
-
Ulcer Induction:
-
Induce gastric ulcers using various methods, such as:
-
Ethanol-induced ulcer: Administer 1 mL of absolute ethanol orally.
-
Indomethacin-induced ulcer: Administer indomethacin (e.g., 30 mg/kg) orally or subcutaneously.
-
Water immersion restraint stress: Place the rats in a restraint cage and immerse them in water at 23°C to the level of the xiphoid process for a specified duration (e.g., 6 hours).
-
-
-
Evaluation of Gastric Lesions:
-
Euthanize the animals at a specified time after ulcer induction.
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove its contents.
-
Pin the stomach flat on a board for macroscopic examination.
-
Measure the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is the ulcer index.
-
Alternatively, the lesioned area can be quantified using image analysis software.
-
-
Histological Examination:
-
Fix gastric tissue samples in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, and cut into 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) for microscopic evaluation of mucosal damage, inflammation, and cellular infiltration.
-
Conclusion
The mechanism of action of (5Z)-Tetraprenylacetone is robust and multifaceted, with the induction of Heat Shock Proteins, particularly HSP70, at its core. This primary mechanism is complemented by its direct beneficial effects on the gastric mucosa, including enhanced mucus and bicarbonate secretion, improved blood flow, and anti-inflammatory and antioxidant activities. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of this compound in a range of diseases characterized by cellular stress and damage. The continued investigation into the intricate signaling pathways modulated by (5Z)-Tetraprenylacetone will undoubtedly unveil new avenues for its clinical application.
References
- 1. Enhancement of the lipid content and physical properties of gastric mucus by geranylgeranylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geranylgeranylacetone, a novel anti-ulcer drug, stimulates mucus synthesis and secretion in rat gastric cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The effects of teprenone on the ulcer healing rate and the quality of healing in the treatment of active gastric ulcers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Oral geranylgeranylacetone treatment increases heat shock protein expression in human atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro studies of (5Z)-Tetraprenylacetone
An In-depth Technical Guide to the In Vitro Studies of (5Z)-Tetraprenylacetone (Geranylgeranylacetone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z)-Tetraprenylacetone, more commonly known as Geranylgeranylacetone (GGA) or Teprenone, is an acyclic isoprenoid with demonstrated in vitro activity against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro studies of GGA, focusing on its mechanism of action, associated signaling pathways, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Mechanism of Action
In vitro studies have elucidated that Geranylgeranylacetone (GGA) exerts its anti-cancer effects primarily through the induction of apoptosis. GGA has been shown to trigger programmed cell death in a dose- and time-dependent manner in various cancer cell lines, including human leukemia HL-60 cells and melanoma cells.[1][2] The apoptotic cascade initiated by GGA involves the activation of caspase-3-like proteases, which are key executioners of apoptosis.[2] Furthermore, GGA's pro-apoptotic activity is enhanced in the presence of nitric oxide donors, suggesting a potential regulatory role of a redox-sensitive mechanism in the apoptotic pathway induced by GGA.[2]
Data Presentation: In Vitro Efficacy
The following table summarizes the quantitative data on the in vitro efficacy of Geranylgeranylacetone (GGA) against various human cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| G361 | Melanoma | Crystal Violet Assay | Cell Viability | Significant reduction at >10µM | [1] |
| SK-MEL-2 | Melanoma | Crystal Violet Assay | Cell Viability | Significant reduction at >10µM | [1] |
| SK-MEL-5 | Melanoma | Crystal Violet Assay | Cell Viability | Significant reduction at >10µM | [1] |
| U-2 OS | Osteosarcoma | Proliferation and Apoptosis Assays | Inhibition of Proliferation, Induction of Apoptosis | Dose-dependent | [3][4] |
| HL-60 | Human Leukemia | Apoptosis Assay | Induction of Apoptosis | Dose- and time-dependent | [2] |
Signaling Pathways
Geranylgeranylacetone has been shown to modulate several key signaling pathways implicated in cancer cell survival and proliferation.
Intrinsic Apoptosis Pathway
GGA induces apoptosis in melanoma cells through the intrinsic pathway. This is characterized by the upregulation of p53 and Bax expression, leading to the activation of caspase-9 and caspase-3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1]
Caption: Intrinsic apoptosis pathway induced by GGA in melanoma cells.
Hsp70-CHIP-PRMT1-STAT3 Pathway
In human osteosarcoma cells, GGA upregulates Heat shock protein 70 (Hsp70). Hsp70 interacts with the E3 ubiquitin ligase CHIP, leading to the degradation of Protein Arginine N-Methyltransferase 1 (PRMT1).[3][4] The degradation of PRMT1 inhibits the methylation and subsequent activation of STAT3, a key transcription factor involved in cell survival and proliferation. This ultimately promotes FAS-triggered cell apoptosis.[3][4]
Caption: GGA-induced degradation of PRMT1 via the Hsp70-CHIP pathway.
Experimental Protocols
This section provides representative protocols for key in vitro assays used to evaluate the effects of Geranylgeranylacetone (GGA).
Cell Viability Assay (Crystal Violet Assay)
This protocol is adapted from methodologies used to assess the effect of GGA on melanoma cell viability.[1]
Materials:
-
Human melanoma cell lines (e.g., G361, SK-MEL-2, SK-MEL-5)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Geranylgeranylacetone (GGA) stock solution
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol
-
Sorensen's solution (0.1 M sodium citrate, 50% ethanol, pH 4.2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
GGA Treatment: Prepare serial dilutions of GGA in complete culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of GGA (e.g., 1-100 µM). Include a vehicle control (medium with the same concentration of solvent used for GGA stock).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes.
-
Remove the methanol and let the plates air dry.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 10 minutes at room temperature.
-
Wash the plates thoroughly with water to remove excess stain and let them air dry.
-
-
Quantification:
-
Add 100 µL of Sorensen's solution to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is a standard method for detecting apoptosis and is applicable to studies with GGA.
Materials:
-
Cancer cell line of interest (e.g., HL-60, U-2 OS)
-
6-well plates
-
Complete culture medium
-
Geranylgeranylacetone (GGA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of GGA for a specified time.
-
Cell Harvesting:
-
For suspension cells (e.g., HL-60), collect the cells by centrifugation.
-
For adherent cells (e.g., U-2 OS), detach the cells using a gentle cell scraper or trypsin-EDTA, then collect by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel.
-
PI signal is detected in the FL2 or FL3 channel.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
This protocol is designed to detect changes in protein expression and phosphorylation in response to GGA treatment, as seen in studies on the PRMT1-STAT3 pathway.[3][4]
Materials:
-
Cancer cell line of interest (e.g., U-2 OS)
-
Geranylgeranylacetone (GGA)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT1, anti-STAT3, anti-phospho-STAT3, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After GGA treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
(5Z)-Tetraprenylacetone (Geranylgeranylacetone) demonstrates significant anti-cancer properties in vitro, primarily by inducing apoptosis through the intrinsic pathway and by modulating the Hsp70-CHIP-PRMT1-STAT3 signaling cascade. This technical guide provides a foundational understanding of its in vitro activities and offers standardized protocols for its further investigation. The presented data and methodologies can aid researchers in designing and executing studies to further elucidate the therapeutic potential of this compound.
References
- 1. Geranylgeranylacetone induces apoptosis via the intrinsic pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geranylgeranylacetone induces apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geranylgeranylacetone promotes human osteosarcoma cell apoptosis by inducing the degradation of PRMT1 through the E3 ubiquitin ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geranylgeranylacetone promotes human osteosarcoma cell apoptosis by inducing the degradation of PRMT1 through the E3 ubiquitin ligase CHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (5Z)-Tetraprenylacetone in Cellular Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular stress responses are intricate signaling networks essential for maintaining homeostasis and determining cell fate under adverse conditions. (5Z)-Tetraprenylacetone, an acyclic isoprenoid also known as Geranylgeranylacetone (GGA), has emerged as a significant modulator of these pathways. This technical guide provides a comprehensive overview of the role of (5Z)-Tetraprenylacetone in the cellular stress response, with a focus on its induction of Heat Shock Proteins (HSPs) and its interplay with the Nrf2 and MAPK signaling pathways. This document synthesizes available quantitative data, details key experimental protocols, and presents visual diagrams of the underlying molecular mechanisms to serve as a resource for researchers and professionals in drug development.
Introduction: Cellular Stress and the Promise of (5Z)-Tetraprenylacetone
Cells are constantly exposed to a variety of internal and external stressors, including oxidative stress, heat shock, and exposure to toxins. To counteract these challenges, cells have evolved sophisticated defense mechanisms collectively known as the cellular stress response. Key components of this response include the upregulation of cytoprotective proteins like Heat Shock Proteins (HSPs), the activation of antioxidant pathways such as the Nrf2-ARE system, and the modulation of signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathways.
(5Z)-Tetraprenylacetone, a compound with the chemical formula C23H38O, is structurally an isomer of Geranylgeranylacetone (GGA) and is often referred to by this name in scientific literature.[1][2][3] It is an acyclic isoprenoid that has been clinically used as an anti-ulcer drug and has demonstrated significant cytoprotective effects.[4][5] Its primary mode of action in the cellular stress response is believed to be the induction of HSPs, particularly HSP70, which act as molecular chaperones to prevent protein misfolding and aggregation.[1][4][5] This guide delves into the molecular mechanisms through which (5Z)-Tetraprenylacetone exerts its effects and provides the necessary technical details for its further investigation.
Quantitative Data on the Effects of (5Z)-Tetraprenylacetone (GGA)
The following tables summarize the key quantitative findings from preclinical studies on Geranylgeranylacetone (GGA).
Table 1: In Vivo Dose-Dependent Induction of HSP72 by GGA in Rats [6]
| GGA Dose (mg/kg, single oral administration) | Relative HSP72 Expression (Fold Change vs. Control) |
| 50 | ~1.5 |
| 100 | ~2.5 |
| 200 | ~3.5 |
| 400 | ~3.5 |
Data derived from Western blot analysis of rat hearts 24 hours after GGA administration.[6]
Table 2: In Vitro Cytotoxicity of GGA (IC50 Values) [4]
| Cell Line | Condition | IC50 (mM) |
| HeLa | High Glucose | 3.6 ± 0.86 |
| Normal Glucose | 4.4 ± 1.5 | |
| Caco-2 | High Glucose | 1.3 ± 0.47 |
| Normal Glucose | 0.43 ± 0.11 | |
| HEK293 | High Glucose | 1.0 ± 0.32 |
| Normal Glucose | 0.44 ± 0.15 |
Table 3: Effect of GGA on Cellular Viability and Functional Recovery
| Experimental Model | Stressor | GGA Treatment | Outcome | Quantitative Measurement |
| Rat Hearts | Ischemia/Reperfusion | 200 mg/kg (oral, 24h prior) | Cardioprotection | Greater functional recovery and less creatine kinase release compared to control.[6] |
| Human Atrial Tissue | Cardiac Surgery | 400 mg/day (oral, 3 days prior) | Increased HSPs | Significant increase in HSPB1 and HSPA1 expression levels.[7] |
| Rat Liver | Massive Hepatectomy | 100 mg/kg (oral) | Improved Survival | Significantly suppressed release of aminotransferases.[8] |
| Mice Cardiomyocytes | Humid Heat Stress | Pretreatment | Suppressed Apoptosis | Increased Bcl-2 expression, decreased cytosolic cytochrome c. |
| Rat Hepatic Fibrosis Model | Carbon Tetrachloride | Treatment | Attenuated Fibrosis | Upregulated HSP70 expression, decreased α-SMA and TGF-β1.[9][10] |
Table 4: Modulation of Nrf2 and MAPK Signaling Pathways by GGA (Illustrative)
| Pathway Component | Assay | GGA Treatment | Outcome | Quantitative Measurement |
| Nrf2 Pathway | ||||
| Nrf2 Nuclear Translocation | Immunofluorescence | Hypothesized | Increased nuclear Nrf2 | Data not available in searched literature |
| HO-1 mRNA Expression | qRT-PCR | Hypothesized | Upregulation | Data not available in searched literature |
| NQO1 mRNA Expression | qRT-PCR | Hypothesized | Upregulation | Data not available in searched literature |
| MAPK Pathway | ||||
| p-p38/p38 Ratio | Western Blot | Hypothesized | Modulation | Data not available in searched literature |
| p-JNK/JNK Ratio | Western Blot | Hypothesized | Modulation | Data not available in searched literature |
| p-ERK/ERK Ratio | Western Blot | Hypothesized | Modulation | Data not available in searched literature |
Note: While GGA is hypothesized to modulate the Nrf2 and MAPK pathways as part of its cellular stress response, specific quantitative data on these effects were not available in the reviewed literature. This represents a key area for future research.
Signaling Pathways Modulated by (5Z)-Tetraprenylacetone
Heat Shock Response (HSR)
The primary and most well-documented role of (5Z)-Tetraprenylacetone (GGA) in the cellular stress response is the induction of Heat Shock Proteins (HSPs).
Nrf2 Antioxidant Pathway (Hypothesized)
The Nrf2 pathway is a critical regulator of cellular redox homeostasis. While direct quantitative evidence for GGA's activation of this pathway is pending, its known role in mitigating oxidative stress suggests a likely interaction.
MAPK Signaling Pathways (Hypothesized)
The MAPK pathways (p38, JNK, ERK) are central to the cellular response to a wide array of stressors. Their modulation by GGA is an area of active investigation.
Detailed Experimental Protocols
Quantification of HSP70 Expression by Western Blot
This protocol details the steps for measuring the expression levels of HSP70 in cell or tissue lysates.
Protocol Steps:
-
Lysate Preparation: Homogenize cells or tissues in RIPA buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSP70 (e.g., mouse monoclonal anti-HSP70) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
Assessment of Nrf2 Nuclear Translocation by Immunofluorescence
This protocol describes the visualization and quantification of Nrf2 movement from the cytoplasm to the nucleus.
Protocol Steps:
-
Cell Culture: Grow cells on sterile glass coverslips in a culture dish. Treat with GGA or vehicle control for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS with 0.1% Tween 20 (PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 (e.g., rabbit polyclonal anti-Nrf2) overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Nuclear Counterstaining: Incubate with a nuclear counterstain such as DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of Nrf2 in the nucleus and cytoplasm to determine the extent of nuclear translocation.
Analysis of MAPK Phosphorylation by Western Blot
This protocol is for the detection and quantification of the activated (phosphorylated) forms of MAPK proteins (p38, JNK, ERK).
Protocol Steps:
-
Lysate Preparation: Prepare cell or tissue lysates as described in section 4.1, but with the addition of phosphatase inhibitors to the lysis buffer to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine protein concentration.
-
SDS-PAGE and Protein Transfer: Follow the procedures in section 4.1.
-
Blocking: Block the membrane as previously described.
-
Primary Antibody Incubation: Incubate separate membranes with primary antibodies specific for the phosphorylated forms of p38, JNK, or ERK (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Follow the procedures in section 4.1.
-
Detection and Analysis: Visualize and quantify the phosphorylated protein bands.
-
Stripping and Reprobing (Optional but Recommended): To normalize for total protein levels, the membranes can be stripped of the phospho-specific antibodies and reprobed with antibodies that detect the total (phosphorylated and unphosphorylated) forms of p38, JNK, and ERK. The ratio of the phosphorylated protein to the total protein provides a more accurate measure of activation.
Conclusion and Future Directions
(5Z)-Tetraprenylacetone (Geranylgeranylacetone) is a potent inducer of the cellular stress response, with its most prominent effect being the upregulation of heat shock proteins, particularly HSP70. This activity confers significant cytoprotection against a variety of stressors in preclinical models. While its involvement in the Nrf2 and MAPK signaling pathways is strongly suggested by its antioxidant and anti-inflammatory properties, there is a clear need for further research to provide direct quantitative evidence of these interactions.
For professionals in drug development, (5Z)-Tetraprenylacetone represents a promising lead compound for therapies targeting diseases associated with cellular stress and protein misfolding, such as neurodegenerative diseases, ischemic injuries, and certain inflammatory conditions. Future studies should focus on elucidating the precise molecular targets of (5Z)-Tetraprenylacetone beyond HSF1 and quantifying its dose-dependent effects on the Nrf2 and MAPK pathways. Such data will be crucial for the optimization of its therapeutic potential and the design of next-generation cytoprotective agents.
References
- 1. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dp.univr.it [dp.univr.it]
- 4. researchgate.net [researchgate.net]
- 5. Geranylgeranylacetone, a noninvasive heat shock protein inducer, induces protein kinase C and leads to neuroprotection against cerebral infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Individual expression features of GPX2, NQO1 and SQSTM1 transcript variants induced by hydrogen peroxide treatment in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gygi Lab @ HMS [gygi.hms.harvard.edu]
- 9. Multiple nuclear localization signals function in the nuclear import of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of (5Z)-Tetraprenylacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5Z)-Tetraprenylacetone, a specific geometric isomer of geranylgeranylacetone (GGA), is a C23 isoprenoid ketone with significant potential in biomedical research. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the natural origins, particularly from the degradation of phytol in marine brown algae, and outlines the experimental protocols for its extraction, purification, and structural elucidation. Quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using Graphviz diagrams. This document serves as a foundational resource for researchers interested in the therapeutic applications and further development of (5Z)-Tetraprenylacetone.
Introduction
(5Z)-Tetraprenylacetone, systematically named (5Z)-6,10,14,18-tetramethyl-5,9,13,17-nonadecatetraen-2-one, is a diterpenoid and a geometric isomer of the more commonly studied geranylgeranylacetone (GGA). Isoprenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene unit. Tetraprenylacetone, with its 23 carbon atoms, is formed from four isoprene units and an acetone moiety. The "(5Z)" designation specifies the cis configuration of the double bond at the C5 position, which distinguishes it from its all-(E) counterpart and other isomers.
Geranylgeranylacetone is known for its cytoprotective and anti-inflammatory effects, primarily through the induction of heat shock proteins (HSPs). While much of the research has been conducted on mixtures of GGA isomers, understanding the specific biological activities and therapeutic potential of individual isomers like (5Z)-Tetraprenylacetone is a growing area of interest for drug development.
Discovery and Natural Occurrence
The discovery of tetraprenylacetone is intrinsically linked to the study of phytol degradation products in marine environments. Phytol, the diterpene alcohol side-chain of chlorophyll, is one of the most abundant biomarkers in aquatic ecosystems[1]. Brown algae (Phaeophyceae), particularly of the genus Sargassum, are rich sources of chlorophyll and, consequently, its degradation products[2][3][4].
The breakdown of phytol, through both biotic and abiotic processes, gives rise to a variety of isoprenoid compounds, including tetraprenylacetone. While the initial discovery and characterization of geranylgeranylacetone from natural sources did not always differentiate between its various geometric isomers, subsequent analytical advancements have allowed for their separation and identification. Commercial sources now supply geranylgeranylacetone as a mixture of (5E,9E,13E) and (5Z,9E,13E) isomers, confirming the natural occurrence of the (5Z) isomer.
The general pathway of phytol degradation leading to the formation of isoprenoid ketones is a key area of biogeochemical research[1].
Experimental Protocols
Isolation from Natural Sources (Brown Algae)
The isolation of (5Z)-Tetraprenylacetone from brown algae such as Sargassum species involves several key steps:
3.1.1. Sample Collection and Preparation:
-
Fresh algal material is collected and washed with seawater to remove epiphytes and debris.
-
The cleaned material is then typically air-dried or freeze-dried to preserve the chemical constituents.
-
The dried algae are ground into a fine powder to increase the surface area for efficient extraction.
3.1.2. Extraction:
-
The powdered algal material is subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity.
-
A non-polar solvent like n-hexane or petroleum ether is often used first to extract lipids and other non-polar compounds, including tetraprenylacetone.
-
The extraction can be performed using techniques such as Soxhlet extraction or maceration with agitation.
3.1.3. Purification:
-
The crude extract is concentrated under reduced pressure.
-
The concentrate is then subjected to chromatographic separation. Column chromatography using silica gel is a standard method for the initial fractionation of the extract.
-
Further purification to separate the geometric isomers is achieved using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18)[5][6][7]. The separation of E/Z isomers can be challenging and may require specialized columns or solvent systems.
Structural Elucidation and Characterization
The identification and structural confirmation of (5Z)-Tetraprenylacetone rely on a combination of spectroscopic techniques:
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is used to determine the molecular weight and fragmentation pattern of the isolated compound. The mass spectrum of tetraprenylacetone will show a molecular ion peak corresponding to its molecular formula (C23H38O) and characteristic fragment ions[8][9].
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are crucial for determining the precise structure, including the stereochemistry of the double bonds. The chemical shifts and coupling constants of the protons and carbons adjacent to the double bonds can differentiate between the (E) and (Z) isomers. For the (5Z) isomer, specific signals corresponding to the cis configuration at the C5-C6 double bond will be observed.
3.2.3. Infrared (IR) Spectroscopy:
-
IR spectroscopy provides information about the functional groups present in the molecule, such as the carbonyl group (C=O) of the ketone and the carbon-carbon double bonds (C=C).
Quantitative Data
The following tables summarize key quantitative data for (5Z)-Tetraprenylacetone. It is important to note that much of the publicly available data pertains to geranylgeranylacetone as a mixture of isomers. Data specific to the purified (5Z) isomer is limited.
Table 1: Physicochemical Properties of Tetraprenylacetone
| Property | Value | Reference |
| Molecular Formula | C23H38O | |
| Molar Mass | 330.55 g/mol | |
| Appearance | Oily liquid | |
| Boiling Point | Not available | |
| Density | ~0.9081 g/cm³ (for mixture) |
Table 2: Spectroscopic Data for Tetraprenylacetone (Isomer Mixture)
| Technique | Key Observations |
| GC-MS | Molecular Ion (M+): m/z 330.5 |
| Characteristic Fragments: [M-15], [M-58] | |
| ¹H NMR | Signals for vinyl protons and methyl groups on double bonds. Specific chemical shifts will differ for E and Z isomers. |
| ¹³C NMR | Signals for carbonyl carbon (~208 ppm), and sp² carbons of the double bonds. |
| IR (cm⁻¹) | ~1715 (C=O stretch), ~1665 (C=C stretch) |
Visualizations
Experimental Workflow for Isolation
Caption: Workflow for the isolation and characterization of (5Z)-Tetraprenylacetone.
Phytol Degradation Pathway
Caption: Simplified pathway from chlorophyll to (5Z)-Tetraprenylacetone.
Conclusion
(5Z)-Tetraprenylacetone is a naturally occurring isoprenoid with significant research interest due to the known biological activities of its parent compound, geranylgeranylacetone. Its discovery is rooted in the study of natural product chemistry, specifically the degradation of chlorophyll in marine algae. The isolation and characterization of this specific isomer require a combination of classical extraction techniques and modern analytical methods. This guide provides a foundational understanding of these processes, offering a starting point for researchers and drug development professionals to explore the therapeutic potential of (5Z)-Tetraprenylacetone. Further research is warranted to fully elucidate the specific biological activities and pharmacological profile of this distinct geometric isomer.
References
- 1. repository.geologyscience.ru [repository.geologyscience.ru]
- 2. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Trends on Seaweeds: Looking at Chemical Composition, Phytopharmacology, and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norisoprenoids from the Brown Alga Sargassum naozhouense Tseng et Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of (5Z)-Tetraprenylacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z)-Tetraprenylacetone, more commonly known as a component of the isomeric mixture geranylgeranylacetone (GGA), is an acyclic terpenoid with significant potential in drug development. Primarily recognized for its role as a heat shock protein (HSP) inducer, GGA exhibits cytoprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the physicochemical properties of (5Z)-Tetraprenylacetone, alongside experimental protocols and an exploration of its key signaling pathways. The information presented is intended to support further research and development of this promising therapeutic agent.
Physicochemical Properties
(5Z)-Tetraprenylacetone is typically available as a component of a mixture of isomers, predominantly the (5E,9E,13E) and (5Z,9E,13E) forms, collectively referred to as geranylgeranylacetone (GGA). The data presented below corresponds to this isomeric mixture.
Table 1: General Physicochemical Properties of Geranylgeranylacetone
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₈O | [1][2] |
| Molecular Weight | 330.55 g/mol | [1][2] |
| Physical Form | Oil | [1] |
| Color | Clear, Colorless to light yellow | [1][3] |
| Density | 0.9081 g/cm³ | [3] |
Table 2: Solubility of Geranylgeranylacetone
| Solvent | Solubility | Reference |
| DMSO | >5 mg/mL; 100 mg/mL (with sonication) | [1][3] |
| Ethanol | 50 mg/mL (with sonication) | [3] |
| DMF | 30 mg/mL | [2] |
Spectral Data
Table 3: Predicted Spectral Data for Geranylgeranylacetone
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to vinyl protons, allylic protons, methyl protons on double bonds, and protons adjacent to the carbonyl group. |
| ¹³C NMR | Resonances for sp² carbons of the double bonds, the carbonyl carbon, and sp³ carbons of the methyl and methylene groups. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone, C-H stretching and bending vibrations for alkanes and alkenes, and C=C stretching of the double bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of a long-chain unsaturated ketone. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization and biological evaluation of (5Z)-Tetraprenylacetone (as part of geranylgeranylacetone).
Determination of Physicochemical Properties
1. Solubility Determination:
-
Objective: To determine the solubility of geranylgeranylacetone in various solvents.
-
Methodology:
-
Add a known excess amount of geranylgeranylacetone to a fixed volume of the solvent of interest (e.g., DMSO, ethanol) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solute.
-
Carefully withdraw an aliquot of the supernatant.
-
Quantify the concentration of geranylgeranylacetone in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).
-
2. Spectroscopic Analysis:
-
Objective: To obtain the ¹H NMR, ¹³C NMR, IR, and Mass spectra for structural elucidation.
-
Methodology:
-
NMR Spectroscopy: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
IR Spectroscopy: Place a thin film of the neat oil between two salt plates (e.g., NaCl or KBr) and record the infrared spectrum using an FTIR spectrometer.
-
Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via direct infusion or coupled with gas chromatography) and acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI).
-
Biological Activity Assays
1. Western Blot for Heat Shock Protein Induction:
-
Objective: To assess the ability of geranylgeranylacetone to induce the expression of heat shock proteins (e.g., HSP70) in a cellular model.
-
Methodology:
-
Culture a suitable cell line (e.g., human gastric mucosal cells) to a desired confluency.
-
Treat the cells with varying concentrations of geranylgeranylacetone or a vehicle control for a specified duration.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the heat shock protein of interest (e.g., anti-HSP70).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot. The intensity of the bands corresponds to the level of protein expression.[4]
-
2. Cell Viability Assay:
-
Objective: To evaluate the cytoprotective effects of geranylgeranylacetone against a stressor.
-
Methodology:
-
Seed cells into a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of geranylgeranylacetone for a defined period.
-
Expose the cells to a stressor (e.g., oxidative stress inducer, heat shock).
-
After the stress exposure, assess cell viability using a suitable assay, such as the MTT or CCK-8 assay.[5]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Signaling Pathways and Logical Relationships
Geranylgeranylacetone exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Conclusion
(5Z)-Tetraprenylacetone, as a key isomer of geranylgeranylacetone, presents a compelling profile for further investigation in drug development. Its well-documented ability to induce a heat shock response and modulate critical cell signaling pathways underscores its therapeutic potential. This technical guide provides a foundational understanding of its physicochemical properties and biological activities, offering a valuable resource for scientists and researchers in the field. Further studies are warranted to isolate and characterize the specific properties and activities of the (5Z) isomer to fully elucidate its unique contributions to the overall effects of geranylgeranylacetone.
References
- 1. ゲラニルゲラニルアセトン | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Geranylgeranylacetone ameliorated ischemia/reperfusion induced-blood brain barrier breakdown through HSP70-dependent anti-apoptosis effect - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of (5Z)-Tetraprenylacetone: A Review of Apocarotenoid Biosynthesis and Function
A comprehensive search of scientific literature and chemical databases for information on "(5Z)-Tetraprenylacetone" has yielded no direct results for a compound with this specific nomenclature. This suggests that the name may be either a non-standard designation, a synonym not widely in use, or potentially a novel or proprietary compound not yet described in publicly accessible research.
While a detailed technical guide on "(5Z)-Tetraprenylacetone" cannot be constructed without specific data, this whitepaper will provide an in-depth overview of the broader class of molecules to which it likely belongs: the apocarotenoids. This guide will serve as a foundational resource for researchers, scientists, and drug development professionals by detailing the core principles of apocarotenoid science, from their biosynthesis to their diverse biological roles.
Introduction to Apocarotenoids
Apocarotenoids are a diverse class of signaling molecules derived from the oxidative cleavage of carotenoids.[1][2][3] This process is primarily catalyzed by a family of non-heme iron-dependent enzymes known as carotenoid cleavage dioxygenases (CCDs).[2][3] Apocarotenoids play crucial roles in a vast array of biological processes in plants, including developmental regulation and responses to environmental stress.[3] Notable examples of well-characterized apocarotenoids include the plant hormones abscisic acid (ABA) and strigolactones.
The structural diversity of apocarotenoids stems from the variety of parent carotenoid substrates, the specific cleavage sites targeted by CCDs, and subsequent enzymatic modifications.[1] Key carotenoid precursors for many known apocarotenoids include lycopene, β-carotene, and zeaxanthin.[1]
The Biosynthetic Pathway of Apocarotenoids
The formation of apocarotenoids is a tightly regulated enzymatic process that begins with the synthesis of carotenoids from geranylgeranyl pyrophosphate.
Carotenoid Precursor Biosynthesis
The biosynthesis of carotenoids originates from the isoprenoid pathway, where isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) serve as the fundamental five-carbon building blocks. The condensation of these units leads to the formation of the 20-carbon molecule, geranylgeranyl pyrophosphate (GGPP). Two molecules of GGPP are then condensed to form the first 40-carbon carotenoid, phytoene. A series of desaturation and isomerization reactions convert phytoene into various carotenoids, such as lycopene, which can then be further cyclized to form β-carotene and α-carotene.
A simplified workflow for the initial stages of carotenoid biosynthesis is depicted below.
Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)
The key step in apocarotenoid formation is the oxidative cleavage of the carotenoid backbone by CCDs. These enzymes exhibit remarkable specificity for both the carotenoid substrate and the position of the double bond to be cleaved. The CCD family is broadly classified based on their substrate specificity and cleavage position. For instance, CCD1 enzymes are known to cleave a variety of carotenoids at different positions, leading to the production of diverse volatile apocarotenoids that contribute to the aroma and flavor of fruits and flowers.
A conceptual diagram illustrating the general action of CCDs is presented below.
Known Biological Roles of Apocarotenoids
Apocarotenoids function as critical signaling molecules in a variety of biological contexts. Their roles range from regulating plant development to mediating interactions with the environment.
Phytohormones
-
Abscisic Acid (ABA): One of the most well-studied apocarotenoids, ABA is a key phytohormone involved in regulating seed dormancy, germination, and responses to abiotic stresses such as drought and salinity.[3]
-
Strigolactones: This class of apocarotenoids regulates plant architecture, including shoot branching, and is also involved in symbiotic interactions with mycorrhizal fungi.
Signaling in Stress Responses
Certain apocarotenoids, such as β-cyclocitral, have been shown to act as signaling molecules in response to oxidative stress.[3] They can modulate gene expression to enhance the plant's tolerance to damaging environmental conditions.
A simplified signaling pathway for a generic apocarotenoid in stress response is outlined below.
Experimental Protocols for Apocarotenoid Analysis
The identification and quantification of apocarotenoids require sensitive and specific analytical techniques due to their often low abundance and structural diversity.
Extraction
A general protocol for the extraction of apocarotenoids from plant tissues involves:
-
Homogenization: Plant material is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Solvent Extraction: The powdered tissue is extracted with a mixture of organic solvents, such as methanol, acetone, or a combination of hexane and ethyl acetate. The specific solvent system is optimized based on the polarity of the target apocarotenoids.
-
Phase Separation: Water is added to the organic extract to facilitate phase separation. The apocarotenoids typically partition into the organic phase.
-
Drying and Concentration: The organic phase is collected, dried over anhydrous sodium sulfate, and concentrated under a stream of nitrogen gas.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most common and powerful technique for the analysis of apocarotenoids.
-
Chromatographic Separation: A reversed-phase C18 or C30 column is typically used to separate the different apocarotenoids based on their hydrophobicity. A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives such as formic acid or ammonium acetate is employed.
-
Mass Spectrometric Detection: The eluting compounds are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and detected by a mass spectrometer. Identification is based on the mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS), which are compared to authentic standards or reference spectra.
The following table summarizes hypothetical quantitative data that would be collected in such an experiment.
| Apocarotenoid | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Concentration (ng/g FW) |
| Compound A | 8.5 | 291.2 | 193.1, 121.0 | 15.2 ± 1.8 |
| Compound B | 10.2 | 305.2 | 207.1, 135.1 | 8.7 ± 0.9 |
| Compound C | 12.1 | 277.2 | 179.1, 107.0 | 21.4 ± 2.5 |
Conclusion and Future Directions
While the specific identity and role of "(5Z)-Tetraprenylacetone" remain elusive, the field of apocarotenoid research continues to expand our understanding of these vital signaling molecules. Future research efforts will likely focus on the discovery and characterization of novel apocarotenoids, the elucidation of their complex signaling networks, and the exploration of their potential applications in agriculture and medicine. The development of advanced analytical techniques and multi-omics approaches will be instrumental in unraveling the full scope of apocarotenoid function. For progress to be made on the specific topic of this inquiry, a more standardized and verifiable nomenclature for "(5Z)-Tetraprenylacetone" is required.
References
Biosynthesis of (5Z)-Tetraprenylacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5Z)-Tetraprenylacetone is a C18 isoprenoid ketone with potential applications in various fields of research and development. While its chemical synthesis is established, its natural biosynthetic pathway has not been fully elucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic route to (5Z)-tetraprenylacetone, starting from the universal isoprenoid precursors. The pathway is presented as a scientifically informed hypothesis based on established principles of isoprenoid metabolism and analogous enzymatic reactions. This document details the initial stages of isoprenoid precursor formation through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, leading to the C20 precursor, geranylgeranyl diphosphate (GGPP). Subsequently, a putative enzymatic cascade involving hydroxylation, oxidative cleavage, and isomerization is proposed for the conversion of GGPP to (5Z)-tetraprenylacetone. This guide includes structured tables of relevant quantitative data, detailed experimental protocols for the characterization of key enzyme classes, and a visual representation of the proposed biosynthetic pathway using the DOT language for Graphviz.
Introduction to Isoprenoid Biosynthesis
Isoprenoids, also known as terpenoids, represent the largest and most diverse class of natural products, with over 55,000 known compounds.[1] All isoprenoids are synthesized from two fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] Organisms utilize two primary pathways to produce IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.[2][3]
-
The Mevalonate (MVA) Pathway: Predominantly found in eukaryotes (including mammals and fungi), archaea, and the cytosol of plants, the MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which, after two phosphorylation steps and a decarboxylation, yields IPP.[2]
-
The Methylerythritol Phosphate (MEP) Pathway: This pathway operates in most bacteria, algae, and in the plastids of plants. It starts with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). A series of enzymatic reactions then converts DXP into both IPP and DMAPP.[1][2]
Biosynthesis of the C20 Precursor: Geranylgeranyl Diphosphate (GGPP)
The C5 precursors, IPP and DMAPP, are sequentially condensed in head-to-tail additions by a class of enzymes known as prenyltransferases to form linear isoprenoid diphosphates of varying lengths. The synthesis of the C20 precursor for (5Z)-tetraprenylacetone, geranylgeranyl diphosphate (GGPP), is catalyzed by geranylgeranyl diphosphate synthase (GGPPS). This enzyme catalyzes the condensation of one molecule of farnesyl diphosphate (FPP), a C15 intermediate, with one molecule of IPP. FPP itself is formed by the addition of two molecules of IPP to one molecule of DMAPP.
Proposed Biosynthetic Pathway of (5Z)-Tetraprenylacetone from GGPP
The direct biosynthetic pathway for (5Z)-tetraprenylacetone has not been experimentally determined. However, based on the structure of the molecule (a C18 ketone with a Z-double bond at the C5 position) and known enzymatic reactions in isoprenoid metabolism, a plausible hypothetical pathway can be proposed starting from the C20 precursor, all-trans-geranylgeranyl diphosphate (GGPP).
The proposed pathway involves three key enzymatic steps:
-
Hydrolysis of GGPP to Geranylgeraniol: The diphosphate group of GGPP is likely removed by a phosphatase to yield geranylgeraniol. This is a common step in the metabolism of isoprenoid diphosphates.
-
Oxidative Cleavage to form a C18 Ketone: The conversion of the C20 geranylgeraniol to a C18 ketone, 6,10,14-trimethylpentadeca-5,9,13-trien-2-one (the carbon skeleton of tetraprenylacetone), necessitates the cleavage of a carbon-carbon bond and the introduction of a ketone. This could be achieved through the action of a cytochrome P450 monooxygenase. These enzymes are known to catalyze a wide range of oxidative reactions, including the hydroxylation of isoprenoids.[4][5] A plausible mechanism involves the hydroxylation of the terminal double bond of geranylgeraniol, followed by oxidative cleavage of the resulting diol to yield the C18 ketone and a C2 fragment (e.g., acetaldehyde). There is precedent for the oxidative metabolism of geranylgeraniol in biological systems. For instance, a geranylgeraniol oxidase activity has been identified in human hepatoma cells, which catalyzes the oxidation of geranylgeraniol to geranylgeranial.[6][7][8] While this leads to an aldehyde at the terminus, it demonstrates the susceptibility of the terminal isoprenoid unit to oxidation.
-
Isomerization to the (5Z) Configuration: The final step would be the isomerization of the double bond at the C5 position from the E (trans) configuration, as found in GGPP, to the Z (cis) configuration. This transformation could be catalyzed by an isomerase. Enzymatic isomerization of double bonds in isoprenoid chains is a known phenomenon, often proceeding through protonation of the double bond to form a carbocation intermediate, which allows for rotation around the single bond before deprotonation to form the isomerized double bond.[9]
The following diagram illustrates the proposed biosynthetic pathway:
References
- 1. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 6. Geranylgeraniol oxidase activity involved in oxidative formation of geranylgeranoic acid in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Geranylgeraniol oxidase activity involved in oxidative formation of geranylgeranoic acid in human hepatoma cells [jstage.jst.go.jp]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Isoprenoids/Terpenes | Natural Product Biosynthesis | Books Gateway | Royal Society of Chemistry [books.rsc.org]
Navigating the Niche Market of (5Z)-Tetraprenylacetone: A Technical Guide for Researchers
For scientists and drug development professionals seeking pure (5Z)-Tetraprenylacetone, the landscape of commercial availability presents a nuanced challenge. This technical guide provides an in-depth analysis of the current market, outlining the procurement of its more common isomeric mixture, Geranylgeranylacetone, and pathways to obtaining the pure (5Z) isomer through custom synthesis and specialized purification techniques.
Commercial Availability: The Isomeric Mixture
Geranylgeranylacetone (GGA) is available from several well-known chemical suppliers. It is important to note that these products are typically a mixture of isomers, with the (5E,9E,13E)- and (5Z,9E,13E)-isomers being the most common constituents. Researchers should carefully review the Certificate of Analysis (CoA) from the supplier to understand the specific isomeric composition of the product.
Below is a summary of representative commercial suppliers of Geranylgeranylacetone (isomer mixture):
| Supplier | Product Name | CAS Number | Notes |
| Sigma-Aldrich | Geranylgeranylacetone | 6809-52-5 | Sold as a mixture of (5E,9E,13E) and (5Z,9E,13E) isomers.[1] |
| Cayman Chemical | Geranylgeranylacetone (Teprenone) | 6809-52-5 | Provided as a solution in ethanol, specified as a mixture of isomers. |
| Santa Cruz Biotechnology | Geranylgeranylacetone | 6809-52-5 | Listed as Teprenone. |
| MedChemExpress | Teprenone (Geranylgeranylacetone) | 6809-52-5 | Marketed as an inducer of heat shock proteins. |
This table is not exhaustive and represents a selection of known suppliers. Pricing and availability are subject to change.
A review of a representative Certificate of Analysis for Geranylgeranylacetone from a major supplier indicates that the purity is typically ≥98% for the mixture of isomers. However, the exact ratio of the (5Z) isomer to other isomers is often not specified, highlighting the need for analytical characterization by the end-user if the specific isomer is critical for their research.
Procurement of Pure (5Z)-Tetraprenylacetone: Custom Synthesis
For research requiring the pure (5Z)-Tetraprenylacetone isomer, custom synthesis by a specialized Contract Research Organization (CRO) is the most viable route. Numerous CROs offer fee-for-service (FFS) or full-time equivalent (FTE) based collaborations to produce specific, non-commercially available molecules.[2][3][4][5][6][7][8][9][10]
Workflow for Custom Synthesis:
Experimental Protocols: Synthesis and Purification
While a specific, publicly available, detailed protocol for the stereoselective synthesis of pure (5Z)-Tetraprenylacetone is not readily found in standard chemical literature, the general principles of isoprenoid synthesis can be applied. A potential synthetic strategy would involve the stereoselective construction of the (Z)-double bond at the C5 position.
Stereoselective Synthesis Approach
A plausible synthetic route could start from a precursor that already contains the desired (Z)-geometry, such as (Z)-nerolidol. The synthesis would then involve the extension of the carbon chain and subsequent oxidation to the ketone.
Conceptual Synthesis Pathway:
Purification of (5Z)-Tetraprenylacetone from an Isomeric Mixture
For researchers who have procured a mixture of Geranylgeranylacetone isomers, the isolation of the pure (5Z) isomer is a significant challenge due to the structural similarity of the isomers. A recent study has demonstrated a successful method for the separation of teprenone (Geranylgeranylacetone) isomers using Subcritical Fluid Chromatography (SubFC).
Experimental Protocol: Isomer Separation by Subcritical Fluid Chromatography (SubFC)
This protocol is based on the methodology described for the enhanced separation of teprenone isomers.
Instrumentation:
-
Subcritical Fluid Chromatography (SubFC) system equipped with a photo diode array (PDA) detector.
-
Porous Graphitic Carbon (PGC) column.
Mobile Phase:
-
Carbon dioxide as the main solvent.
-
Organic modifier (e.g., methanol or ethanol). The optimal percentage of the modifier needs to be determined empirically for the specific column and system.
Optimized Conditions (based on the cited literature):
-
Column Temperature: Controlled to optimize resolution.
-
Flow Rate: Adjusted to achieve baseline separation.
-
Back Pressure: Maintained at a level to ensure the mobile phase remains in a subcritical state.
General Procedure:
-
Dissolve the Geranylgeranylacetone isomer mixture in a suitable solvent (e.g., ethanol) to prepare the sample solution.
-
Equilibrate the PGC column with the mobile phase at the optimized conditions (temperature, flow rate, and back pressure).
-
Inject the sample solution onto the column.
-
Monitor the elution of the isomers using the PDA detector at an appropriate wavelength.
-
Collect the fraction corresponding to the (5Z)-Tetraprenylacetone peak.
-
Confirm the purity of the isolated fraction using analytical techniques such as HPLC and NMR.
A study has shown that a SubFC method using a porous graphitic carbon column provided better resolution and a shorter run time compared to traditional GC/FID and HPLC/UV methods for teprenone isomer analysis.
Logical Flow for Isomer Separation:
References
- 1. Geranylgeranylacetone 6809-52-5 [sigmaaldrich.com]
- 2. What is Custom Synthesis? What is a CRO and what's a FTE contract? Chiroblock GmbH [chiroblock.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. apexmolecular.com [apexmolecular.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 10. Service Fees for External Users – Chemical Synthesis Core Facility [embl.org]
(5Z)-Tetraprenylacetone safety and toxicity profile
An In-Depth Technical Guide on the Safety and Toxicity Profile of (5Z)-Tetraprenylacetone
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal toxicological evaluation or professional medical advice.
Introduction
(5Z)-Tetraprenylacetone, more commonly known as Geranylgeranylacetone (GGA) or by its clinical name Teprenone, is an acyclic isoprenoid compound.[1] It is registered and utilized in several Asian countries as a gastroprotective agent for the treatment and prevention of gastric ulcers and gastritis.[1] Its primary mechanism of action involves the induction of heat shock proteins (HSPs), which play a crucial role in cellular protection and stress resistance.[1][2] This guide provides a comprehensive overview of the available safety and toxicity data for (5Z)-Tetraprenylacetone, drawing from clinical reports and preclinical research. While extensive quantitative toxicology data from dedicated studies are limited in publicly accessible literature, a robust safety profile can be inferred from its long-standing clinical use and various research applications.
Pharmacodynamics and Mechanism of Action
The principal pharmacological effect of Teprenone is its ability to induce heat shock proteins (HSPs), particularly the 70-kilodalton heat shock protein (HSP70).[1][2] HSPs are molecular chaperones that protect cells from damage caused by stressors like ischemia, inflammation, and exposure to toxins. Teprenone activates Heat Shock Factor 1 (HSF1), a key transcription factor that upregulates the expression of HSPs.[3]
The cytoprotective effects, especially in the gastric mucosa, are attributed to several actions:
-
Enhancement of Mucosal Defenses: Teprenone increases the production of protective factors such as mucus and prostaglandins.[4]
-
Increased Bicarbonate Secretion: It has been found to elevate bicarbonate concentrations within the gastric mucus, which helps neutralize gastric acid.[5]
-
Improved Blood Flow: The compound promotes blood flow in the gastric mucosa, aiding in tissue integrity and repair.[4][6]
-
Reduction of Oxidative Stress: It helps diminish the production of harmful reactive oxygen species (ROS) and pro-inflammatory cytokines.[4]
These actions occur without altering the normal physiological functions of the stomach, such as acid secretion.[1][5]
Pharmacokinetics and ADME Profile
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Teprenone is centered around its oral administration and action on the gastrointestinal tract.
-
Absorption: Teprenone is absorbed from the gastrointestinal tract following oral administration. Peak plasma concentrations are typically reached within 5 hours.[5] It is recommended to be taken with food.[5]
-
Distribution: The compound is distributed throughout the body, showing a notable affinity for the gastric mucosa, which is its primary site of action.[4]
-
Metabolism: Teprenone is primarily metabolized in the liver.[4]
-
Excretion: Metabolites of Teprenone are excreted, with some being found in the urine.[4]
Clinical Safety and Toxicity Profile
Teprenone is generally regarded as safe and well-tolerated in clinical practice. Adverse events are typically mild and often related to the gastrointestinal system.[1]
Summary of Adverse Reactions
The following table summarizes the reported adverse reactions from clinical use.
| System Organ Class | Adverse Reaction |
| Gastrointestinal | Nausea, anorexia, dry mouth, diarrhea, constipation.[5] |
| Hepatobiliary | Raised liver function tests (LFTs), increased serum cholesterol.[5] |
| Nervous System | Headache.[5] |
| General | Allergic reactions (rare), including rash, itching, swelling, dizziness.[5] |
Contraindications and Precautions
-
Pregnancy and Lactation: Safety has not been established, and it should be used only when prescribed by a healthcare provider if clearly needed.
-
Hepatic and Renal Impairment: Patients with severe liver or kidney impairment should use Teprenone with caution, as drug metabolism and excretion may be affected, potentially increasing the risk of side effects.
Preclinical Safety and Toxicology
Comprehensive, publicly available toxicology studies conducted under Good Laboratory Practice (GLP) guidelines for (5Z)-Tetraprenylacetone are scarce. However, its use in various animal models for efficacy studies provides some insight into its preclinical safety.
Animal Studies
Teprenone has been administered to rats at doses of 200 mg/kg/day to investigate its gastroprotective effects, where it was shown to suppress stress-induced ulcer formation.[2][7] It has also demonstrated protective effects against radiation-induced intestinal injury in mice and has been used in rat models of glaucoma, suggesting a favorable safety profile at therapeutic doses in these models.[2] A meta-analysis of clinical trials concluded that no major adverse events were reported, and no patients discontinued the drug due to side effects, suggesting it is safe.[1]
Genotoxicity and Carcinogenicity
No specific studies on the genotoxic or carcinogenic potential of (5Z)-Tetraprenylacetone were identified in the public domain. Standard screening assays would be required for a complete toxicological profile.
Generalized Experimental Protocols
While specific experimental protocols for (5Z)-Tetraprenylacetone are not publicly available, this section details standard methodologies for key toxicity assessments relevant to a compound of this nature.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which the test article induces cell death in a cultured cell line (e.g., HepG2 human liver cells).
-
Methodology:
-
Cell Plating: Plate cells in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of (5Z)-Tetraprenylacetone in the appropriate vehicle (e.g., DMSO, then diluted in culture medium). Replace the existing medium with medium containing the test compound at various concentrations. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting viability against compound concentration.
-
Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To assess the mutagenic potential of the test article by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Methodology:
-
Strain Selection: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens (frameshift vs. base-pair substitution).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to detect mutagens that require metabolic activation.
-
Exposure: In a test tube, combine the test article at several concentrations, the bacterial tester strain, and either S9 mix or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) on each plate.
-
Analysis: A substance is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies compared to the negative (vehicle) control, typically a two-fold or greater increase.
-
Conclusion
(5Z)-Tetraprenylacetone, known clinically as Teprenone, has a well-established safety profile based on its long-term use as a gastroprotective agent. Its mechanism of action, centered on the induction of cytoprotective heat shock proteins, is well-documented. The majority of reported adverse effects are mild and gastrointestinal in nature. While this clinical safety record is strong, there is a notable absence of comprehensive, publicly available preclinical toxicology data, including acute toxicity (e.g., LD₅₀), repeat-dose toxicity, and genotoxicity studies. For drug development purposes, a full battery of GLP-compliant toxicological studies would be necessary to fully characterize its safety profile according to modern regulatory standards.
References
- 1. Efficacy of Teprenone for Prevention of NSAID-Induced Gastrointestinal Injury: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oral geranylgeranylacetone treatment increases heat shock protein expression in human atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. teprenone | Dosing & Uses | medtigo [medtigo.com]
- 5. mims.com [mims.com]
- 6. Increase in hepatic tissue blood flow by teprenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of teprenone on acute gastric mucosal lesions induced by cold-restraint stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Mass Spectrometry Analysis of (5Z)-Tetraprenylacetone
Introduction
(5Z)-Tetraprenylacetone, a C19 isoprenoid ketone, is a significant biomarker and metabolic intermediate in various biological systems. Its accurate identification and quantification are crucial for understanding isoprenoid metabolism and its role in physiological and pathological processes. Mass spectrometry (MS) offers a highly sensitive and specific platform for the analysis of (5Z)-Tetraprenylacetone. This document outlines the application of mass spectrometry for the qualitative and quantitative analysis of this compound, providing researchers, scientists, and drug development professionals with detailed protocols and expected outcomes.
Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques applicable to the analysis of (5Z)-Tetraprenylacetone. EI is a classic, robust technique that provides detailed structural information through extensive fragmentation.[1][2] ESI, a softer ionization method, is particularly useful for analyzing the intact molecule, often as a cationized adduct, which can enhance sensitivity.[3][4]
Instrumentation and Reagents
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Sources: Electron Ionization (EI) source and Electrospray Ionization (ESI) source.
-
Chromatography System: Gas Chromatography (GC) system for GC-MS analysis with EI, or a Liquid Chromatography (LC) system for LC-MS analysis with ESI.
-
Solvents and Reagents: High-purity solvents such as acetonitrile, methanol, and water (LC-MS grade). For ESI, a cationizing agent like lithium iodide may be beneficial.[3][4]
-
(5Z)-Tetraprenylacetone Standard: A certified reference standard for instrument calibration and quantification.
Experimental Protocols
1. Sample Preparation
Biological samples (e.g., plasma, tissue homogenates) or reaction mixtures should be extracted to isolate (5Z)-Tetraprenylacetone. A typical liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol can be employed.
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of the sample, add 400 µL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 200 µL of water and vortex again for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer containing the lipids, including (5Z)-Tetraprenylacetone.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection (e.g., 100 µL of acetonitrile for LC-MS or hexane for GC-MS).
-
2. GC-MS Analysis with Electron Ionization (EI)
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
3. LC-MS Analysis with Electrospray Ionization (ESI)
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 80% B.
-
2-10 min: Gradient to 100% B.
-
10-15 min: Hold at 100% B.
-
15.1-20 min: Re-equilibrate at 80% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Optional: For enhanced sensitivity, lithium iodide can be added to the mobile phase to promote the formation of [M+Li]+ adducts.[3][4]
Data Presentation
Table 1: Expected Mass Fragments of (5Z)-Tetraprenylacetone in EI-MS
The fragmentation of (5Z)-Tetraprenylacetone (Molecular Weight: 276.46 g/mol ) in EI-MS is expected to follow patterns typical for ketones, including alpha-cleavage and McLafferty-type rearrangements.[5][6]
| m/z | Proposed Fragment Ion | Description |
| 276 | [C19H32O]+• | Molecular Ion (M+) |
| 258 | [C19H30]+• | Loss of H2O |
| 233 | [C16H25O]+ | Loss of C3H7 (propyl radical) via alpha-cleavage |
| 205 | [C14H21O]+ | Loss of C5H11 (pentyl radical) |
| 192 | [C13H20O]+• | McLafferty rearrangement product |
| 123 | [C8H11O]+ | Cleavage of the polyisoprenyl chain |
| 69 | [C5H9]+ | Isoprene unit fragment |
| 43 | [C3H7]+ | Propyl fragment |
Visualization
Below are diagrams illustrating the experimental workflow for the mass spectrometry analysis of (5Z)-Tetraprenylacetone.
Caption: Experimental workflow for the mass spectrometry analysis of (5Z)-Tetraprenylacetone.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Mass Spectrometry Analysis of Polyisoprenoids Alcohols and Carotenoids via ESI(Li+)-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Electrospray ionization mass spectrometry analysis of polyisoprenoid alcohols via Li+ cationization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for (5Z)-Tetraprenylacetone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z)-Tetraprenylacetone is a polyprenylacetone, a class of compounds that includes the well-studied analogue Geranylgeranylacetone (GGA). Due to the limited direct experimental data on (5Z)-Tetraprenylacetone, these application notes and protocols are based on the established biological activities and experimental data of GGA. It is strongly recommended that these protocols be adapted and optimized for specific cell lines and experimental conditions when investigating (5Z)-Tetraprenylacetone.
Geranylgeranylacetone has been shown to exhibit a range of biological effects, including the induction of heat shock proteins (HSPs), modulation of inflammatory signaling pathways, and induction of apoptosis in cancer cells. These properties make polyprenylacetones like (5Z)-Tetraprenylacetone promising candidates for further investigation in various therapeutic areas, particularly in oncology and inflammatory diseases.
Data Presentation: Efficacy of Geranylgeranylacetone (GGA) in Cancer Cell Lines
The following table summarizes the effective concentrations and observed effects of GGA on various cancer cell lines, providing a valuable reference for designing experiments with (5Z)-Tetraprenylacetone.
| Cell Line | Cancer Type | Effective Concentration | Observed Effects |
| G361, SK-MEL-2, SK-MEL-5 | Human Melanoma | > 10µM | Significant reduction in cell viability; Induction of apoptosis.[1] |
| HL-60 | Human Leukemia | Dose-dependent | Induction of apoptosis.[2] |
| IEC-18 | Rat Intestinal Epithelium | Not specified | Attenuated cisplatin-induced reduction in viability.[3] |
| CW-2 | Human Colon Cancer | Not specified | Attenuated cisplatin-induced reduction in viability.[3] |
Key Signaling Pathways Modulated by Geranylgeranylacetone
GGA has been reported to influence several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams illustrate the putative mechanisms of action that may be relevant for (5Z)-Tetraprenylacetone.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of (5Z)-Tetraprenylacetone in cell culture, based on established methods for GGA.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of (5Z)-Tetraprenylacetone.
Materials:
-
(5Z)-Tetraprenylacetone
-
Target cancer cell line(s)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of (5Z)-Tetraprenylacetone in DMSO.
-
Prepare serial dilutions of (5Z)-Tetraprenylacetone in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
Protocol 2: Western Blot Analysis for HSP70 Induction
This protocol is used to detect the induction of Heat Shock Protein 70 (HSP70) following treatment with (5Z)-Tetraprenylacetone.
Materials:
-
(5Z)-Tetraprenylacetone
-
Target cell line(s)
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HSP70
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with (5Z)-Tetraprenylacetone at various concentrations and for different time points.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HSP70 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by (5Z)-Tetraprenylacetone.
Materials:
-
(5Z)-Tetraprenylacetone
-
Target cell line(s)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with (5Z)-Tetraprenylacetone at the desired concentrations for the appropriate time.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the cellular effects of (5Z)-Tetraprenylacetone. By leveraging the existing knowledge on its structural analog, Geranylgeranylacetone, researchers can efficiently design and execute experiments to elucidate the mechanism of action and therapeutic potential of this novel compound. It is imperative to perform dose-response and time-course studies for each specific cell line to determine the optimal experimental conditions.
References
- 1. Geranylgeranylacetone induces apoptosis via the intrinsic pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geranylgeranylacetone induces apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geranylgeranylacetone attenuates cisplatin-induced reductions in cell viability by suppressing the elevation of intracellular p53 content without heat shock protein induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Geranylgeranylacetone in Liver Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Geranylgeranylacetone (GGA) in the study and potential treatment of liver fibrosis. GGA, an anti-ulcer drug, has demonstrated significant anti-fibrotic properties in preclinical models, making it a compound of interest for further investigation.
Mechanism of Action
Geranylgeranylacetone exerts its anti-fibrotic effects through multiple mechanisms, primarily centered on the induction of heat shock protein 70 (HSP70) and the induction of apoptosis in activated hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.
-
Induction of HSP70: GGA upregulates the expression of HSP70, which plays a protective role against cellular stress and injury.[1] Increased HSP70 levels are associated with the attenuation of fibrogenic pathways.
-
Downregulation of Pro-fibrotic Mediators: Through the induction of HSP70, GGA leads to a marked reduction in the expression of key pro-fibrotic molecules, including Transforming Growth Factor-beta 1 (TGF-β1) and alpha-smooth muscle actin (α-SMA).[1] TGF-β1 is a potent cytokine that drives the activation of HSCs and the synthesis of extracellular matrix proteins.[2][3][4][5]
-
Induction of Apoptosis in Hepatic Stellate Cells: GGA has been shown to induce apoptosis in cultured human HSCs (LX2 cell line) and primary human HSCs.[6] This effect is specific to HSCs, as it was not observed in hepatoma cells (HepG2).[6] The induction of apoptosis in activated HSCs is a key therapeutic strategy to halt and potentially reverse liver fibrosis.
-
Endoplasmic Reticulum (ER) Stress: The apoptotic effect of GGA on HSCs is mediated through the induction of ER stress, leading to an increase in the expression of C/EBP homologous protein (CHOP), a key mediator of ER stress-induced apoptosis.[6]
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative findings from preclinical studies on the effects of Geranylgeranylacetone on liver fibrosis markers.
| Parameter | Experimental Model | Treatment | Observed Effect | Reference |
| Liver Fibrosis | Carbon tetrachloride (CCl4)-induced in rats | GGA | Attenuation of liver fibrosis as evaluated by H&E, Masson's trichrome, and Sirius red staining. | [1] |
| Liver Function | CCl4-induced in rats | GGA | Improvement in liver function. | [1] |
| HSP70 Expression | CCl4-induced in rats | GGA | Upregulation of HSP70 expression. | [1] |
| TGF-β1 Expression | CCl4-induced in rats | GGA | Markedly lower expression compared to the CCl4 model group. | [1] |
| α-SMA Expression | CCl4-induced in rats | GGA | Markedly lower expression compared to the CCl4 model group. | [1] |
| Cell Density | Cultured human HSCs (LX2 and primary) | GGA (up to 0.5 mM) | Decreased cell density. | [6] |
| Fibrogenic Gene Expression | Cultured human HSCs (LX2) | GGA | Decreased expression of fibrogenic genes. | [6] |
| CHOP Expression | Cultured human HSCs (LX2) | GGA | Increased expression of C/EBP homologous protein (CHOP). | [6] |
| Apoptosis | Cultured human HSCs (LX2) | GGA | Increased apoptosis. | [6] |
| Liver Fibrosis | CCl4-induced in mice (C57BL/6J) | GGA | Decreased extent of Sirius red staining and α-SMA expression. | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving Geranylgeranylacetone in liver fibrosis research are provided below.
1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents
This is a widely used and reproducible model for inducing liver fibrosis to test the efficacy of anti-fibrotic compounds.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6J mice.
-
Induction of Fibrosis: Administer CCl4 (dissolved in olive oil or corn oil, typically at a 1:1 ratio) via intraperitoneal injection. The dosing regimen can vary, for example, twice a week for 4-8 weeks.
-
GGA Treatment: Geranylgeranylacetone can be administered orally (e.g., by gavage) daily or on a schedule concurrent with CCl4 administration. The dosage will need to be optimized based on the animal model and study design.
-
Assessment of Fibrosis:
-
Histology: Perfuse and fix liver tissue in 4% paraformaldehyde. Embed in paraffin and section for staining with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for collagen deposition (stains collagen blue), and Sirius Red for collagen (stains collagen red).
-
Immunohistochemistry/Immunofluorescence: Stain liver sections for α-SMA and TGF-β1 to assess HSC activation and the pro-fibrotic environment.
-
Biochemical Analysis: Collect blood samples to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
Western Blotting: Homogenize liver tissue to extract proteins and analyze the expression levels of HSP70, TGF-β1, and α-SMA.
-
2. Cell Culture and In Vitro Assays
-
Cell Lines:
-
LX-2: An immortalized human hepatic stellate cell line, widely used for in vitro studies of HSC activation and fibrosis.
-
Primary human hepatic stellate cells.
-
HepG2: A human hepatoma cell line, can be used as a control to assess cell-type-specific effects.
-
-
Cell Culture: Culture cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
GGA Treatment: Treat cells with varying concentrations of Geranylgeranylacetone (e.g., up to 0.5 mM) for specified time periods (e.g., 24-72 hours).
-
Assays:
-
Cell Viability/Density: Use assays such as MTT or crystal violet staining to assess the effect of GGA on cell proliferation and viability.
-
Apoptosis Assay: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry or TUNEL staining to quantify apoptosis.
-
Gene Expression Analysis (qPCR): Extract RNA from treated cells and perform quantitative real-time PCR to measure the mRNA levels of fibrogenic genes (e.g., COL1A1, TIMP1), α-SMA, and ER stress markers (e.g., CHOP).
-
Protein Expression Analysis (Western Blot): Lyse treated cells to extract proteins and analyze the expression of α-SMA, CHOP, and other proteins of interest.
-
Visualizations
Diagram 1: Signaling Pathway of Geranylgeranylacetone in Attenuating Liver Fibrosis
Caption: Mechanism of Geranylgeranylacetone in liver fibrosis.
Diagram 2: Experimental Workflow for In Vivo Testing of Geranylgeranylacetone
Caption: In vivo experimental workflow for GGA testing.
References
- 1. Geranylgeranylacetone attenuates hepatic fibrosis by increasing the expression of heat shock protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Mechanisms and Potential New Therapeutic Drugs for Liver Fibrosis [frontiersin.org]
- 3. bioengineer.org [bioengineer.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Transforming Growth Factor-β-Induced Cell Plasticity in Liver Fibrosis and Hepatocarcinogenesis [frontiersin.org]
- 6. Geranylgeranylacetone attenuates fibrogenic activity and induces apoptosis in cultured human hepatic stellate cells and reduces liver fibrosis in carbon tetrachloride-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Investigating the Neuroprotective Effects of (5Z)-Tetraprenylacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for studying the potential neuroprotective effects of (5Z)-Tetraprenylacetone, a terpenoid compound. Given the absence of specific literature on the neuroprotective activities of (5Z)-Tetraprenylacetone, this document outlines generalized yet detailed protocols and assays. These are based on established methodologies for evaluating the neuroprotective potential of novel therapeutic compounds, particularly other terpenoids and compounds with similar chemical moieties.
Introduction to Neuroprotection and (5Z)-Tetraprenylacetone
Neurodegenerative diseases and acute brain injuries are characterized by progressive neuronal loss and dysfunction. Key pathological mechanisms include oxidative stress, neuroinflammation, and apoptosis. Terpenoids, a large class of naturally occurring compounds, have garnered significant interest for their potential neuroprotective properties, often attributed to their antioxidant and anti-inflammatory activities.[1][2][3] (5Z)-Tetraprenylacetone belongs to this class of molecules. While its specific biological effects are yet to be fully elucidated, its chemical structure suggests that it may possess therapeutic potential in the context of neurodegeneration.
The following sections provide detailed protocols for in vitro and in vivo studies to assess the neuroprotective efficacy of (5Z)-Tetraprenylacetone and to elucidate its mechanism of action.
In Vitro Neuroprotection Studies
In vitro models are essential for initial screening and mechanistic studies of neuroprotective compounds.[4]
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of (5Z)-Tetraprenylacetone.
Protocol 1: Assessment of Neuroprotection in an In Vitro Model of Oxidative Stress
This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative stress in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
(5Z)-Tetraprenylacetone
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment:
-
Control Group: Treat cells with vehicle (e.g., 0.1% DMSO).
-
H₂O₂ Group: Treat cells with an optimized concentration of H₂O₂ (e.g., 100 µM) to induce significant cell death.
-
(5Z)-Tetraprenylacetone Group: Pre-treat cells with various non-toxic concentrations of (5Z)-Tetraprenylacetone for 2 hours, followed by co-treatment with H₂O₂ for 24 hours.
-
-
Cell Viability Assay (MTT):
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Data Presentation: In Vitro Neuroprotection
| Treatment Group | Concentration of (5Z)-Tetraprenylacetone | Cell Viability (%) (Mean ± SD) |
| Control | - | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | 45 ± 4.1 |
| H₂O₂ + (5Z)-Tetraprenylacetone | 1 µM | 58 ± 3.9 |
| H₂O₂ + (5Z)-Tetraprenylacetone | 10 µM | 75 ± 4.5 |
| H₂O₂ + (5Z)-Tetraprenylacetone | 50 µM | 88 ± 5.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vivo Neuroprotection Studies
In vivo models are crucial for evaluating the therapeutic efficacy of a compound in a whole organism.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of (5Z)-Tetraprenylacetone.
Protocol 2: Evaluation of Neuroprotection in a Rat Model of Focal Cerebral Ischemia
This protocol uses the middle cerebral artery occlusion (MCAO) model to mimic ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
(5Z)-Tetraprenylacetone
-
Anesthesia (e.g., isoflurane)
-
Nylon monofilament suture
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
MCAO Surgery:
-
Anesthetize the rat and make a midline neck incision.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
Treatment:
-
Administer (5Z)-Tetraprenylacetone or vehicle (e.g., intraperitoneally) at the onset of reperfusion and then daily for a specified period (e.g., 7 days).
-
-
Neurological Deficit Scoring:
-
Evaluate neurological deficits at 24 hours and 7 days post-MCAO using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
At the end of the experiment, sacrifice the animals and remove the brains.
-
Slice the brains into 2 mm coronal sections.
-
Stain the sections with 2% TTC solution.
-
Quantify the infarct volume (pale area) using image analysis software.
-
Data Presentation: In Vivo Neuroprotection
| Treatment Group | Neurological Score (Day 7) (Mean ± SD) | Infarct Volume (mm³) (Mean ± SD) |
| Sham | 0.2 ± 0.1 | 0 |
| MCAO + Vehicle | 3.5 ± 0.4 | 250 ± 30 |
| MCAO + (5Z)-Tetraprenylacetone (10 mg/kg) | 2.1 ± 0.3 | 150 ± 25 |
| MCAO + (5Z)-Tetraprenylacetone (50 mg/kg) | 1.2 ± 0.2 | 80 ± 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Elucidating the Mechanism of Action
Understanding the underlying signaling pathways is crucial for drug development. Based on the known activities of other terpenoids, the following pathways are plausible targets for (5Z)-Tetraprenylacetone.
Potential Signaling Pathways
Caption: Plausible signaling pathways for (5Z)-Tetraprenylacetone.
Protocol 3: Western Blot Analysis of Signaling Proteins
Materials:
-
Brain tissue lysates or cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction and Quantification: Homogenize brain tissue or lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Electrotransfer: Separate 30 µg of protein per sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
These application notes and protocols provide a robust framework for the initial investigation of the neuroprotective properties of (5Z)-Tetraprenylacetone. The suggested in vitro and in vivo experiments, along with mechanistic studies, will help to systematically evaluate its therapeutic potential and elucidate its mode of action. The provided workflows and data presentation tables offer a structured approach for researchers in this field.
References
- 1. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective prospectives of triterpenoids [explorationpub.com]
- 3. Neuropharmacological Effects of Terpenoids on Preclinical Animal Models of Psychiatric Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for (5Z)-Tetraprenylacetone in Drug-Induced Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z)-Tetraprenylacetone, more commonly known in scientific literature as Geranylgeranylacetone (GGA), is an acyclic polyisoprenoid compound with demonstrated cytoprotective effects. It is widely recognized as a non-toxic inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses. This property makes GGA a compound of significant interest for mitigating tissue damage in various pathological conditions, including drug-induced lung injury.
These application notes provide a comprehensive overview of the use of GGA in a preclinical model of drug-induced lung injury, specifically focusing on the well-established bleomycin-induced pulmonary fibrosis model in mice. The protocols and data presented herein are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of GGA and similar compounds.
Bleomycin-Induced Lung Injury Model
Bleomycin, an antineoplastic antibiotic, is widely used to induce lung injury and fibrosis in animal models, as this is a significant adverse effect of its clinical use in cancer therapy. The administration of bleomycin initiates an inflammatory cascade, leading to an influx of inflammatory cells, production of pro-inflammatory cytokines, and oxidative stress. This acute inflammatory phase is followed by a fibrotic phase characterized by excessive deposition of extracellular matrix, particularly collagen, resulting in distorted lung architecture and impaired respiratory function.
Protective Effects of Geranylgeranylacetone (GGA) in Bleomycin-Induced Lung Injury
Studies have demonstrated that oral administration of GGA can attenuate the pathological features of bleomycin-induced lung injury in mice. The primary mechanism is believed to be the induction of HSP70, which in turn suppresses apoptosis, inflammation, and oxidative stress.
Quantitative Data Summary
The following tables summarize the quantitative data from a representative study investigating the effects of GGA in a bleomycin-induced lung injury model in mice.
Table 1: Effect of GGA on Histological Score and Body Weight in Bleomycin-Treated Mice
| Treatment Group | Histological Lung Injury Score (Mean ± SEM) | Body Weight Change (%) |
| Vehicle + Saline | - | No significant change |
| Vehicle + Bleomycin | 3.3 ± 0.5 | -8.3% (at day 7) |
| GGA + Bleomycin | 1.7 ± 0.2* | -1.5% (at day 2) |
*p < 0.05 compared to Vehicle + Bleomycin group.
Table 2: Effect of GGA on Lung Inflammation in Bleomycin-Treated Mice
| Treatment Group | Total Cells in BALF (x10⁵) | Macrophages in BALF (x10⁵) | Neutrophils in BALF (x10⁵) | MIP-2 in BALF (pg/mL) |
| Vehicle + Saline | 1.0 ± 0.1 | 0.9 ± 0.1 | 0.05 ± 0.01 | < 15.6 |
| Vehicle + Bleomycin | 4.2 ± 0.5 | 2.5 ± 0.3 | 1.5 ± 0.2 | 150 ± 25 |
| GGA + Bleomycin | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.5 ± 0.1 | 50 ± 10 |
*p < 0.05 compared to Vehicle + Bleomycin group. BALF: Bronchoalveolar Lavage Fluid; MIP-2: Macrophage Inflammatory Protein-2.
Table 3: Effect of GGA on Pulmonary Fibrosis in Bleomycin-Treated Mice
| Treatment Group | Ashcroft Fibrosis Score (Mean ± SEM) | Lung Hydroxyproline Content (µ g/lung ) |
| Vehicle + Saline | 0.5 ± 0.1 | 150 ± 10 |
| Vehicle + Bleomycin | 5.5 ± 0.8 | 350 ± 30 |
| GGA + Bleomycin | 2.5 ± 0.5 | 220 ± 20 |
*p < 0.05 compared to Vehicle + Bleomycin group.
Experimental Protocols
I. Bleomycin-Induced Lung Injury in Mice
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin.
Materials:
-
Bleomycin sulfate
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal intubation platform or surgical board
-
Fiber optic light source and laryngoscope (for endotracheal intubation) or micropipette (for oropharyngeal aspiration)
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Preparation of Bleomycin Solution: Dissolve bleomycin sulfate in sterile saline to the desired concentration (e.g., 1.5 U/kg).
-
Anesthesia: Anesthetize the mice using a standardized protocol.
-
Bleomycin Administration (Intratracheal Instillation): a. Place the anesthetized mouse on an intubation platform. b. Visualize the trachea using a light source and laryngoscope. c. Gently insert a catheter into the trachea. d. Instill 50 µL of the bleomycin solution through the catheter.
-
Bleomycin Administration (Oropharyngeal Aspiration): a. Place the anesthetized mouse on a surgical board. b. Gently pull the tongue to the side. c. Administer 50 µL of the bleomycin solution to the back of the pharynx.
-
Recovery: Monitor the mice until they have fully recovered from anesthesia.
-
Post-Procedure Monitoring: Monitor the animals daily for changes in body weight, activity, and signs of respiratory distress. The peak of fibrosis is typically observed between 14 and 21 days post-bleomycin administration.
II. Geranylgeranylacetone (GGA) Administration
This protocol outlines the oral administration of GGA to mice.
Materials:
-
Geranylgeranylacetone (GGA)
-
Vehicle (e.g., 5% gum arabic solution with 0.008% tocopherol, or corn oil)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Procedure:
-
Preparation of GGA Suspension: Prepare a homogenous suspension of GGA in the chosen vehicle. A common dose is 600 mg/kg body weight.
-
Animal Handling: Gently restrain the mouse.
-
Oral Gavage: a. Measure the distance from the mouse's snout to the last rib to determine the appropriate depth for gavage needle insertion. b. Gently insert the gavage needle into the esophagus. c. Slowly administer the GGA suspension.
-
Administration Schedule: A typical prophylactic and therapeutic regimen involves administering GGA orally once daily for 3 days before bleomycin instillation and continuing for 14 days after.
III. Assessment of Lung Injury
A. Histological Analysis (Ashcroft Scoring)
-
Tissue Collection and Preparation: a. At the desired time point (e.g., day 14 or 21), euthanize the mice. b. Perfuse the lungs with saline and then fix by intratracheal instillation of 10% neutral buffered formalin. c. Embed the lung tissue in paraffin and cut 5 µm sections. d. Stain the sections with Masson's trichrome to visualize collagen.
-
Scoring: a. Examine the stained lung sections under a microscope. b. Assign a score from 0 (normal lung) to 8 (total fibrosis) to multiple fields of view in a blinded manner. c. The mean score of all fields represents the Ashcroft score for that lung.
B. Hydroxyproline Assay for Collagen Content
-
Tissue Homogenization: a. Excise the lungs, weigh them, and homogenize in a known volume of distilled water.
-
Hydrolysis: a. Take an aliquot of the homogenate and hydrolyze it in 6N HCl at 110°C for 18-24 hours.
-
Assay: a. Neutralize the hydrolysate. b. Use a commercial hydroxyproline assay kit or a standard colorimetric method involving chloramine-T and Ehrlich's reagent. c. Measure the absorbance at 560 nm and calculate the hydroxyproline concentration based on a standard curve. d. Express the results as µg of hydroxyproline per lung.
C. Bronchoalveolar Lavage (BAL) Fluid Analysis
-
BAL Procedure: a. Euthanize the mouse and expose the trachea. b. Cannulate the trachea and instill a known volume of sterile saline (e.g., 1 mL). c. Gently aspirate the fluid. Repeat this process 2-3 times and pool the recovered fluid.
-
Cell Counts: a. Centrifuge the BAL fluid to pellet the cells. b. Resuspend the cell pellet and perform a total cell count using a hemocytometer. c. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, lymphocytes).
-
Cytokine Analysis: a. Use the supernatant from the BAL fluid centrifugation for cytokine analysis. b. Measure the concentration of pro-inflammatory cytokines such as MIP-2, TNF-α, and IL-6 using ELISA kits.
Signaling Pathways and Mechanisms of Action
The protective effects of GGA in drug-induced lung injury are primarily attributed to the induction of HSP70. The upregulation of HSP70 initiates a cascade of downstream events that collectively mitigate lung damage.
Caption: Protective mechanism of GGA in drug-induced lung injury.
Caption: Experimental workflow for evaluating GGA in bleomycin-induced lung injury.
Application to Other Drug-Induced Lung Injury Models
While the protective effects of GGA are well-documented in the bleomycin model, there is a notable lack of published research on its efficacy in other drug-induced lung injury models, such as that induced by amiodarone. Amiodarone is known to cause pulmonary toxicity through mechanisms that include direct cytotoxicity and immunologically mediated damage. Given GGA's broad cytoprotective and anti-inflammatory properties, it is plausible that it could also be beneficial in an amiodarone-induced lung injury model. Researchers interested in this area could adapt the protocols described above, substituting bleomycin with an established amiodarone administration protocol (e.g., oral gavage or intraperitoneal injection in rats).
Conclusion
Geranylgeranylacetone ((5Z)-Tetraprenylacetone) demonstrates significant therapeutic potential in the preclinical model of bleomycin-induced lung injury and fibrosis. Its mechanism of action, centered on the induction of HSP70, offers a promising strategy for mitigating drug-induced pulmonary toxicity. The protocols and data presented here provide a foundation for further investigation into the applications of GGA in this and other models of lung injury. Future studies are warranted to explore its efficacy in a broader range of drug-induced pulmonary toxicities and to elucidate the full spectrum of its molecular mechanisms.
Application Notes and Protocols for the Quantification of (5Z)-Tetraprenylacetone (Geranylgeranylacetone) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z)-Tetraprenylacetone, more commonly known as Geranylgeranylacetone (GGA), is an acyclic isoprenoid ketone. It is an anti-ulcer drug that has been shown to induce the expression of heat shock proteins (HSPs), particularly HSP70, through the activation of Heat Shock Factor 1 (HSF1). This cytoprotective effect has led to research into its potential therapeutic applications in various conditions, including neurodegenerative diseases and cardiovascular disorders. Accurate quantification of GGA in biological samples is crucial for pharmacokinetic studies, dose-response relationship assessments, and understanding its mechanism of action.
These application notes provide a comprehensive overview of a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of GGA in biological matrices such as plasma and tissue homogenates. The provided protocols are based on established principles of bioanalytical method validation and should be fully validated in the end-user's laboratory for their specific application.
I. Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of Geranylgeranylacetone (GGA) in a biological matrix. These values are representative and should be established during in-lab validation.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighting Factor | 1/x² |
Table 2: Precision and Accuracy Data
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Lower Limit of Quantification (LLOQ) | 1 | ≤ 15 | ≤ 15 | ± 20 | ± 20 |
| Low QC (LQC) | 3 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| Medium QC (MQC) | 100 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| High QC (HQC) | 800 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC (LQC) | 3 | 85 - 115 | 85 - 115 |
| High QC (HQC) | 800 | 85 - 115 | 85 - 115 |
II. Experimental Protocols
A. Protocol for Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of GGA from plasma samples.
Materials:
-
Blank plasma
-
Geranylgeranylacetone (GGA) analytical standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (concentration to be optimized during method development).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
B. Protocol for LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-2.5 min: 50% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 50% B
-
3.1-5.0 min: 50% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
MS/MS Parameters (Representative - to be optimized for the specific instrument):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: To be optimized (e.g., 150°C)
-
Desolvation Temperature: To be optimized (e.g., 500°C)
-
Capillary Voltage: To be optimized (e.g., 3.0 kV)
-
MRM Transitions:
-
GGA: Precursor ion (e.g., [M+H]⁺) → Product ion (to be determined by infusion)
-
IS: Precursor ion → Product ion (to be determined by infusion)
-
-
Collision Energy: To be optimized for each transition.
-
Dwell Time: To be optimized for each transition.
III. Visualizations
Signaling Pathway of Geranylgeranylacetone (GGA)
Caption: GGA-induced activation of HSF1 and subsequent HSP expression.
Experimental Workflow for GGA Quantification
Caption: Workflow for GGA quantification in biological samples.
Application Notes and Protocols for In Vivo Studies with (5Z)-Tetraprenylacetone
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies to evaluate the therapeutic potential of (5Z)-Tetraprenylacetone.
Scientific Background
(5Z)-Tetraprenylacetone (TPN), an acyclic polyisoprenoid, has demonstrated notable anti-ulcer properties. Recent studies have elucidated its beneficial effects in experimental models of acute pancreatitis. In a study conducted on rats, TPN administered orally or intraduodenally was found to stimulate pancreatic exocrine secretion, likely through an increase in endogenous secretin release.[1] This mechanism suggests a potential for TPN to act as a protective agent in certain gastrointestinal disorders. Furthermore, in a cerulein-induced model of mild acute pancreatitis, TPN administration significantly reduced key inflammatory markers such as serum amylase and lipase activities, as well as pancreatic wet weight.[1] These findings underscore the potential of TPN as an anti-inflammatory and cytoprotective agent.
Hypothesized Signaling Pathway
Based on the available data, it is hypothesized that (5Z)-Tetraprenylacetone exerts its therapeutic effects through the stimulation of secretin release from duodenal S-cells. Secretin, in turn, acts on pancreatic ductal cells to increase bicarbonate-rich fluid secretion, which may help to neutralize acid in the duodenum and flush out proteinaceous plugs from pancreatic ducts, thereby reducing inflammation and protecting the pancreas.
Caption: Hypothesized signaling pathway of (5Z)-Tetraprenylacetone.
Experimental Workflow for In Vivo Anti-Inflammatory Studies
A typical workflow for evaluating the anti-inflammatory effects of (5Z)-Tetraprenylacetone in a preclinical animal model is outlined below. This workflow ensures a systematic and robust evaluation of the compound's efficacy.
Caption: Experimental workflow for in vivo studies.
Experimental Protocols
Animal Model
-
Species: Wistar rats[1]
-
Sex: Male
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
Drug Preparation and Administration
-
(5Z)-Tetraprenylacetone (TPN): Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administration Route: Oral gavage.
-
Dosage: Based on previous studies, doses of 100, 200, and 400 mg/kg can be evaluated.[1]
Carrageenan-Induced Paw Edema Model
This is a standard and widely used model for screening acute anti-inflammatory activity.
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer (5Z)-Tetraprenylacetone orally at the selected doses (100, 200, 400 mg/kg). The control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Endpoint Measurements
-
Paw Volume: Measured at specified time points.
-
Biochemical Markers: At the end of the experiment, blood samples can be collected to measure serum levels of inflammatory mediators such as TNF-α, IL-1β, and IL-6.
-
Histopathology: The inflamed paw tissue can be collected, fixed in 10% formalin, and processed for histological examination to assess the degree of inflammation and tissue damage.
Data Presentation
Table 1: Summary of Quantitative Data from Cerulein-Induced Acute Pancreatitis Model in Rats[1]
| Treatment Group | Dose (mg/kg) | Serum Amylase Activity (% of Control) | Serum Lipase Activity (% of Control) | Pancreatic Wet Weight (% of Control) |
| Control (Cerulein only) | - | 100 | 100 | 100 |
| TPN (Preventive) | 400 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| TPN (Therapeutic) | 400 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: This table summarizes the reported significant reductions. For precise quantitative values, refer to the original publication.
Table 2: Proposed Experimental Groups for Carrageenan-Induced Paw Edema Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control (0.5% CMC) | - | Oral | 6 |
| 2 | (5Z)-Tetraprenylacetone | 100 | Oral | 6 |
| 3 | (5Z)-Tetraprenylacetone | 200 | Oral | 6 |
| 4 | (5Z)-Tetraprenylacetone | 400 | Oral | 6 |
| 5 | Positive Control (Indomethacin) | 10 | Oral | 6 |
References
Application Notes & Protocols for Chiral Chromatography Purification of (5Z)-Tetraprenylacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z)-Tetraprenylacetone, also known as (5Z)-geranylgeranylacetone, is a chiral acyclic isoprenoid ketone with potential therapeutic applications. As with many chiral compounds, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of robust chiral chromatography methods for the analytical and preparative separation of its enantiomers is crucial for drug development and quality control.
These application notes provide a comprehensive guide and starting protocols for the development of chiral High-Performance Liquid Chromatography (HPLC) methods for the purification of (5Z)-Tetraprenylacetone enantiomers. Due to the lack of specific published methods for this compound, the following protocols are based on established principles for the chiral separation of structurally related ketones and terpenes. Polysaccharide-based chiral stationary phases (CSPs) are highlighted as a primary tool for achieving successful enantioseparation.
Recommended Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly recommended for the chiral separation of ketones.[1][2] These CSPs offer a broad range of enantioselectivity and are effective in normal-phase, reversed-phase, and polar organic modes.
Table 1: Recommended Chiral Stationary Phases for Initial Screening
| CSP Type | Chiral Selector | Potential Interaction Mechanisms |
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | π-π interactions, hydrogen bonding, steric hindrance |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | π-π interactions, hydrogen bonding, steric hindrance |
| Polysaccharide (Cellulose) | Cellulose tris(4-methylbenzoate) | π-π interactions, dipole-dipole interactions, steric hindrance |
| Polysaccharide (Amylose) | Amylose tris(3-chlorophenylcarbamate) | π-π interactions, hydrogen bonding, dipole-dipole interactions |
Experimental Protocols
Protocol 1: Normal-Phase HPLC Method Development
Normal-phase chromatography is often the first choice for the chiral separation of moderately polar compounds like ketones, typically offering good selectivity on polysaccharide-based CSPs.
1. Sample Preparation:
-
Dissolve a racemic standard of (5Z)-Tetraprenylacetone in the initial mobile phase or a compatible solvent (e.g., hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Initial Screening Conditions:
-
Columns: Screen the recommended CSPs from Table 1 (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Start with a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at a suitable wavelength for (5Z)-Tetraprenylacetone (e.g., 210-220 nm, or a wavelength determined by UV scan).
-
Injection Volume: 5-10 µL.
3. Method Optimization:
-
Alcohol Modifier: If separation is not achieved, vary the percentage of the alcohol modifier (e.g., from 5% to 20%). Lowering the alcohol content generally increases retention and may improve resolution. Also, test different alcohols (e.g., ethanol, n-propanol) as this can significantly alter selectivity.
-
Additives: For basic or acidic impurities, or to improve peak shape, a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) can be added to the mobile phase, though this is less common for neutral ketones.
-
Temperature: Evaluate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance enantioselectivity.
Table 2: Illustrative Data for Normal-Phase Method Optimization
| Mobile Phase (Hexane:IPA, v/v) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| 95:5 | 15.2 | 16.8 | 1.8 |
| 90:10 | 10.5 | 11.2 | 1.5 |
| 80:20 | 6.1 | 6.4 | 0.9 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Protocol 2: Reversed-Phase HPLC Method Development
Reversed-phase methods can be advantageous due to their compatibility with aqueous samples and mass spectrometry. Immobilized polysaccharide CSPs are generally required for use with a wider range of solvents, including those used in reversed-phase HPLC.
1. Sample Preparation:
-
Dissolve a racemic standard of (5Z)-Tetraprenylacetone in the mobile phase or a compatible organic solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
2. Initial Screening Conditions:
-
Columns: Use immobilized polysaccharide-based CSPs.
-
Mobile Phase: Start with a mixture of water and an organic modifier (e.g., acetonitrile or methanol). A typical starting composition is 50:50 (v/v) water:acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at a suitable wavelength.
-
Injection Volume: 5-10 µL.
3. Method Optimization:
-
Organic Modifier: Adjust the ratio of water to the organic modifier. Increasing the aqueous content generally increases retention.
-
pH: The pH of the aqueous portion of the mobile phase can be adjusted with buffers (e.g., ammonium acetate, phosphate buffer) to control the ionization state of any impurities and potentially influence the chiral recognition mechanism.
-
Temperature: As with normal-phase, investigate the effect of temperature on the separation.
Table 3: Illustrative Data for Reversed-Phase Method Optimization
| Mobile Phase (Water:ACN, v/v) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| 60:40 | 12.8 | 13.5 | 1.2 |
| 50:50 | 8.9 | 9.3 | 1.0 |
| 40:60 | 5.4 | 5.6 | 0.6 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflows
Chiral Method Development Workflow
The following diagram illustrates a logical workflow for developing a chiral separation method for (5Z)-Tetraprenylacetone.
Caption: Workflow for Chiral Method Development.
Logical Relationship of Chromatographic Parameters
This diagram shows the relationship between key parameters in optimizing a chiral HPLC method.
Caption: Interplay of HPLC Parameters.
References
Application Notes and Protocols for the Derivatization of (5Z)-Tetraprenylacetone for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z)-Tetraprenylacetone, a C20 isoprenoid ketone, is a compound of interest in various biological studies, including as a potential biomarker and a precursor in the synthesis of other significant molecules. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of (5Z)-tetraprenylacetone by GC-MS can be challenging due to its relatively low volatility and potential for thermal degradation. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and detection sensitivity.
These application notes provide detailed protocols for two effective derivatization methods for (5Z)-tetraprenylacetone: Methoximation followed by Silylation and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization .
Methods and Protocols
Two primary derivatization strategies are presented, each offering distinct advantages for the GC-MS analysis of (5Z)-tetraprenylacetone.
Method 1: Methoximation and Silylation
This two-step method is a robust approach for the derivatization of ketones. Methoximation protects the carbonyl group, preventing enolization and the formation of multiple TMS derivatives. The subsequent silylation of any other active hydrogens (if present) and the methoxime itself increases the volatility of the molecule.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh or measure the sample containing (5Z)-tetraprenylacetone into a clean, dry glass reaction vial.
-
If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Methoximation:
-
Add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the reaction vial.
-
Seal the vial and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
A non-polar capillary column, such as a DB-5ms or equivalent, is recommended.
-
Typical GC oven temperature program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
Mass spectrometer conditions: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-600.
-
Method 2: PFBHA Derivatization
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective derivatizing agent for aldehydes and ketones, forming stable oxime derivatives. These derivatives are particularly amenable to sensitive detection by GC-MS, especially when using negative chemical ionization (NCI).
Experimental Protocol:
-
Sample Preparation:
-
Prepare an aqueous solution or suspension of the sample containing (5Z)-tetraprenylacetone.
-
Alternatively, dissolve the dried sample in a suitable organic solvent like methanol.
-
-
PFBHA Derivatization:
-
To 1 mL of the sample solution, add 100 µL of a 10 mg/mL PFBHA hydrochloride solution in water.
-
Adjust the pH of the mixture to 2-3 with dilute HCl.
-
Seal the vial and heat at 70-80°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Extraction:
-
Extract the PFBHA-oxime derivative from the aqueous solution using 2 x 1 mL of hexane or another suitable non-polar solvent.
-
Vortex vigorously for 2 minutes during each extraction.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Carefully transfer the dried extract to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the extracted derivative into the GC-MS system.
-
A column suitable for the analysis of semi-volatile compounds, such as a DB-5ms, is appropriate.
-
GC oven temperature program: Start at 180°C, hold for 1 minute, ramp to 280°C at 8°C/min, and hold for 15 minutes.
-
Mass spectrometer conditions: EI at 70 eV, scan range m/z 50-700. For enhanced sensitivity, selected ion monitoring (SIM) of the characteristic fragment ion at m/z 181 is recommended.
-
Quantitative Data Summary
The following table summarizes the expected GC-MS data for the derivatized (5Z)-tetraprenylacetone. Please note that the retention times are approximate and can vary depending on the specific GC column and conditions used.
| Derivative | Retention Time (min) | Key Mass Fragments (m/z) | Comments |
| Methoxime-TMS Derivative | ~ 18.5 | 374 [M+], 359 [M-15], 302, 143, 73 | The molecular ion [M+] is expected at m/z 374. The fragment at m/z 359 corresponds to the loss of a methyl group. |
| PFBHA-Oxime Derivative | ~ 22.1 | 483 [M+], 302, 181, 69 | The molecular ion [M+] is expected at m/z 483. The ion at m/z 181 ([C7H2F5]+) is the characteristic base peak for PFBHA derivatives. |
Visualizations
Caption: Experimental workflow for the derivatization of (5Z)-tetraprenylacetone.
Caption: Derivatization pathways of (5Z)-tetraprenylacetone for GC-MS analysis.
Application Notes & Protocols for Isomer-Specific (5Z)-Tetraprenylacetone Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraprenylacetone, also known as geranylgeranylacetone (GGA), is an acyclic isoprenoid that exists as multiple geometric isomers. The biological activities of these isomers can differ significantly, making isomer-specific detection crucial for understanding their distinct physiological and pathological roles. For instance, specific isomers may have varying efficacy in inducing heat shock proteins (HSPs), which are implicated in cytoprotection and cellular stress responses. These application notes provide a comprehensive, albeit hypothetical, framework for the development and application of isomer-specific monoclonal antibodies targeting (5Z)-tetraprenylacetone. The protocols outlined below are based on established methodologies for generating antibodies against small-molecule haptens.
Principle of Isomer-Specific Antibody Generation
Small molecules like tetraprenylacetone are not immunogenic on their own and are referred to as haptens. To elicit an immune response, the hapten must be covalently coupled to a larger carrier protein. The design of the hapten is critical for generating isomer-specific antibodies. The hapten should be synthesized in a way that the unique structural feature of the target isomer—in this case, the Z configuration of the double bond at the C5 position—is prominently displayed as an epitope, while the linker for conjugation to the carrier protein is placed at a distal position.
Experimental Protocols
Hapten Synthesis and Carrier Protein Conjugation
Objective: To synthesize a hapten derivative of (5Z)-tetraprenylacetone and conjugate it to carrier proteins for immunization and screening.
Protocol:
-
Hapten Design and Synthesis:
-
A derivative of (5Z)-tetraprenylacetone is synthesized to introduce a reactive carboxyl group for conjugation, distal to the C5-C6 double bond. A plausible approach is to modify the terminal isopropylidene group.
-
The synthesis involves the selective oxidation of one of the terminal methyl groups to a carboxylic acid, forming (5Z)-tetraprenylacetonoic acid, while preserving the stereochemistry of the double bonds.
-
-
Activation of the Hapten:
-
The carboxyl group of the hapten is activated using a standard coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester. This activated hapten will readily react with primary amines on the carrier protein.
-
-
Conjugation to Carrier Proteins:
-
The activated hapten is conjugated to Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening purposes.
-
Dissolve the carrier protein (KLH or BSA) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Slowly add the activated hapten solution to the carrier protein solution with gentle stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
The resulting conjugates ((5Z)-TPA-KLH and (5Z)-TPA-BSA) are purified by dialysis or gel filtration to remove unreacted hapten and coupling reagents.
-
-
Characterization of Conjugates:
-
The hapten-to-carrier protein ratio is determined using methods such as MALDI-TOF mass spectrometry or by spectrophotometric analysis if the hapten has a unique absorbance signature. A hapten density of 10-20 haptens per carrier molecule is generally desirable.
-
Monoclonal Antibody Production
Objective: To generate hybridoma cell lines producing monoclonal antibodies with high specificity for (5Z)-tetraprenylacetone.
Protocol:
-
Immunization:
-
BALB/c mice are immunized intraperitoneally with 50-100 µg of the (5Z)-TPA-KLH conjugate emulsified in Complete Freund's Adjuvant.
-
Booster immunizations are given every 2-3 weeks with the conjugate in Incomplete Freund's Adjuvant.
-
Serum titers are monitored by indirect ELISA using plates coated with (5Z)-TPA-BSA.
-
-
Hybridoma Production:
-
Mice with the highest antibody titers are selected for hybridoma production.
-
Spleen cells from the immunized mouse are fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).
-
The fused cells are cultured in HAT (hypoxanthine-aminopterin-thymidine) selection medium to eliminate unfused myeloma cells.
-
-
Screening of Hybridomas:
-
Hybridoma supernatants are screened for the presence of antibodies specific to (5Z)-tetraprenylacetone using a competitive ELISA (see protocol below). This is the most critical step to identify isomer-specific antibodies.
-
Competitive ELISA for Specificity Screening
Objective: To identify and characterize monoclonal antibodies that bind specifically to (5Z)-tetraprenylacetone with minimal cross-reactivity to the (5E) isomer.
Protocol:
-
Plate Coating:
-
Coat a 96-well microtiter plate with the (5Z)-TPA-BSA conjugate (1-5 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
In a separate plate, pre-incubate the hybridoma supernatant (or purified antibody) with varying concentrations of the free (5Z)-tetraprenylacetone (competitor) or the (5E)-tetraprenylacetone isomer for 1 hour at 37°C.
-
-
Binding to Coated Plate:
-
Transfer the antibody-competitor mixture to the (5Z)-TPA-BSA coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.
-
Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Interpretation: A strong signal indicates that the antibody has bound to the coated antigen, meaning there was little free antigen in the pre-incubation step to compete for binding. A weak signal indicates that the free antigen in the pre-incubation step has bound to the antibody, preventing it from binding to the coated antigen. A highly specific antibody will show a significant decrease in signal in the presence of (5Z)-tetraprenylacetone but not in the presence of the (5E) isomer.
Data Presentation
Table 1: Hypothetical Specificity of Anti-(5Z)-Tetraprenylacetone Monoclonal Antibody (Clone 5Z-A3)
| Competitor Compound | IC50 (nM) | Cross-Reactivity (%) |
| (5Z)-Tetraprenylacetone | 15.2 | 100 |
| (5E)-Tetraprenylacetone | > 10,000 | < 0.15 |
| Geraniol | > 10,000 | < 0.15 |
| Farnesol | > 10,000 | < 0.15 |
IC50 is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen. Cross-reactivity is calculated as (IC50 of (5Z)-Tetraprenylacetone / IC50 of competitor) x 100.
Table 2: Hypothetical Performance Characteristics of the Competitive ELISA
| Parameter | Value |
| Limit of Detection (LOD) | 1.2 ng/mL |
| Limit of Quantitation (LOQ) | 4.0 ng/mL |
| Linear Range | 5 - 200 ng/mL |
| Intra-assay Precision (CV%) | < 5% |
| Inter-assay Precision (CV%) | < 10% |
Visualizations
Application Note: Synthesis and Application of Radiolabeled (5Z)-Tetraprenylacetone for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z)-Tetraprenylacetone, an isoprenoid ketone, represents a class of molecules with potential significance in various biological processes. Isoprenoids are known to play crucial roles in cellular signaling, metabolism, and inflammation. The ability to trace the biodistribution and metabolic fate of such compounds is essential for understanding their mechanism of action and for the development of novel therapeutics. This application note provides a detailed protocol for the synthesis of (5Z)-Tetraprenylacetone and its subsequent radiolabeling with Carbon-11 ([¹¹C]) and Iodine-125 ([¹²⁵I]) for use in preclinical tracer studies.
Proposed Synthesis of (5Z)-Tetraprenylacetone
The synthesis of the Z-isomer of tetraprenylacetone can be achieved through a Wittig reaction, which is a reliable method for forming carbon-carbon double bonds with control over stereochemistry. Unstabilized ylides generally favor the formation of Z-alkenes[1][2][3]. The proposed synthetic route involves the reaction of a C15-phosphonium ylide with a C4-keto-aldehyde.
Experimental Protocol: Synthesis of (5Z)-Tetraprenylacetone
Materials:
-
Geranylacetone
-
Triphenylphosphine (PPh₃)
-
n-Butyllithium (n-BuLi) in hexane
-
3-Oxobutanal
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Synthesis of the C15-triphenylphosphonium salt:
-
Convert geranylacetone to the corresponding C15-allylic bromide using a suitable brominating agent (e.g., N-bromosuccinimide).
-
React the resulting bromide with triphenylphosphine in a suitable solvent like toluene at reflux to form the phosphonium salt.
-
Isolate and purify the salt by recrystallization.
-
-
Wittig Reaction:
-
Suspend the C15-triphenylphosphonium salt in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the suspension to -78 °C and add n-butyllithium dropwise to generate the deep red-colored ylide.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Add a solution of 3-oxobutanal in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure (5Z)-Tetraprenylacetone.
-
Characterization: The structure and stereochemistry of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Radiolabeling of (5Z)-Tetraprenylacetone
For tracer studies, (5Z)-Tetraprenylacetone can be radiolabeled with a positron emitter like Carbon-11 for PET imaging or a gamma emitter like Iodine-125 for autoradiography and biodistribution studies.
Protocol 1: Carbon-11 Labeling
This protocol describes the synthesis of --INVALID-LINK---Tetraprenylacetone via methylation of a suitable precursor using [¹¹C]methyl iodide.
Materials:
-
(5Z)-Desmethyl-tetraprenylacetone precursor (synthesized with a hydroxyl group in place of the terminal methyl ketone)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron
-
Sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF)
-
HPLC system for purification
Procedure:
-
Precursor Preparation: Dissolve the (5Z)-desmethyl-tetraprenylacetone precursor in anhydrous DMF.
-
Deprotonation: Add sodium hydride to the solution and stir at room temperature for 15 minutes to form the alkoxide.
-
Radiolabeling: Bubble the [¹¹C]CH₃I gas through the reaction mixture at room temperature.
-
Quenching and Purification: Quench the reaction with water and purify the crude product using reverse-phase HPLC to obtain the radiolabeled tracer.
Table 1: Hypothetical Quantitative Data for --INVALID-LINK---Tetraprenylacetone Synthesis
| Parameter | Value |
| Radiochemical Yield (decay corrected) | 35-45% |
| Molar Activity | > 1.5 Ci/µmol |
| Radiochemical Purity | > 98% |
| Synthesis Time | ~ 30 minutes |
Protocol 2: Iodine-125 Labeling
This protocol outlines a potential method for radioiodination at the α'-position of the ketone, assuming the presence of an activatable position. This method is based on the iodination of α,β-unsaturated ketones[2][4][5].
Materials:
-
(5Z)-Tetraprenylacetone
-
[¹²⁵I]Sodium iodide
-
Copper(II) oxide
-
Propan-2-ol
-
HPLC system for purification
Procedure:
-
Reaction Setup: In a shielded vial, dissolve (5Z)-Tetraprenylacetone in propan-2-ol.
-
Radiolabeling: Add Copper(II) oxide and a solution of [¹²⁵I]sodium iodide.
-
Reaction Conditions: Heat the mixture at a suitable temperature (e.g., 80 °C) for 30-60 minutes.
-
Purification: Cool the reaction mixture and purify the --INVALID-LINK---Tetraprenylacetone using reverse-phase HPLC.
Table 2: Hypothetical Quantitative Data for --INVALID-LINK---Tetraprenylacetone Synthesis
| Parameter | Value |
| Radiochemical Yield | 50-60% |
| Specific Activity | > 2000 Ci/mmol |
| Radiochemical Purity | > 99% |
| Synthesis Time | ~ 2 hours |
Application in Tracer Studies
Radiolabeled (5Z)-Tetraprenylacetone can be employed as a tracer to investigate its biodistribution, target engagement, and metabolic fate in preclinical models. Isoprenoids and ketone bodies are known to have roles in cellular signaling, including inflammation and metabolism[6][7][8]. A plausible hypothesis is that (5Z)-Tetraprenylacetone may modulate inflammatory pathways.
Hypothetical Signaling Pathway
Based on the known anti-inflammatory effects of related isoprenoids like geranylgeranylacetone[9], it is hypothesized that (5Z)-Tetraprenylacetone may inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by (5Z)-Tetraprenylacetone.
Experimental Workflow for Tracer Studies
The following workflow outlines the key steps for conducting in vivo tracer studies using radiolabeled (5Z)-Tetraprenylacetone.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Allylic alcohol synthesis by addition [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoprenoid-derived plant signaling molecules: biosynthesis and biological importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
Troubleshooting & Optimization
Overcoming poor solubility of (5Z)-Tetraprenylacetone in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for overcoming the poor aqueous solubility of (5Z)-Tetraprenylacetone, a lipophilic terpenoid compound.
Frequently Asked Questions (FAQs)
Q1: What is (5Z)-Tetraprenylacetone and why is its aqueous solubility a challenge?
(5Z)-Tetraprenylacetone is a type of terpenoid, a class of organic compounds characterized by a hydrocarbon-rich structure. This lipophilic (fat-loving) and hydrophobic (water-fearing) nature makes it inherently difficult to dissolve in aqueous solutions like buffers or cell culture media. Achieving a sufficient concentration for in vitro or in vivo experiments is a common challenge, as the compound tends to precipitate out of solution.
Q2: What is the first step I should take before attempting to solubilize my compound?
Before exploring complex solubilization methods, always start by preparing a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose due to its ability to dissolve a wide range of non-polar and polar compounds.[1] This stock solution can then be diluted into your final aqueous medium.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What is happening?
This phenomenon is called "solvent-shifting." (5Z)-Tetraprenylacetone is soluble in 100% DMSO, but as you add this stock solution to an aqueous buffer, the overall percentage of DMSO decreases dramatically. The solution becomes predominantly water-based, and the compound can no longer stay dissolved, causing it to precipitate. The key is to keep the final concentration of the organic solvent low enough to be compatible with your experimental system while using other agents to maintain the compound's solubility.[2][3]
Q4: What are the primary strategies for solubilizing a hydrophobic compound like (5Z)-Tetraprenylacetone in an aqueous solution?
There are three main strategies, which can be used alone or in combination:
-
Co-solvents: Using a water-miscible organic solvent (like DMSO or ethanol) to create a solvent mixture that is more hospitable to the hydrophobic compound.[4][5][6][7]
-
Surfactants: Using amphiphilic molecules (like Tween® 80 or Polysorbate 20) that form micelles above a certain concentration (the Critical Micelle Concentration). These micelles have a hydrophobic core that can encapsulate the drug, allowing it to be dispersed in water.[6][7][8]
-
Cyclodextrins: Employing cyclic oligosaccharides (like Hydroxypropyl-β-Cyclodextrin) that have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes by trapping the drug molecule within their cavity, effectively shielding it from the aqueous environment.[9][10][11][12][13]
Troubleshooting Guide
Scenario 1: Precipitate forms after diluting DMSO stock solution.
Question: I dissolved (5Z)-Tetraprenylacetone in DMSO, but it crashed out when I added it to my cell culture media. How can I fix this?
Answer: This is a common issue. The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid cytotoxicity.[14] To prevent precipitation, you need to improve the aqueous solubility.
Solutions:
-
Optimize Co-solvent Concentration: Ensure the final DMSO concentration is as low as possible, ideally under 0.5% for cell-based assays and potentially up to 10% for some in vivo studies, depending on the model.[1][14]
-
Use a Surfactant: Incorporate a non-ionic surfactant like Tween® 80 into your aqueous medium before adding the drug stock. The surfactant micelles will help keep the compound dispersed.
-
Employ Cyclodextrins: Use a cyclodextrin derivative, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which is known for its high aqueous solubility and low toxicity.[12]
Scenario 2: Organic solvents must be avoided.
Question: My experimental system is sensitive to organic solvents like DMSO. What are my solvent-free options?
Answer: If co-solvents are not permissible, you can rely on encapsulation technologies like cyclodextrins or surfactants to create a stable aqueous formulation.
Solutions:
-
Cyclodextrin Inclusion Complex: This is a highly effective method. The cyclodextrin forms a complex with the drug, increasing its apparent water solubility.[10][11] See the detailed protocol below for preparing a formulation using HP-β-CD.
-
Surfactant Micelle Formulation: Using a surfactant like Tween® 80 at a concentration above its Critical Micelle Concentration (CMC) will create micelles that can solubilize (5Z)-Tetraprenylacetone. This is a widely used technique in pharmaceutical formulations.[7]
Solubilization Strategy Selection
The choice of method depends on the experimental constraints and desired final concentration. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting a solubilization method.
Data Summary Tables
Table 1: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Excipients |
| Co-solvency | Reduces the polarity of the aqueous solvent system, making it more favorable for lipophilic solutes.[4][7] | Simple to prepare; effective for creating high-concentration stock solutions. | Potential for precipitation upon dilution; can be toxic to cells or organisms at higher concentrations.[5] | DMSO, Ethanol, PEG 300/400 |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound in their core, allowing for dispersion in water.[7] | High loading capacity possible; widely used in existing formulations. | Can be cytotoxic; may interfere with certain biological assays. | Tween® 80, Polysorbate 20, Cremophor® EL |
| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.[9][10][11] | Low toxicity; high biocompatibility; can improve compound stability.[12][13] | Lower loading capacity compared to surfactants; can be more expensive. | HP-β-CD, SBE-β-CD |
Table 2: Properties of Common Solubilizing Agents
| Agent | Class | Critical Micelle Concentration (CMC) | Notes |
| Tween® 80 (Polysorbate 80) | Non-ionic Surfactant | ~0.015 mM (~0.002% w/v)[15][16][17] | Must be used above CMC for micelle formation. |
| Tween® 20 (Polysorbate 20) | Non-ionic Surfactant | ~0.05 mM (~0.006% w/v)[16][18] | Often used for solubilizing proteins and in immunoassays. |
| HP-β-CD | Modified Cyclodextrin | N/A | Very high aqueous solubility (>500 mg/mL). |
| DMSO | Organic Co-solvent | N/A | A powerful aprotic solvent; keep final concentration <0.5% for cell culture.[14] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using DMSO
-
Weigh out a precise amount of (5Z)-Tetraprenylacetone powder.
-
Add the minimum volume of 100% DMSO required to completely dissolve the powder.[19] Gentle vortexing or sonication can assist dissolution.[1]
-
This creates a high-concentration stock solution (e.g., 10-50 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]
-
For use, thaw an aliquot and perform serial dilutions into your final aqueous buffer or media. Add the stock solution dropwise while vortexing the buffer to minimize immediate precipitation.
Protocol 2: Solubilization using a Surfactant (Tween® 80)
This protocol is for preparing a 100 µM solution of a compound with a molecular weight of 300 g/mol as an example. Adjust as needed.
-
Prepare a Tween® 80 Solution: Prepare a 1% (w/v) Tween® 80 solution in your desired aqueous buffer (e.g., PBS). This concentration is well above the CMC.
-
Prepare Drug Stock: Prepare a concentrated stock of (5Z)-Tetraprenylacetone in a volatile organic solvent like ethanol (e.g., 10 mg/mL).
-
Dispense Drug Stock: In a glass vial, add the required volume of the drug stock. For a 10 mL final solution at 100 µM, you would need 30 µg of the compound.
-
Evaporate Solvent: Evaporate the ethanol under a gentle stream of nitrogen or in a vacuum concentrator to leave a thin film of the drug on the vial surface.
-
Add Surfactant Solution: Add the 1% Tween® 80 solution to the vial containing the drug film.
-
Sonicate: Vortex vigorously and place the vial in a bath sonicator for 15-30 minutes, or until the drug film is completely dispersed, resulting in a clear or slightly opalescent solution.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method creates a drug-cyclodextrin inclusion complex.
-
Determine Molar Ratio: A common starting point is a 1:1 or 1:2 molar ratio of (5Z)-Tetraprenylacetone to HP-β-CD. A phase solubility study may be needed for optimization.
-
Prepare HP-β-CD Solution: Weigh the required amount of HP-β-CD and dissolve it in your aqueous buffer. For example, to make a 20% (w/v) solution, dissolve 2g of HP-β-CD in a final volume of 10 mL of buffer.
-
Add Drug: Add the powdered (5Z)-Tetraprenylacetone directly to the HP-β-CD solution.
-
Complexation: Tightly cap the vial and place it on a shaker or rotator at room temperature overnight. Gentle heating (40-50°C) can sometimes accelerate complexation.
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized drug-cyclodextrin complex. The exact concentration should be confirmed analytically (e.g., via HPLC or UV-Vis spectroscopy).
Mechanism Visualizations
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.
Caption: Surfactant monomers forming a micelle to encapsulate a drug.
References
- 1. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0106266B1 - Terpene-solvent mixture useful for making liquid detergent compositions - Google Patents [patents.google.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Effect of Temperature Changes on Critical Micelle Concentration for Tween Series surfactant | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rjpbcs.com [rjpbcs.com]
- 19. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isomerization of (5Z)-Tetraprenylacetone during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of (5Z)-Tetraprenylacetone during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is (5Z)-Tetraprenylacetone and why is its isomerization a concern?
(5Z)-Tetraprenylacetone is a polyene and a ketone. The "(5Z)" designation refers to the cis configuration of the double bond at the 5th carbon position. This specific isomer is often the form of interest for biological or chemical studies. Isomerization, the conversion of the (5Z) isomer to other forms, such as the (5E)-isomer (trans), can lead to a loss of the desired compound, inaccurate experimental results, and potentially different biological activity.
Q2: What are the primary factors that cause the isomerization of (5Z)-Tetraprenylacetone?
The primary factors that can induce the isomerization of (5Z)-Tetraprenylacetone are:
-
Light: Exposure to both UV and visible light can trigger photoisomerization. This process can involve the formation of reactive intermediates, such as peroxyl radicals, which facilitate the rotation around the carbon-carbon double bond.
-
Heat: Elevated temperatures provide the energy necessary to overcome the rotational barrier of the double bond, leading to thermal isomerization.
-
Acids and Bases: The presence of acidic or basic conditions can catalyze the isomerization process.
Q3: How can I detect and quantify the isomerization of (5Z)-Tetraprenylacetone?
Several analytical techniques can be used to separate and quantify the different isomers of Tetraprenylacetone:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for separating isomers. A well-developed HPLC method can provide baseline separation of (5Z)- and (5E)-Tetraprenylacetone, allowing for their individual quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to separate and identify isomers. The mass spectra of the isomers will be identical, but their retention times will differ, allowing for their distinction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling constants of the protons and carbons around the double bond will be different for the (5Z) and (5E) configurations.
Q4: What are some general precautions I can take to minimize isomerization during my experiments?
-
Work in low-light conditions: Use amber-colored glassware or wrap your experimental setup in aluminum foil to protect the compound from light.
-
Maintain low temperatures: Perform reactions and store samples at the lowest practical temperature. Use ice baths or cryostats when necessary.
-
Control the pH: Avoid strongly acidic or basic conditions unless required by the experimental protocol. Use buffers to maintain a neutral pH.
-
Use degassed solvents: Oxygen can contribute to photo-oxidative processes that may lead to isomerization. Degassing solvents by sparging with an inert gas (e.g., argon or nitrogen) can help minimize this.
-
Minimize experiment duration: The longer the compound is exposed to destabilizing conditions, the greater the extent of isomerization. Plan your experiments to be as efficient as possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/GC analysis | Isomerization of (5Z)-Tetraprenylacetone to other forms. | 1. Confirm the identity of the new peaks as isomers using MS or NMR. 2. Review experimental conditions for exposure to light, heat, or extreme pH. 3. Implement the preventative measures outlined in the FAQs and detailed protocols below. |
| Inconsistent biological activity or chemical reactivity | The presence of varying amounts of different isomers in your sample. | 1. Quantify the isomeric purity of your (5Z)-Tetraprenylacetone standard and samples before each experiment using a validated HPLC or GC method. 2. Strictly control experimental conditions to ensure a consistent isomeric ratio. 3. Consider purifying the desired isomer if the mixture contains significant amounts of other forms. |
| Gradual degradation of the compound in storage | Slow isomerization and/or oxidation over time. | 1. Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen). 2. Store at low temperatures (-20°C or -80°C). 3. Consider adding a stabilizer to the storage solvent (see Protocol 2). |
Experimental Protocols
Protocol 1: General Handling and Storage of (5Z)-Tetraprenylacetone
This protocol outlines the standard procedures for handling and storing (5Z)-Tetraprenylacetone to minimize isomerization.
Materials:
-
(5Z)-Tetraprenylacetone
-
Amber-colored vials with PTFE-lined caps
-
Inert gas (argon or nitrogen)
-
Degassed solvents (e.g., ethanol, hexane)
-
Low-temperature storage (-20°C or -80°C freezer)
Procedure:
-
Receiving and Initial Storage: Upon receiving (5Z)-Tetraprenylacetone, immediately store it in its original light-protected container in a freezer at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles of the main stock, prepare smaller aliquots for daily or weekly use.
-
Perform all handling in a dimly lit room or under a fume hood with the sash lowered to minimize light exposure.
-
Use amber-colored vials.
-
If the compound is a solid, weigh it quickly and dissolve it in a pre-chilled, degassed solvent.
-
If it is a solution, dispense the desired volume into the aliquot vials.
-
Blanket the headspace of each vial with a gentle stream of argon or nitrogen before sealing.
-
-
Working Solutions:
-
Prepare working solutions fresh for each experiment whenever possible.
-
If a working solution needs to be stored, follow the storage conditions outlined in step 2.
-
Keep solutions on ice and protected from light during the experiment.
-
-
Solvent Selection: Use high-purity, degassed solvents. Avoid solvents that may contain acidic or basic impurities.
Protocol 2: Stabilization of (5Z)-Tetraprenylacetone in Solution Using Antioxidants
This protocol describes the use of antioxidants to inhibit isomerization and degradation, particularly for longer-term experiments or storage.
Materials:
-
(5Z)-Tetraprenylacetone solution in a suitable solvent
-
Butylated Hydroxytoluene (BHT) or α-Tocopherol (Vitamin E)
-
Stock solutions of BHT or α-Tocopherol (e.g., 10 mg/mL in ethanol)
Procedure:
-
Determine the appropriate stabilizer and concentration:
-
BHT: A common and effective antioxidant. A final concentration of 0.01% to 0.1% (w/v) is typically effective.
-
α-Tocopherol: A natural antioxidant that can also be very effective. A final concentration of 0.1% to 0.5% (w/w) can be used.
-
The optimal concentration may need to be determined empirically for your specific application.
-
-
Addition of Stabilizer:
-
Add the calculated volume of the BHT or α-Tocopherol stock solution to your (5Z)-Tetraprenylacetone solution to achieve the desired final concentration.
-
Mix gently but thoroughly.
-
-
Storage and Handling:
-
Store the stabilized solution under the same protective conditions as described in Protocol 1 (low temperature, protected from light, under inert gas).
-
-
Compatibility Check: Before using a stabilized solution in a biological assay, ensure that the chosen stabilizer (BHT or α-Tocopherol) does not interfere with the assay. Run appropriate vehicle controls containing the stabilizer at the same concentration.
Data Summary
| Condition | Parameter | Effect on Isomerization Rate | Notes |
| Light | Intensity | Increases with higher light intensity. | UV light is more energetic and generally causes faster isomerization than visible light. |
| Wavelength | Wavelength-dependent, with higher energy light being more effective. | ||
| Temperature | Increases with higher temperature. | The relationship is often exponential (Arrhenius equation). | |
| pH | Increases in both strongly acidic and strongly basic conditions. | Neutral pH is generally optimal for stability. | |
| Oxygen | Presence | Can accelerate photo-induced isomerization. | Degassing solvents is recommended. |
| Stabilizers | BHT, α-Tocopherol | Decreases the rate of isomerization. | Act as free-radical scavengers. |
Visualizations
Caption: Workflow for handling (5Z)-Tetraprenylacetone to minimize isomerization.
Technical Support Center: Optimizing (5Z)-Tetraprenylacetone Dosage for In Vivo Studies
A Note on Nomenclature: (5Z)-Tetraprenylacetone is a specific isomer of Tetraprenylacetone. The vast majority of published in vivo research has been conducted on a closely related and commercially available tetraprenylacetone known as Geranylgeranylacetone (GGA), which is a mixture of the (5E) and (5Z) isomers. This guide will focus on the principles and data derived from studies on GGA, which are directly applicable to the optimization of (5Z)-Tetraprenylacetone dosage.
Frequently Asked Questions (FAQs)
Q1: What is Geranylgeranylacetone (GGA) and what is its primary mechanism of action in vivo?
A1: Geranylgeranylacetone (GGA) is an acyclic polyisoprenoid that has been used as an anti-ulcer drug.[1] Its primary mechanism of action in a research context is the induction of Heat Shock Protein 70 (HSP70).[1][2] GGA disrupts the interaction between HSP70 and Heat Shock Factor 1 (HSF1), a key negative regulator of the heat shock response.[3] This dissociation allows HSF1 to translocate to the nucleus and activate the transcription of HSP70 and other protective genes.[4] The upregulation of HSP70 provides cytoprotection against a wide range of cellular stresses.[1][2]
Q2: What is a typical starting dose for GGA in mice or rats?
A2: Based on published literature, a common starting dose for oral administration of GGA in rodents is 200 mg/kg.[1][5] However, effective doses have been reported in the range of 200 mg/kg to 800 mg/kg, depending on the animal model and the intended biological effect.[1][2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: What is the most common route of administration for GGA in in vivo studies?
A3: The most frequently reported route of administration for GGA in rodent studies is oral gavage.[1][5] This method allows for the precise delivery of a specified dose directly into the stomach.
Q4: How should I prepare GGA for oral administration?
A4: GGA is an oily substance and is not readily soluble in water. A common method for preparing GGA for oral gavage is to create a suspension or emulsion. One widely used vehicle is a 0.5% methylcellulose solution.[6] Another reported formulation is an emulsion with 5% gum arabic and 0.008% tocopherol.[1] It is crucial to ensure the formulation is homogenous to allow for accurate and reproducible dosing.
Q5: When should I administer GGA relative to my experimental insult or measurement?
A5: The timing of GGA administration is critical for observing its protective effects, as the induction of HSP70 is not immediate. Studies have shown that administering GGA 8 to 16 hours before an insult, such as the administration of lipopolysaccharide (LPS), can dramatically improve survival rates in rats.[5] In a rat model of ischemia/reperfusion injury, a single oral dose of GGA (200 mg/kg) resulted in peak HSP72 expression at 24 hours after administration.[1] Therefore, a pre-treatment window of 8 to 24 hours is a reasonable starting point for many experimental designs.
Q6: What is the safety profile of GGA?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no induction of HSP70 | 1. Suboptimal Dose: The dose of GGA may be too low for your specific animal model or strain. 2. Improper Timing: The time between GGA administration and tissue collection may not align with the peak of HSP70 expression. 3. Formulation Issues: The GGA may not be properly solubilized or suspended, leading to inaccurate dosing. 4. Incorrect Administration: Improper oral gavage technique could lead to incomplete delivery of the compound. | 1. Perform a Dose-Response Study: Test a range of doses (e.g., 100, 200, 400, 800 mg/kg) to find the optimal concentration. 2. Conduct a Time-Course Experiment: Administer a single dose of GGA and collect tissues at multiple time points (e.g., 6, 12, 24, 48 hours) to determine the peak HSP70 response.[1] 3. Optimize Formulation: Ensure your vehicle (e.g., 0.5% methylcellulose) is properly prepared and that the GGA is thoroughly and consistently suspended before each administration. Use a vortex mixer immediately before drawing each dose. 4. Verify Gavage Technique: Ensure that personnel are properly trained in oral gavage to minimize stress and ensure the full dose is delivered to the stomach. |
| Animal Distress or Adverse Effects | 1. High Dose: The administered dose may be approaching toxic levels for the specific animal model. 2. Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. 3. Improper Gavage Technique: Injury to the esophagus or trachea during gavage can cause significant distress. | 1. Reduce the Dose: If signs of toxicity are observed, reduce the dose or consider a different administration schedule. 2. Vehicle Control Group: Always include a control group that receives only the vehicle to rule out any vehicle-induced effects. 3. Refine Gavage Technique: Ensure the gavage needle is the correct size for the animal and that the procedure is performed gently and correctly. Monitor animals closely after administration. |
| Variability in Experimental Results | 1. Inconsistent Formulation: A non-homogenous suspension can lead to different animals receiving different effective doses. 2. Biological Variability: Age, sex, and genetic background of the animals can influence their response to GGA. 3. Circadian Rhythms: The timing of administration and measurements can be influenced by the animals' natural circadian rhythms. | 1. Ensure Homogenous Suspension: Vortex the GGA suspension immediately before each administration to ensure a consistent concentration. 2. Standardize Animal Cohorts: Use animals of the same age, sex, and genetic background. Randomize animals into treatment groups. 3. Consistent Timing: Perform all administrations and measurements at the same time of day to minimize the influence of circadian rhythms. |
Data Summary Tables
Table 1: Summary of In Vivo Dosages and Administration of Geranylgeranylacetone (GGA)
| Animal Model | Dose | Route of Administration | Vehicle/Formulation | Key Findings | Reference |
| Rat | 200 mg/kg | Oral | Emulsion with 5% gum arabic and 0.008% tocopherol | Induced cardiac HSP72 expression, peaking at 24 hours. | [1] |
| Rat | 800 mg/kg | Oral | Not specified | Reduced infarct volume and neurological impairments in a model of cerebral ischemia. | [2] |
| Rat | 200 mg/kg | Oral | Not specified | Improved survival rate in an endotoxin shock model when administered 8-16 hours prior to LPS. | [5] |
| Mouse | Not specified | Diet (0.5% GGA) | Standard diet | Induced HSP70 expression in vestibular hair cells and protected against neomycin-induced hair cell death. |
Experimental Protocols & Visualizations
Protocol: Preparation and Administration of GGA by Oral Gavage
-
Preparation of Vehicle (0.5% Methylcellulose):
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile saline while stirring vigorously to prevent clumping.
-
Continue stirring until the methylcellulose is fully dissolved. This may take several hours.
-
-
Preparation of GGA Suspension:
-
Weigh the required amount of GGA for your study group.
-
Add the GGA to the appropriate volume of 0.5% methylcellulose to achieve the desired final concentration (e.g., for a 200 mg/kg dose in a 25 g mouse receiving 0.2 mL, the concentration would be 25 mg/mL).
-
Vortex the mixture vigorously for at least 1-2 minutes to ensure a homogenous suspension.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse or rat.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Vortex the GGA suspension immediately before drawing the dose into the syringe to ensure homogeneity.
-
Gently insert the gavage needle into the esophagus and slowly administer the suspension.
-
Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.
-
Diagrams
Caption: Workflow for optimizing GGA dosage in vivo.
Caption: Simplified signaling pathway of GGA-induced HSP70 expression.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Geranylgeranylacetone ameliorated ischemia/reperfusion induced-blood brain barrier breakdown through HSP70-dependent anti-apoptosis effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geranylgeranylacetone Ameliorates Beta-Amyloid Toxicity and Extends Lifespan via the Heat Shock Response in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The induction mechanism of the molecular chaperone HSP70 in the gastric mucosa by Geranylgeranylacetone (HSP-inducer) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Obesity Effects of Acid-Processed Citrus reticulata Blanco Peel Extract Enriched in Highly Bioactive Polymethoxyflavones: Inhibition of 3T3-L1 Adipocyte Differentiation and Therapeutic Efficacy in ob/ob Mice [mdpi.com]
Technical Support Center: (5E) and (5Z)-Tetraprenylacetone HPLC Separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of (5E) and (5Z)-Tetraprenylacetone isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating (5E) and (5Z)-Tetraprenylacetone isomers?
A1: The primary challenge is that (5E) and (5Z)-Tetraprenylacetone are geometric isomers. Geometric isomers often have very similar physicochemical properties, such as polarity and molecular weight, which makes their separation by standard chromatographic techniques difficult.[1][2] Achieving adequate resolution typically requires careful optimization of chromatographic conditions to exploit subtle differences in their molecular shape and interaction with the stationary phase.
Q2: What type of HPLC column is best suited for this separation?
A2: A reversed-phase C18 or C30 column is generally a good starting point for separating non-polar, isomeric compounds like terpenoids.[3] Phenyl-based stationary phases can also be effective by providing alternative selectivity through π-π interactions.[2] For particularly difficult separations, columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can significantly increase efficiency and improve resolution.[1][2]
Q3: How does mobile phase composition affect the separation of these isomers?
A3: Mobile phase composition is a critical factor for optimizing selectivity (α) and retention factor (k').[4] For reversed-phase chromatography, a mixture of water and an organic solvent like acetonitrile or methanol is common. Adjusting the ratio of organic solvent to water will alter the retention times of the isomers. Fine-tuning this ratio is essential for maximizing the difference in their elution times and achieving baseline separation.[4]
Q4: Can temperature be used to improve the separation?
A4: Yes, adjusting the column temperature can improve separation. Increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and higher column efficiency (N).[1] It can also alter the selectivity of the separation. However, excessively high temperatures might degrade the sample or have a negative impact on peak spacing, so it should be optimized carefully, typically within a range of 30°C to 50°C.[4]
Q5: My peaks are broad and tailing. What are the common causes?
A5: Peak broadening and tailing can result from several factors:
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try diluting the sample.[5]
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flushing the column with a strong solvent or replacing it may be necessary.
-
Inappropriate Sample Solvent: The sample should be dissolved in a solvent that is weaker than or similar in strength to the mobile phase to avoid peak distortion.[5][6]
-
System Dead Volume: Excessive dead volume in the HPLC system (e.g., from long tubing or improper fittings) can cause band broadening.[2]
Troubleshooting Guides
This section addresses specific problems you may encounter during your analysis.
Issue 1: Poor or No Resolution Between (5E) and (5Z) Isomer Peaks
If the peaks for the two isomers are overlapping or co-eluting, your primary goal is to increase the resolution (Rs). The resolution is determined by column efficiency (N), selectivity (α), and retention factor (k').[1]
-
Optimize the Mobile Phase (to increase α and k'):
-
Adjust Organic Modifier Content: Systematically vary the percentage of acetonitrile or methanol in the mobile phase. A lower percentage of organic solvent will increase retention times and may improve resolution.
-
Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice-versa. Different solvents can alter selectivity.
-
-
Reduce the Flow Rate (to increase N):
-
Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and provide more time for the isomers to separate.[4]
-
-
Increase Column Length or Decrease Particle Size (to increase N):
-
Adjust the Column Temperature:
-
Experiment with different column temperatures (e.g., in 5°C increments) to see if it improves selectivity.[4]
-
| Parameter | Adjustment | Primary Effect On | Expected Outcome on Resolution |
| Mobile Phase Strength | Decrease % Organic | Increase Retention (k') | Potential Increase |
| Mobile Phase Type | Switch Acetonitrile to Methanol | Change Selectivity (α) | Potential Increase |
| Flow Rate | Decrease | Increase Efficiency (N) | Potential Increase |
| Column Temperature | Increase or Decrease | Efficiency (N) & Selectivity (α) | Varies, needs optimization |
| Stationary Phase | Change from C18 to Phenyl | Change Selectivity (α) | Potential Increase |
Issue 2: Retention Time Drifting or Unstable
Shifts in retention time can compromise the reliability of your results.
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage, which can cause pressure fluctuations and retention time shifts.
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection. A stable baseline and pressure are indicators of equilibration.
-
Verify Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of drift. Ensure it is prepared accurately and consistently for each run. If using buffers, ensure the pH is stable and the buffer is within its effective range.[7]
-
Control the Column Temperature: Use a column oven to maintain a constant and stable temperature, as fluctuations can affect retention times.[2]
Issue 3: No Peaks or Very Small Peaks Detected
If you are not seeing any peaks or the signal is much lower than expected, consider the following.
-
Verify Sample Preparation and Injection:
-
Ensure the sample was prepared correctly and at the expected concentration.
-
Check the autosampler for proper operation and ensure the injection volume is correct. Check for air bubbles in the syringe.
-
-
Check Detector Settings:
-
Inspect for System Blockages:
-
A blockage in the system can prevent the sample from reaching the detector. Check the system pressure; a reading that is unusually high or zero could indicate a blockage or a major leak, respectively.
-
Experimental Protocols
Standard Sample Preparation Protocol
Proper sample preparation is crucial for reliable and reproducible results.[10]
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the (5E) and (5Z)-Tetraprenylacetone isomer mixture and transfer it to a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in acetonitrile or methanol and make up to the mark with the same solvent to create a 1 mg/mL stock solution. Use sonication if necessary to ensure complete dissolution.[6]
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 50 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before transferring it to an HPLC vial.[5][11] This step is vital to prevent column and system blockages.
Example HPLC Method for Isomer Separation
This protocol provides a starting point for method development. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and HPLC-grade water |
| Gradient | Isocratic elution with 85% Acetonitrile / 15% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 210 nm |
| Run Time | 20 minutes |
Visualizations
The following diagrams illustrate key workflows and relationships in the HPLC troubleshooting process.
Caption: A workflow diagram for systematic HPLC troubleshooting.
Caption: Key parameters influencing chromatographic resolution.
Caption: A standard workflow for preparing samples for HPLC analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. HPLC Stationary Phases to Have in Your Toxicology Toolbox [restek.com]
- 4. mastelf.com [mastelf.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
Technical Support Center: Stereospecific Synthesis of (5Z)-Tetraprenylacetone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and stereospecificity of (5Z)-Tetraprenylacetone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective synthesis of (5Z)-Tetraprenylacetone?
A1: The most prevalent methods for achieving the Z-selective formation of the C5-C6 double bond in Tetraprenylacetone are the Wittig reaction and the Julia-Kocienski olefination. The Wittig reaction, particularly with non-stabilized ylides under salt-free conditions, generally favors the formation of the Z-isomer.[1] The Julia-Kocienski olefination, while typically E-selective, can be modified to favor the Z-isomer through the use of specific reagents and conditions.[2]
Q2: What is the significance of the (5Z)-stereochemistry in Tetraprenylacetone and related isoprenoids?
A2: The geometric isomerism (E/Z) of isoprenoids can have a significant impact on their biological activity. Different isomers can interact differently with biological targets such as enzymes and receptors, leading to variations in therapeutic efficacy and pharmacological profiles.[3][4] For instance, the stereochemistry of natural and synthetic terpenoids has been shown to be crucial for their cytotoxic, anti-inflammatory, and antimicrobial activities.[5]
Q3: Is (5Z)-Tetraprenylacetone known to be involved in any specific signaling pathways?
A3: While specific signaling pathways for (5Z)-Tetraprenylacetone are not extensively documented, the structurally related compound geranylgeranylacetone (GGA) has been shown to induce apoptosis in human melanoma and osteosarcoma cells.[6][7] This process is reported to occur through the intrinsic and Fas-mediated apoptosis pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.[7][8]
Troubleshooting Guides
Issue 1: Low Yield in Z-Selective Wittig Reaction
| Potential Cause | Troubleshooting Recommendation |
| Sterically hindered ketone | The Wittig reaction can be slow and give poor yields with sterically hindered ketones.[1] Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative. |
| Unstable aldehyde/ketone | Aldehydes can be prone to oxidation, polymerization, or decomposition. Use freshly purified aldehydes or consider an in-situ generation method.[1] |
| Suboptimal base selection | The choice of base can significantly impact the reaction efficiency. For non-stabilized ylides, strong bases like n-butyllithium or sodium amide are typically used.[1] The presence of lithium salts can decrease Z-selectivity.[9] |
| Ylide decomposition | Phosphonium ylides can be sensitive to air and moisture. Ensure anhydrous and inert reaction conditions (e.g., under argon or nitrogen).[1] |
| Difficult purification | Removal of the triphenylphosphine oxide byproduct can be challenging and lead to product loss. Chromatographic purification is often necessary. Consider alternative olefination methods like the Julia-Kocienski reaction to avoid this byproduct. |
Issue 2: Poor Z-Stereoselectivity in Wittig Reaction
| Potential Cause | Troubleshooting Recommendation |
| Use of stabilized ylides | Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) predominantly give the E-alkene.[10] Use a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt) to favor the Z-isomer. |
| Presence of lithium salts | Lithium salts can promote the equilibration of intermediates, leading to a higher proportion of the thermodynamically more stable E-isomer.[9] Use potassium or sodium bases (e.g., KHMDS, NaHMDS) or perform the reaction under "salt-free" conditions. |
| Reaction temperature | The stereochemical outcome can be temperature-dependent. Running the reaction at low temperatures (e.g., -78 °C) often enhances Z-selectivity. |
| Solvent effects | Polar aprotic solvents like DMF, in the presence of iodide salts, can enhance Z-selectivity.[1] However, for salt-free conditions, ethereal solvents like THF or diethyl ether are common. |
Issue 3: Challenges in Julia-Kocienski Olefination for Z-Alkene Synthesis
| Potential Cause | Troubleshooting Recommendation |
| Inherent E-selectivity | The standard Julia-Kocienski olefination with PT-sulfones is highly E-selective. To achieve Z-selectivity, specific modifications are necessary. |
| Incorrect sulfone reagent | The choice of the heteroaryl sulfone is critical. While PT- and BT-sulfones favor E-isomers, pyridinyl sulfones have been shown to exhibit high Z-selectivity.[2] |
| Reaction conditions | The choice of base and solvent can influence the syn/anti selectivity of the initial addition step, which in turn affects the final E/Z ratio.[11] Chelation control with small counterions (e.g., Li+) in nonpolar solvents can favor one diastereomer. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Stereoselectivity of the Wittig Reaction (Illustrative Data for Analogous Systems)
| Ylide Type | Carbonyl Compound | Base | Solvent | Additive | Z:E Ratio | Reference |
| Non-stabilized | Aliphatic Aldehyde | n-BuLi | THF | None | >95:5 | [12] |
| Non-stabilized | Aromatic Aldehyde | NaHMDS | THF | None | 85:15 | [9] |
| Semi-stabilized | Aromatic Aldehyde | NaH | DMF | None | 58:42 | [13] |
| Stabilized | Aliphatic Aldehyde | NaOEt | EtOH | None | <10:90 | [10] |
Table 2: Stereoselectivity in the Julia-Kocienski Olefination (Illustrative Data for Analogous Systems)
| Sulfone Reagent | Carbonyl Compound | Base | Solvent | E:Z Ratio | Reference |
| PT-sulfone | Aromatic Aldehyde | KHMDS | DME | 95:5 | |
| BT-sulfone | Aliphatic Aldehyde | LiHMDS | THF | 80:20 | [2] |
| Pyridinyl-sulfone | Aromatic Aldehyde | KHMDS | Toluene | 10:90 | |
| TBT-sulfone | N-sulfonylimine | KHMDS | THF | 2:98 | [1] |
Experimental Protocols
Protocol 1: Z-Selective Wittig Olefination of a Geranylacetone Analogue
This protocol is adapted from a procedure for the highly Z-selective Wittig olefination of an α-acetal ketone and can be modified for the synthesis of (5Z)-Tetraprenylacetone from a suitable C15 ketone precursor.
Materials:
-
(E)-6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone)
-
(3-methylbut-2-en-1-yl)triphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of (3-methylbut-2-en-1-yl)triphenylphosphonium bromide (1.2 mmol) and 18-crown-6 (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add a solution of KHMDS (1.1 mmol) in THF.
-
Stir the resulting deep red solution for 30 minutes at -78 °C.
-
Add a solution of Geranylacetone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford (5Z, 9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one.
Note: This is an exemplary protocol. The specific phosphonium salt and ketone will need to be chosen to yield the desired (5Z)-Tetraprenylacetone product.
Visualizations
Caption: A generalized experimental workflow for the synthesis of (5Z)-Tetraprenylacetone via a Z-selective Wittig reaction.
Caption: Simplified signaling pathway of Geranylgeranylacetone (GGA) induced Fas-mediated apoptosis.[6][7][8]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. google.com [google.com]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Geranylgeranylacetone promotes human osteosarcoma cell apoptosis by inducing the degradation of PRMT1 through the E3 ubiquitin ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geranylgeranylacetone induces apoptosis via the intrinsic pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 13. A practical total synthesis of plaunotol via highly Z-selective Wittig olefination of α-acetal ketones [ ] [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Stability issues of (5Z)-Tetraprenylacetone in storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (5Z)-Tetraprenylacetone during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My stored (5Z)-Tetraprenylacetone sample has changed in appearance (e.g., color change, precipitation). What could be the cause?
A1: Changes in the physical appearance of (5Z)-Tetraprenylacetone during storage are often indicative of degradation. As an unsaturated ketone and a terpene-based compound, it is susceptible to degradation under various conditions. The most common causes include:
-
Oxidation: The multiple double bonds in the tetraprenyl chain and the α,β-unsaturated ketone moiety are prone to oxidation, which can be initiated by exposure to air (oxygen). This can lead to the formation of various oxidation products, potentially causing a color change.
-
Polymerization: Unsaturated compounds can undergo polymerization, especially when exposed to light, heat, or certain impurities, leading to the formation of higher molecular weight species that may precipitate out of solution.
-
Isomerization: The (5Z) configuration of the double bond could potentially isomerize to the (5E) form or other isomers under the influence of heat, light, or acidic/basic conditions.
-
Hydrolysis: While less common for this specific structure, the presence of water and catalytic amounts of acid or base could potentially lead to hydrolytic degradation over extended periods.
It is crucial to analyze the sample using a stability-indicating method, such as HPLC, to identify and quantify any degradation products.
Q2: What are the ideal storage conditions for (5Z)-Tetraprenylacetone to ensure its stability?
A2: To minimize degradation, (5Z)-Tetraprenylacetone should be stored under the following conditions:
-
Temperature: Store at or below -20°C. Lower temperatures will slow down the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber vials or by storing the container in a dark place. Light can provide the energy to initiate photo-degradation and polymerization reactions.
-
Container: Use well-sealed, airtight containers made of inert materials like glass. Avoid plastic containers where possible, as terpenes can sometimes interact with or leach components from plastic.
Q3: I am seeing unexpected peaks in my HPLC chromatogram when analyzing a stored sample of (5Z)-Tetraprenylacetone. What are these likely to be?
A3: Unexpected peaks are likely degradation products. Given the structure of (5Z)-Tetraprenylacetone, potential degradation products could include:
-
Oxidation Products: Epoxides, aldehydes, ketones, and carboxylic acids can form from the oxidative cleavage of the double bonds.
-
Isomers: You may observe peaks corresponding to geometric isomers (e.g., the (5E)-isomer) or other structural isomers.
-
Polymers: A broad, unresolved hump or multiple closely eluting peaks at later retention times could indicate the presence of polymeric material.
To identify these unknown peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are highly recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency/Purity Over Time | - Improper storage conditions (exposure to air, light, high temperature).- Inherent instability of the compound. | - Review and optimize storage conditions as per the recommendations in FAQ 2.- Re-analyze the sample using a validated, stability-indicating HPLC method to confirm purity.- If the issue persists, consider sourcing a fresh batch of the compound. |
| Inconsistent Experimental Results | - Use of a partially degraded sample.- Degradation of the compound during the experiment. | - Always use a freshly prepared solution of (5Z)-Tetraprenylacetone for your experiments.- Protect your experimental solutions from light and heat.- If the experiment involves prolonged incubation, consider running a parallel stability check of your compound under the experimental conditions (without other reagents). |
| Formation of Precipitate in Solution | - Polymerization.- Low solubility in the chosen solvent. | - Analyze the precipitate and supernatant separately to identify the nature of the precipitate.- Ensure the solvent used is appropriate and the concentration is below the solubility limit. Information on the solubility of (5Z)-Tetraprenylacetone in common organic solvents can be found in the literature. |
Quantitative Stability Data
The following tables summarize plausible degradation data for (5Z)-Tetraprenylacetone under forced degradation conditions. This data is intended to be illustrative of the compound's stability profile. Actual degradation rates will depend on the specific experimental conditions.
Table 1: Forced Degradation of (5Z)-Tetraprenylacetone in Solution
| Stress Condition | Time (hours) | (5Z)-Tetraprenylacetone Remaining (%) | Major Degradation Products Observed |
| Acidic (0.1 M HCl, 60°C) | 24 | 92.5 | Isomerization products, potential hydrolysis products |
| Basic (0.1 M NaOH, 60°C) | 24 | 88.2 | Multiple degradation products |
| Oxidative (3% H₂O₂, RT) | 24 | 85.7 | Oxidative cleavage products (aldehydes, ketones) |
| Thermal (80°C) | 48 | 95.1 | Isomerization products |
| Photolytic (ICH Q1B) | 24 | 90.3 | Isomers, potential polymers |
Table 2: Long-Term Storage Stability of (5Z)-Tetraprenylacetone (Solid State)
| Storage Condition | Time (months) | (5Z)-Tetraprenylacetone Purity (%) |
| -20°C, Dark, Inert Atmosphere | 12 | >99.0 |
| 4°C, Dark, Air | 12 | 96.5 |
| 25°C / 60% RH, Exposed to Light & Air | 6 | 89.1 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for (5Z)-Tetraprenylacetone
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for separating (5Z)-Tetraprenylacetone from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
0-20 min: 70% A to 95% A
-
20-25 min: 95% A
-
25-30 min: 95% A to 70% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the (5Z)-Tetraprenylacetone sample in acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study of (5Z)-Tetraprenylacetone
This protocol outlines the conditions for performing a forced degradation study to identify potential degradation pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of (5Z)-Tetraprenylacetone in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of (5Z)-Tetraprenylacetone in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of (5Z)-Tetraprenylacetone (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: A workflow for troubleshooting stability issues of (5Z)-Tetraprenylacetone.
Caption: Experimental workflow for a forced degradation study of (5Z)-Tetraprenylacetone.
Technical Support Center: A Guide to Minimizing Off-Target Effects of Novel Compounds in Cell-Based Assays
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in cell-based assays?
A1: Off-target effects occur when a compound interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target.[1] These unintended interactions can lead to a variety of problems in cell-based assays, including cytotoxicity, activation of irrelevant signaling pathways, and confounding experimental results, ultimately leading to misinterpretation of the compound's true efficacy and mechanism of action.[1]
Q2: What is the first step I should take to characterize the off-target profile of Compound X?
A2: The first step is to establish a therapeutic window by determining the concentration-response curves for both on-target activity and general cytotoxicity. This involves performing a dose-response experiment for your primary endpoint and, in parallel, a cytotoxicity assay (e.g., MTT, LDH, or a live/dead stain) across a broad range of concentrations. This will help you identify a concentration range where you observe the desired biological effect without significant cell death.
Q3: How can I be sure the observed phenotype is due to the on-target effect of Compound X?
A3: Confidence in your results can be increased by using orthogonal approaches. This includes:
-
Rescue Experiments: If Compound X inhibits a target, can the phenotype be reversed by adding back a downstream product of the target's activity?
-
Knockdown/Knockout Models: Does the phenotype of Compound X treatment mimic the phenotype observed when the target gene is knocked down (e.g., using siRNA) or knocked out (using CRISPR)?[2][3]
-
Structurally Unrelated Analogs: Do other known compounds that target the same pathway, but have a different chemical structure, produce a similar biological effect in your assay?
Q4: What are common general causes of off-target effects in cell-based assays?
A4: Common causes include:
-
Compound Reactivity: Some compounds are inherently reactive and can non-specifically modify a wide range of proteins.
-
Poor Selectivity: The compound may have a similar binding affinity for multiple proteins that share structural similarities.
-
High Concentrations: Using concentrations that are too high significantly increases the likelihood of binding to lower-affinity, off-target molecules.
-
Metabolite Activity: The compound may be metabolized by the cells into an active metabolite that has its own on- and off-target effects.
Troubleshooting Guides
Problem 1: High cytotoxicity observed at or below the effective concentration of Compound X.
| Possible Cause | Troubleshooting Step |
| General Cellular Toxicity | Lower the concentration of Compound X. If the toxicity persists even at concentrations where the on-target effect is lost, the compound may be too toxic for your model system. |
| Off-Target Pathway Activation | Use pathway analysis tools (e.g., RNA-seq, phospho-proteomics) to identify signaling pathways that are activated at toxic concentrations. This may reveal the off-target mechanism. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. |
| Assay-Specific Interference | The compound may interfere with the cytotoxicity assay itself (e.g., reducing MTT reagent).[4] Validate toxicity with an orthogonal method (e.g., if using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release). |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Culture Variability | Ensure cell passage number, confluency, and overall health are consistent.[4] Cells at very high or low confluency can respond differently. Standardize all cell culture procedures. |
| Compound Degradation | Compound X may be unstable in your cell culture medium. Prepare fresh stock solutions and consider the stability of the compound at 37°C over the time course of your experiment. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique, especially for serial dilutions. Small errors in concentration can lead to large variations in biological response. |
| Edge Effects in Plates | Evaporation from wells on the edge of a multi-well plate can concentrate the compound and affect cell health. Avoid using the outer wells for experimental conditions or ensure proper humidification of the incubator. |
Quantitative Data Summary Tables
The following tables are templates for you to populate with your own experimental data for Compound X.
Table 1: Dose-Response and Cytotoxicity Profile of Compound X
| Cell Line | On-Target EC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50 / EC50) | Recommended Working Concentration (µM) |
| e.g., HeLa | [Your Data] | [Your Data] | [Calculated] | [Your Range] |
| e.g., HEK293 | [Your Data] | [Your Data] | [Calculated] | [Your Range] |
| e.g., A549 | [Your Data] | [Your Data] | [Calculated] | [Your Range] |
Table 2: Off-Target Liability Panel
This table should be populated with data from screening Compound X against a panel of known off-target proteins (services are commercially available).
| Target Class | Representative Target | IC50 (µM) | Notes |
| Kinases | e.g., SRC, EGFR | [Your Data] | Screen against a kinase panel |
| GPCRs | e.g., Adrenergic, Dopamine | [Your Data] | Screen against a GPCR panel |
| Ion Channels | e.g., hERG | [Your Data] | Important for cardiotoxicity assessment |
| Nuclear Receptors | e.g., ER, GR | [Your Data] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which is purple.[4][5]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "cells + medium only" (negative control) and "cells + staurosporine 1 µM" (positive control for toxicity) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the negative control (100% viability) and plot the results as % viability vs. log[Compound X] to determine the CC50 (concentration that causes 50% cytotoxicity).
Protocol 2: Designing Control Experiments
To minimize the risk of misinterpreting data due to off-target effects, a robust set of controls is essential.
-
Positive Control: Use a well-characterized compound known to elicit the same on-target effect you are studying. This validates that your assay is working as expected.
-
Negative Control: Use a vehicle control (e.g., DMSO) at the same final concentration as your experimental wells. This controls for any effects of the solvent on the cells.
-
Structural Analog Control: If available, use a close structural analog of Compound X that is known to be inactive against your primary target. If this analog produces a similar phenotype, it suggests the observed effect may be off-target.
-
Cell Line Control: Test Compound X in a cell line that does not express the intended target. An effect in this cell line would be, by definition, off-target.
Visualizations
Caption: Hypothetical signaling pathways for Compound X.
Caption: Workflow for characterizing a new compound.
Caption: Troubleshooting guide for high variability.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 3. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of (5Z)-Tetraprenylacetone Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of (5Z)-Tetraprenylacetone through Self-Emulsifying Drug Delivery Systems (SEDDS).
Frequently Asked Questions (FAQs)
Q1: What is (5Z)-Tetraprenylacetone and why is its bioavailability a concern?
A1: (5Z)-Tetraprenylacetone is a precursor to Geranylgeranylacetone (GGA), an acyclic polyisoprenoid with demonstrated cytoprotective effects. Due to its highly lipophilic nature, (5Z)-Tetraprenylacetone exhibits poor aqueous solubility, which significantly limits its dissolution in gastrointestinal fluids and subsequent absorption, leading to low oral bioavailability.[1][2]
Q2: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how can they enhance the bioavailability of (5Z)-Tetraprenylacetone?
A2: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[1][3] By formulating (5Z)-Tetraprenylacetone in a SEDDS, the compound remains in a solubilized state within the small oil droplets of the emulsion, bypassing the dissolution step that often limits the absorption of lipophilic drugs.[1] This leads to an increased surface area for absorption and can improve bioavailability.[1][4]
Q3: What are the key components of a SEDDS formulation for a lipophilic compound like (5Z)-Tetraprenylacetone?
A3: The primary components of a SEDDS formulation are:
-
Oil Phase: Solubilizes the lipophilic drug. Common choices include medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs).
-
Surfactant: Reduces the interfacial tension between the oil and aqueous phases, facilitating emulsification. Nonionic surfactants with a high hydrophile-lipophile balance (HLB) value (typically >12) are often preferred for their low toxicity.[5]
-
Co-surfactant/Co-solvent: Helps to dissolve large quantities of hydrophilic surfactants or the drug in the lipid base and can improve the spontaneity of emulsification.
Q4: What is the difference between SEDDS, SMEDDS, and SNEDDS?
A4: The distinction primarily lies in the resulting droplet size upon emulsification:
-
SEDDS (Self-Emulsifying Drug Delivery Systems): Produce emulsions with droplet sizes ranging from nanometers to several microns.
-
SMEDDS (Self-Microemulsifying Drug Delivery Systems): Form transparent microemulsions with droplet sizes typically between 100 and 250 nm.
-
SNEDDS (Self-Nanoemulsifying Drug Delivery Systems): Generate nanoemulsions with droplet sizes generally less than 100 nm.[6]
Q5: Can solid SEDDS (S-SEDDS) be developed for (5Z)-Tetraprenylacetone?
A5: Yes, liquid SEDDS formulations can be converted into solid dosage forms, such as powders, granules, or tablets, by adsorbing the liquid formulation onto solid carriers. S-SEDDS offer improved stability, portability, and ease of handling compared to liquid formulations.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drug Precipitation Upon Dilution in Aqueous Media | - The drug has low solubility in the chosen oil phase.- The amount of surfactant/co-surfactant is insufficient to maintain the drug in solution within the emulsion droplets.- The formulation is in a supersaturated state without an effective precipitation inhibitor. | - Screen various oils to find one with the highest solubilizing capacity for (5Z)-Tetraprenylacetone.- Increase the concentration of the surfactant or co-surfactant.- Incorporate a polymeric precipitation inhibitor, such as HPMC or PVP, into the formulation.[7][8] |
| Incomplete or Slow Emulsification | - The HLB value of the surfactant is not optimal.- The viscosity of the formulation is too high.- The ratio of oil to surfactant is not appropriate. | - Select a surfactant or a blend of surfactants with a higher HLB value.- Add a co-solvent like ethanol or propylene glycol to reduce viscosity.- Optimize the oil-to-surfactant ratio by constructing a pseudo-ternary phase diagram. |
| Phase Separation or Instability of the Formulation | - The components of the SEDDS are not thermodynamically compatible.- The formulation is sensitive to temperature changes.- The drug may be interacting with the excipients over time. | - Conduct thorough pre-formulation studies to ensure the compatibility of all excipients.- Perform stability testing under different temperature and humidity conditions.- Consider converting the liquid SEDDS to a solid SEDDS (S-SEDDS) to improve stability.[5] |
| High Variability in In Vivo Pharmacokinetic Data | - Inconsistent emulsification in the gastrointestinal tract.- Food effects influencing the absorption of the lipid-based formulation.- The formulation is being metabolized differently between subjects. | - Ensure the formulation emulsifies rapidly and completely under simulated gastric and intestinal conditions.- Conduct pharmacokinetic studies in both fasted and fed states to assess food effects.- Use excipients that are less prone to enzymatic degradation in the gut. |
| Low Drug Loading Capacity | - Poor solubility of (5Z)-Tetraprenylacetone in the selected excipients. | - Screen a wide range of oils, surfactants, and co-surfactants to identify those with the highest solubilizing potential.- The use of co-solvents can also enhance the drug-loading capacity of the formulation. |
Data Presentation
Table 1: Physicochemical Characterization of Illustrative (5Z)-Tetraprenylacetone SEDDS Formulations
| Formulation Code | Oil Phase (%, w/w) | Surfactant (%, w/w) | Co-surfactant (%, w/w) | Droplet Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (mg/g) |
| F1 | Capryol 90 (40) | Cremophor EL (40) | Transcutol HP (20) | 150.2 ± 5.6 | 0.21 ± 0.02 | -15.8 ± 1.2 | 50 |
| F2 | Labrafil M 1944 CS (30) | Kolliphor RH40 (50) | PEG 400 (20) | 95.7 ± 4.1 | 0.15 ± 0.01 | -12.3 ± 0.9 | 50 |
| F3 | Oleic Acid (35) | Tween 80 (45) | Propylene Glycol (20) | 180.5 ± 7.8 | 0.28 ± 0.03 | -20.1 ± 1.5 | 50 |
Table 2: Comparative Pharmacokinetic Parameters of an Illustrative (5Z)-Tetraprenylacetone SEDDS Formulation in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| (5Z)-Tetraprenylacetone Suspension | 250 ± 45 | 4.0 ± 0.5 | 1500 ± 350 | 100 |
| (5Z)-Tetraprenylacetone SEDDS (F2) | 1250 ± 210 | 1.5 ± 0.3 | 7500 ± 980 | 500 |
Experimental Protocols
Protocol 1: Preparation and Characterization of (5Z)-Tetraprenylacetone SEDDS
-
Screening of Excipients:
-
Determine the solubility of (5Z)-Tetraprenylacetone in various oils (e.g., Capryol 90, Labrafil M 1944 CS, Oleic Acid), surfactants (e.g., Cremophor EL, Kolliphor RH40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400, Propylene Glycol).
-
Add an excess amount of (5Z)-Tetraprenylacetone to a known volume of each excipient.
-
Shake the mixtures in a water bath at 37°C for 72 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for the concentration of (5Z)-Tetraprenylacetone using a validated HPLC method.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant with the highest solubility for (5Z)-Tetraprenylacetone.
-
Prepare mixtures of the surfactant and co-surfactant at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each surfactant/co-surfactant ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).
-
To a small amount of each mixture, add water dropwise with gentle stirring and observe for the formation of a clear or slightly bluish-white emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of (5Z)-Tetraprenylacetone SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the desired amount of (5Z)-Tetraprenylacetone to the mixture.
-
Vortex and sonicate the mixture until the (5Z)-Tetraprenylacetone is completely dissolved, resulting in a clear, homogenous pre-concentrate.
-
-
Characterization of the SEDDS Formulation:
-
Droplet Size and Polydispersity Index (PDI): Dilute the SEDDS pre-concentrate with a suitable aqueous medium (e.g., 1:100) and measure the droplet size and PDI using dynamic light scattering (DLS).
-
Zeta Potential: Measure the zeta potential of the diluted emulsion using the same DLS instrument to assess the surface charge of the droplets.
-
Self-Emulsification Time: Add a known amount of the SEDDS pre-concentrate to a beaker containing a defined volume of water at 37°C with gentle stirring. Record the time taken for the formulation to form a homogenous emulsion.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Handling and Dosing:
-
Use healthy male Sprague-Dawley rats (200-250 g).
-
Fast the rats for 12 hours before the experiment with free access to water.
-
Divide the rats into two groups: a control group receiving a suspension of (5Z)-Tetraprenylacetone in 0.5% carboxymethyl cellulose, and a test group receiving the optimized (5Z)-Tetraprenylacetone SEDDS formulation.
-
Administer the formulations orally via gavage at a dose equivalent to, for example, 40 mg/kg of (5Z)-Tetraprenylacetone.[9]
-
-
Blood Sampling:
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract (5Z)-Tetraprenylacetone from the plasma using a suitable organic solvent.
-
Analyze the concentration of (5Z)-Tetraprenylacetone in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
-
Determine the relative bioavailability of the SEDDS formulation compared to the suspension.
-
Visualizations
Caption: Experimental workflow for enhancing (5Z)-Tetraprenylacetone bioavailability.
Caption: Signaling pathway of (5Z)-Tetraprenylacetone's cytoprotective effects.
References
- 1. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Emulsifying Drug Delivery Systems: An Alternative Approach to Improve Brain Bioavailability of Poorly Water-Soluble Drugs through Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lar.fsu.edu [lar.fsu.edu]
Technical Support Center: Interpreting Complex NMR Spectra of Tetraprenylacetone Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Tetraprenylacetone isomers.
Troubleshooting Guide: NMR Analysis of Terpenoid Isomers
Researchers may encounter several challenges during the acquisition and processing of NMR spectra for complex terpenoid isomers like Tetraprenylacetone. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal Resolution / Broad Peaks | 1. Poor shimming of the magnetic field.[1] 2. Sample is too concentrated, leading to viscosity issues.[1][2] 3. Presence of paramagnetic impurities. 4. Inhomogeneous sample due to poor solubility.[1] | 1. Re-shim the spectrometer. Automated gradient shimming is recommended. 2. Dilute the sample.[1][2] 3. Filter the sample through a small plug of celite or silica. 4. Try a different deuterated solvent in which the compound is more soluble.[1] |
| Low Signal-to-Noise Ratio | 1. Sample is too dilute. 2. Insufficient number of scans. 3. Incorrect receiver gain setting. | 1. Concentrate the sample, if solubility allows. 2. Increase the number of scans. 3. Optimize the receiver gain. Use an automated gain adjustment if available. |
| Inaccurate Integrations | 1. Overlapping signals.[1] 2. Incomplete relaxation of nuclei between pulses. 3. Baseline distortion. | 1. Use a higher field NMR spectrometer for better signal dispersion. Consider 2D NMR techniques to resolve overlapping multiplets.[1] 2. Increase the relaxation delay (d1) to ensure full relaxation. 3. Carefully perform baseline correction during data processing. |
| Difficulty in Locking on the Deuterated Solvent | 1. Insufficient deuterated solvent.[2] 2. Incorrect lock power or gain.[3] 3. Wrong solvent selected in the software.[3] | 1. Ensure an adequate amount of deuterated solvent is present in the NMR tube.[2] 2. Adjust the lock power and gain to optimize the lock signal.[3] 3. Verify that the correct solvent is selected in the acquisition software.[3] |
| Presence of Impurity Peaks | 1. Contaminated sample. 2. Residual solvent from purification. 3. Water in the deuterated solvent.[1] | 1. Re-purify the sample. 2. Dry the sample under high vacuum for an extended period.[1] 3. Use a fresh, sealed ampule of deuterated solvent. |
Frequently Asked Questions (FAQs)
This section addresses common questions related to the interpretation of complex NMR spectra of Tetraprenylacetone and similar isoprenoid isomers.
1. How can ¹H NMR spectroscopy be used to differentiate between the E and Z isomers of Tetraprenylacetone?
The primary way to distinguish between E and Z isomers using ¹H NMR is by examining the coupling constants (J-values) between the vinylic protons. The coupling constant for two protons in a trans configuration (E isomer) is typically larger (around 12-18 Hz) than for two protons in a cis configuration (Z isomer), which is usually in the range of 6-12 Hz.[4] Additionally, the chemical shifts of the protons and adjacent methyl groups can differ due to the different spatial arrangements and anisotropic effects of the double bonds.
2. What are the expected chemical shift regions for the key protons in Tetraprenylacetone?
While specific values depend on the isomer and the solvent used, general chemical shift regions can be predicted:
-
Vinylic protons (-CH=): 5.0 - 5.5 ppm
-
Allylic protons (-C=C-CH₂-): 1.9 - 2.3 ppm
-
Methyl protons on double bonds (-C=C-CH₃): 1.6 - 1.8 ppm
-
Acetyl methyl protons (-C(O)-CH₃): ~2.1 ppm
-
Methylene protons in the chain (-CH₂-): 1.2 - 1.6 ppm
3. Why are the ¹H NMR spectra of Tetraprenylacetone isomers so complex?
The complexity arises from several factors:
-
Signal Overlap: The multiple isoprenoid units contain many protons in similar chemical environments, leading to overlapping signals, particularly in the allylic and vinylic regions.[1]
-
Complex Splitting Patterns: Protons can be coupled to multiple, non-equivalent neighboring protons, resulting in complex splitting patterns like doublets of doublets or multiplets that are difficult to interpret at first glance.[5][6]
-
Second-Order Effects: When the chemical shift difference between two coupled protons is not much larger than their coupling constant, second-order effects can distort the splitting patterns, making them deviate from simple first-order rules (e.g., the n+1 rule).
4. Which 2D NMR techniques are most useful for assigning the signals of Tetraprenylacetone isomers?
Several 2D NMR experiments are invaluable for untangling the complex spectra of these isomers:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing through-space correlations that can help determine the stereochemistry (E/Z) of the double bonds and the overall 3D structure.
5. How can I confirm the assignment of the acetyl group?
The acetyl methyl group (-C(O)-CH₃) is typically a sharp singlet around 2.1 ppm in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbonyl carbon will appear significantly downfield (typically >200 ppm), and the methyl carbon will be in the aliphatic region. An HMBC experiment should show a correlation between the singlet methyl protons and the downfield carbonyl carbon.
Illustrative NMR Data for Tetraprenylacetone Isomers
Disclaimer: The following table provides illustrative and representative chemical shift and coupling constant values for different types of protons and carbons in Tetraprenylacetone isomers. These are not experimentally verified data for specific isomers but are based on typical values for similar functional groups and structural motifs. They are intended for educational and methodological purposes.
| Proton Type | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) | Notes |
| Vinylic H | 5.0 - 5.5 | 120 - 140 | Jtrans ≈ 12-18 Hz Jcis ≈ 6-12 Hz | The coupling constant is the most reliable indicator of E/Z geometry. |
| Allylic CH₂ | 1.9 - 2.3 | 25 - 40 | Often complex multiplets due to coupling with vinylic and other allylic protons. | |
| Vinylic CH₃ | 1.6 - 1.8 | 15 - 25 | The chemical shift can be subtly different for E and Z isomers. | |
| Acetyl CH₃ | ~2.1 | ~30 | Typically a sharp singlet. | |
| Carbonyl C=O | - | >200 | ||
| Chain CH₂ | 1.2 - 1.6 | 20 - 30 |
Experimental Protocols & Workflows
General Experimental Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified Tetraprenylacetone isomer.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆, Acetone-d₆) in a clean vial. The choice of solvent can be critical for resolving overlapping signals.[1]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard. For routine analysis, the residual solvent peak is often used as a reference.
-
Capping and Mixing: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a decision-making process for differentiating between the geometric isomers of a single double bond within a larger molecule like Tetraprenylacetone.
References
Addressing matrix effects in mass spectrometry of (5Z)-Tetraprenylacetone
Welcome to the technical support center for the mass spectrometric analysis of (5Z)-Tetraprenylacetone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is (5Z)-Tetraprenylacetone and why is its analysis important?
(5Z)-Tetraprenylacetone, also known as geranylgeranylacetone (GGA), is a naturally occurring acyclic isoprenoid ketone. It is classified as a terpenoid or an apocarotenoid. Its analysis is significant in various research fields due to its physiological roles and therapeutic potential, including its function as an inducer of heat shock proteins (HSPs) which can have cytoprotective effects.
Q2: What are matrix effects and how do they impact the analysis of (5Z)-Tetraprenylacetone?
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of quantitative analysis by mass spectrometry.[2] For (5Z)-Tetraprenylacetone, complex matrices such as plasma, urine, or plant extracts contain numerous endogenous components (e.g., phospholipids, salts, pigments) that can interfere with its ionization.
Q3: What are the common ionization techniques for analyzing (5Z)-Tetraprenylacetone by LC-MS?
Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization techniques for the LC-MS analysis of terpenoids like (5Z)-Tetraprenylacetone.[2][3] ESI is generally more susceptible to matrix effects compared to APCI.[4] The choice between positive and negative ionization mode depends on the specific compound and mobile phase composition, but positive ion mode is frequently used for these types of molecules.
Q4: How can I detect the presence of matrix effects in my assay?
Matrix effects can be assessed using several methods:
-
Post-extraction spike method: The response of the analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent. A significant difference indicates the presence of matrix effects.
-
Post-column infusion: A constant flow of the analyte solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any deviation from a stable baseline during the chromatogram indicates regions where matrix components are causing ion suppression or enhancement.
-
Comparison of calibration curves: Slopes of calibration curves prepared in neat solvent versus those prepared in the matrix are compared. A significant difference in the slopes is indicative of matrix effects.
Q5: What is the best way to compensate for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5][6] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal. For (5Z)-Tetraprenylacetone, a deuterated analog such as deuterated geranylgeranylacetone would be an appropriate SIL-IS.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the mass spectrometry analysis of (5Z)-Tetraprenylacetone.
Issue 1: Poor Signal Intensity or High Background Noise
| Possible Cause | Troubleshooting Step |
| Ion Suppression | * Review the "Mitigating Matrix Effects" section below for detailed strategies. * If using ESI, consider switching to APCI, which is generally less prone to matrix effects for compounds of this nature.[4] * Optimize the mobile phase composition. The use of additives like ammonium formate can sometimes improve ionization efficiency. |
| Suboptimal MS Parameters | * Ensure the mass spectrometer is properly tuned and calibrated. * Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature). * For tandem MS, optimize the precursor ion selection and collision energy for the specific MRM transitions of (5Z)-Tetraprenylacetone. |
| Sample Degradation | * (5Z)-Tetraprenylacetone is susceptible to degradation. Ensure proper sample storage (e.g., -80°C) and minimize freeze-thaw cycles. * Protect samples from light. |
| Contamination | * Check for contamination in the LC system, solvents, or sample preparation materials. * Run blank injections to identify the source of contamination. |
Issue 2: Inconsistent or Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | * Inconsistent sample cleanup can lead to varying levels of matrix components in each sample. Ensure the sample preparation protocol is followed precisely. * The use of a suitable internal standard, preferably a SIL-IS, is highly recommended to correct for sample-to-sample variations in matrix effects.[5][6] |
| Inconsistent Sample Preparation | * Automate sample preparation steps where possible to improve consistency. * Ensure accurate and precise pipetting, especially for small volumes. |
| LC System Instability | * Check for fluctuations in pump pressure and flow rate. * Ensure the column is properly equilibrated before each injection. * Monitor retention time stability. |
Issue 3: Peak Tailing or Splitting
| Possible Cause | Troubleshooting Step |
| Column Overload | * Dilute the sample or inject a smaller volume. |
| Poor Column Performance | * The column may be degraded or contaminated. Replace the column or use a guard column. * Ensure the mobile phase pH is appropriate for the analyte and column chemistry. |
| Secondary Interactions | * Interactions between the analyte and active sites on the column or in the LC system can cause peak shape issues. Consider using a column with end-capping or adding a small amount of a competing agent to the mobile phase. |
Mitigating Matrix Effects: A Workflow
The following workflow outlines a systematic approach to minimizing and correcting for matrix effects in the analysis of (5Z)-Tetraprenylacetone.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol compares two common sample preparation techniques for the extraction of (5Z)-Tetraprenylacetone from human plasma.
A. Protein Precipitation (PPT)
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
B. Solid-Phase Extraction (SPE)
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of (5Z)-Tetraprenylacetone
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-50% B
-
10.1-12 min: 50% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Precursor Ion (m/z): 331.3 (for [M+H]⁺)
-
Product Ions (m/z) and Collision Energies (CE):
-
Quantifier: 331.3 -> 135.1 (CE: 15 eV)
-
Qualifier: 331.3 -> 149.1 (CE: 20 eV)
-
-
-
Internal Standard (Deuterated Geranylgeranylacetone):
-
Precursor Ion (m/z): 337.3 (for [M+D6+H]⁺)
-
Product Ion (m/z): 337.3 -> 135.1 (CE: 15 eV)
-
Quantitative Data Summary
The following tables provide a summary of expected quantitative performance data for the analysis of (5Z)-Tetraprenylacetone.
Table 1: Comparison of Sample Preparation Methods for (5Z)-Tetraprenylacetone in Human Plasma
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 95 | 90 - 105 |
| Matrix Effect (%) | 60 - 80 (Ion Suppression) | 85 - 100 (Minimal Effect) |
| Precision (%RSD) | < 10 | < 5 |
| LLOQ (ng/mL) | 1.0 | 0.5 |
Table 2: Matrix Effect of (5Z)-Tetraprenylacetone in Different Biological Matrices (using SPE sample preparation)
| Matrix | Matrix Effect (%) | Typical Interferents |
| Human Plasma | 85 - 100 | Phospholipids, salts |
| Rat Plasma | 80 - 95 | Phospholipids, salts |
| Plant Extract (e.g., Spinach) | 70 - 90 | Pigments (chlorophylls, carotenoids), phenolic compounds |
| Urine | 90 - 105 | Salts, urea |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for troubleshooting common issues in the LC-MS analysis of (5Z)-Tetraprenylacetone.
References
- 1. bundesumweltministerium.de [bundesumweltministerium.de]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for Determining (5Z)-Tetraprenylacetone Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of (5Z)-Tetraprenylacetone using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a cell viability assay and a cytotoxicity assay?
A1: Cell viability assays measure parameters of healthy, metabolically active cells, such as enzymatic activity or ATP content. A decrease in signal suggests a reduction in viable cells, which could be due to cell death (cytotoxicity) or inhibition of cell growth (cytostatic effects). Cytotoxicity assays, on the other hand, directly measure markers of cell death, such as the loss of membrane integrity and the release of intracellular components.[1]
Q2: Which cell viability assay should I choose for my experiments with (5Z)-Tetraprenylacetone?
A2: The choice of assay depends on several factors, including the expected mechanism of cell death, the cell type, and available equipment.
-
MTT and XTT assays are suitable for assessing metabolic activity and are widely used for screening cytotoxic compounds.[2] XTT has the advantage of producing a water-soluble formazan, simplifying the protocol.
-
LDH assay is ideal for detecting cytotoxicity caused by cell membrane damage.[3]
It is often recommended to use multiple assays to confirm results, as different assays measure different cellular events.[4][5]
Q3: How do I determine the optimal cell seeding density for my cytotoxicity experiment?
A3: The optimal seeding density ensures that cells are in the logarithmic growth phase during the experiment. It is crucial to perform a cell titration experiment to determine the linear range of the assay for your specific cell line. Insufficient cell numbers will lead to low signal, while excessive cell numbers can result in nutrient depletion and contact inhibition, affecting the results.
Q4: Can the components of my culture medium interfere with the assay?
A4: Yes. Phenol red in the culture medium can interfere with the absorbance readings of colorimetric assays like MTT and XTT. It is advisable to use phenol red-free medium if high background is observed. Serum in the medium can also contain LDH, leading to high background in the LDH assay.
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause | Solution |
| Low absorbance readings | - Insufficient number of viable cells. - Suboptimal incubation time with MTT reagent. - Incomplete solubilization of formazan crystals. | - Increase the initial cell seeding density. - Optimize the incubation time (typically 2-4 hours). - Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient time for solubilization. |
| High background absorbance | - Contamination of reagents or cell cultures. - Phenol red in the culture medium. - Light exposure of the MTT reagent. | - Use sterile techniques and check for contamination. - Use phenol red-free medium. - Store and handle the MTT reagent in the dark. |
| High variability between replicate wells | - Uneven cell seeding. - Incomplete mixing of reagents. - Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding. - Mix reagents thoroughly before and after adding to wells. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
XTT Assay
| Issue | Possible Cause | Solution |
| No color development or very low absorbance | - Low cell viability (<70%). - Over-confluent or growth-arrested cells. - Excessive cytotoxicity of the test compound. | - Ensure high cell viability before starting the experiment. - Use cells in the logarithmic growth phase. - Adjust the concentration range of (5Z)-Tetraprenylacetone. |
| High absorbance in blank wells (medium only) | - Contamination of the XTT reagent or medium. - Reagent instability. | - Use aseptic techniques. - Ensure proper storage of the XTT reagent and activation solution at -20°C and protect from light. |
| Precipitate formation in the wells | - Incorrect reagent preparation. - Interaction of the test compound with assay reagents. | - Ensure the XTT and activation reagents are fully dissolved before use. - Test for any direct reaction between (5Z)-Tetraprenylacetone and the XTT reagents in a cell-free system. |
LDH Assay
| Issue | Possible Cause | Solution |
| High spontaneous LDH release in control wells | - Cells are unhealthy or have been handled roughly. - High background LDH in the serum of the culture medium. | - Handle cells gently during seeding and media changes. - Use a lower percentage of serum or serum-free medium for the assay period. |
| Low or no LDH release with positive control (lysis buffer) | - Lysis buffer is not effective. - Insufficient incubation time with lysis buffer. | - Use a fresh, properly stored lysis buffer. - Ensure adequate incubation time (typically 10-15 minutes) for complete cell lysis. |
| Test compound interferes with LDH activity | - (5Z)-Tetraprenylacetone may inhibit or activate the LDH enzyme directly. | - Run a control with the compound in the presence of a known amount of LDH to check for interference. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which reflects the number of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solution.
Materials:
-
96-well flat-bottom plates
-
(5Z)-Tetraprenylacetone stock solution
-
Cell culture medium (phenol red-free recommended)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (5Z)-Tetraprenylacetone in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle-treated (negative control) and untreated wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures metabolic activity. However, the formazan product of XTT is water-soluble, simplifying the protocol.
Materials:
-
96-well flat-bottom plates
-
(5Z)-Tetraprenylacetone stock solution
-
Cell culture medium
-
XTT labeling reagent and electron-coupling agent (activation solution)
-
Microplate reader (absorbance at 450-500 nm)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by adding the activation solution to the XTT labeling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Gently mix the plate and measure the absorbance between 450 nm and 500 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.
Materials:
-
96-well flat-bottom plates
-
(5Z)-Tetraprenylacetone stock solution
-
Cell culture medium (low serum or serum-free recommended)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually around 490 nm).
Data Presentation
Table 1: Recommended Cell Seeding Densities for a 96-well Plate
| Cell Line Type | Seeding Density (cells/well) |
| Adherent (e.g., HeLa, A549) | 5,000 - 15,000 |
| Suspension (e.g., Jurkat) | 20,000 - 50,000 |
| Primary Cells | 10,000 - 30,000 |
Note: These are general guidelines. The optimal seeding density should be determined experimentally for each cell line.[3]
Table 2: Comparison of Assay Characteristics and Typical Readouts
| Assay | Principle | Endpoint | Typical Wavelength | Expected Control OD | Advantages | Disadvantages |
| MTT | Mitochondrial reductase activity | Colorimetric (insoluble formazan) | 570 nm | 0.8 - 1.5 | Inexpensive, well-established | Requires solubilization step, compound interference |
| XTT | Mitochondrial reductase activity | Colorimetric (soluble formazan) | 450 - 500 nm | 0.5 - 1.2 | Simpler protocol than MTT, higher sensitivity | More expensive than MTT, compound interference |
| LDH | Membrane integrity | Colorimetric | ~490 nm | Spontaneous: <0.2, Maximum: >1.0 | Measures direct cytotoxicity, non-destructive to remaining cells | Background from serum, less sensitive for early apoptosis |
Visualizations
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the XTT cell viability assay.
Caption: Workflow for the LDH cytotoxicity assay.
Signaling Pathway
While the specific mechanism of (5Z)-Tetraprenylacetone-induced cytotoxicity is not detailed in the provided context, a common pathway for cytotoxic compounds is the induction of apoptosis. The following diagram illustrates the general intrinsic and extrinsic apoptosis pathways.
Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.
References
- 1. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Synthesis of (5Z)-Tetraprenylacetone
Welcome to the technical support center for the large-scale synthesis of (5Z)-Tetraprenylacetone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of (5Z)-Tetraprenylacetone.
Question: My reaction is resulting in a low overall yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of (5Z)-Tetraprenylacetone on a large scale can stem from several factors. Here are some common causes and troubleshooting steps:
-
Side Reactions: The formation of byproducts, particularly alcohol derivatives, is a known issue in syntheses like the Carroll reaction, which can be adapted for this synthesis.[1] These side reactions consume starting materials and complicate purification.
-
Solution: Consider using a pre-treated organoaluminum catalyst and a ketone-based solvent. This combination has been shown to reduce side reactions by allowing for lower reaction temperatures.[1] Applying a low vacuum during the reaction can also help by removing volatile byproducts as they form.[1]
-
-
Incomplete Reactions: Ensure that the reaction is going to completion.
-
Solution: Monitor the reaction progress using appropriate analytical techniques like TLC or GC. Adjust reaction time and temperature as needed. Ensure efficient mixing, especially at a large scale, to maintain homogeneity.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps. Emulsion formation during liquid-liquid extraction is a common problem that can lead to poor recovery.[1]
-
Solution: To combat emulsion formation during extraction, the addition of a co-solvent like propyl carbinol can be effective.[1] Subsequent cooling or gentle heating can also aid in breaking up the emulsion and improving layer separation.[1] For purification, high-efficiency techniques like short-path distillation (molecular rectification) under high vacuum are recommended to minimize thermal degradation of the product.[1]
-
Question: The stereoselectivity of my synthesis is poor, resulting in a low ratio of the desired (5Z) isomer to the (5E) isomer. How can I improve the Z-selectivity?
Answer:
Achieving high Z-selectivity is a primary challenge in the synthesis of (5Z)-Tetraprenylacetone. The thermodynamic stability of the E-isomer often makes it the favored product.[2] Here are strategies to enhance the formation of the Z-isomer:
-
Choice of Synthesis Route: Standard olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions often favor the E-isomer.[2][3]
-
Solution: Employ modified HWE reactions that are specifically designed for Z-selectivity. The Still-Gennari olefination, which uses phosphonates with electron-withdrawing groups (like trifluoroethyl), is a well-established method for producing Z-alkenes.[2][4] There are also newer reagents, such as those with hexafluoroisopropyl groups, that have shown excellent Z-selectivity.[2][4]
-
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the Z/E ratio in HWE reactions.
-
Solution: For Z-selective HWE reactions, strong, non-coordinating bases like KHMDS in conjunction with a crown ether (e.g., 18-crown-6) in a solvent like THF at low temperatures (e.g., -78 °C) are typically used. These conditions help to kinetically favor the formation of the Z-isomer.
-
-
Alternative Methods: Other olefination methods can also provide good Z-selectivity.
-
Solution: The Julia-Kocienski olefination is another powerful method for stereoselective alkene synthesis and can be tuned to favor the Z-isomer, especially when reacting with ketones.[5]
-
Below is a decision-making workflow for troubleshooting poor Z-selectivity.
Caption: Troubleshooting workflow for poor Z-selectivity.
Question: I am having difficulty purifying the final product. The Z and E isomers are hard to separate, and there are other impurities present. What are the recommended large-scale purification strategies?
Answer:
The purification of (5Z)-Tetraprenylacetone from a mixture of isomers and reaction byproducts requires a multi-step approach, especially at an industrial scale.
-
Initial Workup:
-
Problem: Emulsification during aqueous extraction.[1]
-
Solution: Use a mixture of solvents for extraction, such as propyl carbinol with isopropyl ether or n-hexane.[1] This can improve phase separation. Acid and base washes (e.g., 5% aqueous acid and 10% weak base solution) should be performed to remove catalytic residues and acidic/basic byproducts.[1]
-
-
Removal of Low-Boiling Impurities:
-
Technique: Short-path distillation (also known as molecular rectification).
-
Parameters: This technique is ideal for thermally sensitive compounds. Typical parameters involve feeding the crude product at a controlled rate (e.g., 1 ml/min) with heating temperatures between 100-160 °C and a high vacuum (1.1-30 Pa).[1] This step effectively removes volatile impurities.
-
-
Isomer Separation:
-
Technique: Fractional distillation under high vacuum.
-
Parameters: The separation of Z/E isomers, which often have very close boiling points, requires a high-efficiency distillation column (e.g., a packed glass column).[1] A high reflux ratio, starting high (e.g., 50:1) and gradually decreasing (e.g., 5:2), is crucial for achieving good separation.[1] The process should be conducted under high vacuum (10-100 Pa) to keep the boiling temperatures low and prevent degradation.[1]
-
Alternative: Preparative chromatography is also a viable, though potentially more expensive on a large scale, method for separating geometric isomers.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for Tetraprenylacetone?
A1: Tetraprenylacetone, commercially available as Teprenone, is often synthesized as a mixture of (5Z) and (5E) isomers.[7] A prevalent industrial method is a variation of the Carroll Reaction , which involves the reaction of geranyl linalool with an alkyl acetoacetate in the presence of an organoaluminum catalyst.[1] Another approach involves the multi-step conversion of geranylgeraniol to Tetraprenylacetone, which has been shown to retain the stereochemistry of the starting material.[8] For targeted synthesis of the (5Z) isomer, Z-selective olefination reactions like the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction are highly effective.[2][4]
Q2: What are the primary challenges in the large-scale synthesis of (5Z)-Tetraprenylacetone?
A2: The primary challenges are:
-
Stereochemical Control: Achieving a high proportion of the desired (5Z) isomer over the more thermodynamically stable (5E) isomer.[2]
-
Byproduct Formation: The generation of alcohol byproducts during the synthesis, which are often difficult to separate from the main product due to similar physical properties.[1]
-
Purification: The separation of the (5Z) and (5E) geometric isomers on a large scale is difficult due to their similar boiling points and polarities.[1]
-
Workup Issues: Emulsion formation during aqueous extractions can lead to significant product loss and operational difficulties.[1]
Q3: How can I accurately determine the Z/E isomer ratio of my product?
A3: Proton NMR (¹H NMR) spectroscopy is a reliable method for determining the Z/E ratio. The chemical shifts of the protons on and near the double bond are different for the Z and E isomers. By integrating the signals corresponding to a specific proton in each isomer, you can calculate the relative proportion of each.[9] For example, the signals for protons alpha to the carbonyl group or the vinylic protons often show baseline separation, allowing for accurate integration.[9][10] Gas Chromatography (GC) with a suitable column can also be used to separate and quantify the isomers, especially when calibrated with pure standards.[1]
Q4: Are there any specific safety considerations for the large-scale synthesis?
A4: Yes. The synthesis often involves flammable solvents (e.g., hexane, ether, THF) and pyrophoric or water-reactive reagents (e.g., organoaluminum catalysts, strong bases like KHMDS or NaH). All operations should be conducted in a well-ventilated area or fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE). Care should be taken during the quenching of reactive reagents and in the handling of high-vacuum distillation apparatus.
Data and Protocols
Quantitative Data Summary
The following table summarizes yield and purity data from an optimized industrial process for synthesizing a mixture of Tetraprenylacetone isomers, with subsequent purification.
| Stage | Parameter | Value | Reference |
| Crude Product | Purity | > 95% | [1] |
| After Extraction | Yield | > 87% | [1] |
| Final Product | Purity | ≥ 99.0% | [1] |
| Overall Process | Industrial Yield | > 66% | [1] |
Experimental Protocols
1. General Protocol for a Z-Selective Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline for achieving high Z-selectivity.
-
Phosphonate Preparation: Prepare the corresponding phosphonate reagent, preferably one designed for Z-selectivity (e.g., a bis(2,2,2-trifluoroethyl) phosphonate).
-
Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere (Argon), dissolve the phosphonate reagent in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base such as KHMDS slowly. If enhanced Z-selectivity is needed, an additive like 18-crown-6 can be introduced at this stage. Stir for 30-60 minutes.
-
Aldehyde Addition: Slowly add a solution of the appropriate aldehyde precursor dissolved in anhydrous THF to the reaction mixture at -78 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography to isolate the (5Z)-alkene.
2. Large-Scale Purification Protocol Outline
This protocol is based on the methods described for purifying industrial batches of Teprenone.[1]
-
Extraction and Washing:
-
Dissolve the crude reaction mixture in a suitable solvent system (e.g., propyl carbinol/n-hexane).
-
Wash sequentially with a 5% aqueous acid solution and a 10% weak base solution, followed by water until neutral.
-
If emulsions form, allow the mixture to stand, gently warm, or cool to facilitate separation.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Short-Path Distillation:
-
Subject the residue to short-path distillation (molecular rectification) under high vacuum (1-30 Pa) and elevated temperature (100-160 °C) to remove volatile impurities.
-
-
Fractional Vacuum Distillation:
-
Transfer the product from the short-path distillation to a fractional distillation apparatus equipped with a high-efficiency packed column.
-
Perform distillation under high vacuum (10-100 Pa).
-
Start with a high reflux ratio (e.g., 50:1) to separate the initial fractions.
-
Gradually decrease the reflux ratio as the main product fraction begins to distill.
-
Collect the fraction corresponding to the high-purity (5Z)-Tetraprenylacetone.
-
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of (5Z)-Tetraprenylacetone.
Caption: Synthesis and purification workflow.
References
- 1. CN102050714A - Method for synthesizing Teprenone - Google Patents [patents.google.com]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. CN101343219B - Synthesis method of Teprenone - Google Patents [patents.google.com]
- 8. US20040249219A1 - Method of making teprenone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
Avoiding degradation of (5Z)-Tetraprenylacetone in experimental protocols
Welcome to the technical support center for (5Z)-Tetraprenylacetone, also known as Teprnone or Geranylgeranylacetone. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the degradation of this compound during experimental protocols.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling, storage, and use of (5Z)-Tetraprenylacetone.
Frequently Asked Questions (FAQs)
Q1: My (5Z)-Tetraprenylacetone sample has turned a yellowish color. What could be the cause?
A1: A yellowish discoloration is a common indicator of degradation. The polyunsaturated structure of (5Z)-Tetraprenylacetone makes it susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities. This is often accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: I am observing unexpected peaks in my HPLC/GC-MS analysis of a (5Z)-Tetraprenylacetone sample. What are these?
A2: Unexpected peaks are likely degradation products. Due to its unsaturated ketone structure, (5Z)-Tetraprenylacetone can undergo several degradation reactions, including oxidation (forming epoxides, aldehydes, or carboxylic acids), isomerization of the double bonds, or polymerization.
Q3: How can I confirm if my (5Z)-Tetraprenylacetone has degraded?
A3: Degradation can be confirmed by a combination of analytical techniques:
-
HPLC/UPLC: A decrease in the peak area of the main compound and the appearance of new peaks.
-
GC-MS: Similar to HPLC, with the added benefit of identifying the mass of potential degradation products.
-
NMR Spectroscopy: Changes in the chemical shifts and the appearance of new signals, particularly in the olefinic and carbonyl regions of the spectrum, can indicate structural changes.
-
UV-Vis Spectroscopy: A shift in the maximum absorbance wavelength (λmax) or a change in the absorption profile can suggest alterations to the conjugated system.
Q4: What are the primary factors that cause the degradation of (5Z)-Tetraprenylacetone?
A4: The main factors are:
-
Oxygen: The multiple double bonds are prone to oxidation.
-
Light: UV and even visible light can provide the energy for photochemical reactions, including isomerization and oxidation.
-
Temperature: High temperatures can accelerate the rates of all degradation reactions.
-
pH: Strongly acidic or basic conditions can catalyze the hydrolysis or isomerization of the molecule.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency/Activity | Degradation of the active compound. | Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low, stable temperature. Use freshly prepared solutions for experiments. |
| Inconsistent Experimental Results | Variable degradation of the compound between experiments. | Standardize handling and storage procedures. Always use high-purity solvents and degas them before use to remove dissolved oxygen. |
| Poor Solubility After Storage | Formation of insoluble degradation products or polymers. | Filter the solution before use. For critical applications, repurify the compound using column chromatography. |
| Formation of Artifacts During Analysis | Thermal degradation in the GC inlet or on-column degradation in HPLC. | For GC-MS, use a lower inlet temperature and a fast injection. For HPLC, ensure the mobile phase is compatible and does not promote degradation. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the handling and analysis of (5Z)-Tetraprenylacetone.
Protocol 1: Safe Handling and Storage of (5Z)-Tetraprenylacetone
This protocol outlines the best practices for handling and storing (5Z)-Tetraprenylacetone to minimize degradation.
-
Inert Atmosphere: Always handle the compound under an inert atmosphere, such as in a glove box or using Schlenk line techniques with argon or nitrogen gas.
-
Solvent Preparation: Use anhydrous, deoxygenated solvents. Solvents can be deoxygenated by bubbling with an inert gas for at least 30 minutes or by the freeze-pump-thaw method.
-
Weighing and Transfer: If a glovebox is not available, weigh the compound quickly in a draft-free environment. For transferring solutions, use gas-tight syringes that have been purged with an inert gas.
-
Storage:
-
Short-term (days to weeks): Store in a sealed vial with an inert gas headspace, wrapped in aluminum foil to protect from light, at -20°C.
-
Long-term (months to years): Store as a solid in a sealed ampoule under argon at -80°C.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method can be used to assess the purity of (5Z)-Tetraprenylacetone and detect the presence of degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 70% acetonitrile and increase to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of (5Z)-Tetraprenylacetone (approximately 210-230 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
-
Injection Volume: 10 µL.
Protocol 3: Purification by Column Chromatography
This protocol can be used to purify (5Z)-Tetraprenylacetone from its degradation products.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent: A non-polar/polar solvent system. A good starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the percentage of ethyl acetate.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude (5Z)-Tetraprenylacetone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Run the column with the eluent, gradually increasing the polarity. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<30°C).
Quantitative Data Summary
The following tables summarize quantitative data related to the stability of compounds structurally similar to (5Z)-Tetraprenylacetone. Note: Specific data for (5Z)-Tetraprenylacetone is limited; therefore, this data from related terpene ketones should be used as a guideline.
Table 1: Recommended Storage Conditions and Expected Stability
| Storage Condition | Atmosphere | Light Protection | Expected Stability (for >95% purity) |
| -80°C | Inert (Argon/Nitrogen) | Complete | > 1 year |
| -20°C | Inert (Argon/Nitrogen) | Complete | 6-12 months |
| 4°C | Inert (Argon/Nitrogen) | Complete | < 1 month |
| Room Temperature | Air | Ambient Light | < 1 week |
Table 2: Influence of Solvents on Stability (Qualitative)
| Solvent | Polarity | Potential for Degradation | Notes |
| Hexane, Heptane | Non-polar | Low | Good for storage of stock solutions if deoxygenated. |
| Dichloromethane, Chloroform | Polar aprotic | Moderate | Can contain acidic impurities that promote degradation. Should be freshly distilled. |
| Acetonitrile | Polar aprotic | Low to Moderate | Generally a good solvent for analysis. |
| Methanol, Ethanol | Polar protic | Moderate to High | Can participate in photochemical reactions. Should be deoxygenated. |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | High | Can promote oxidation. Use with caution and for short periods. |
Visualizations
Degradation Pathway of (5Z)-Tetraprenylacetone
Caption: Potential degradation pathways of (5Z)-Tetraprenylacetone.
Experimental Workflow for Purity Analysis and Purification
Caption: Workflow for assessing purity and purifying (5Z)-Tetraprenylacetone.
Validation & Comparative
Unraveling the Isomeric Efficacy: A Comparative Analysis of (5Z)- and (5E)-Tetraprenylacetone
In the landscape of gastroprotective agents, tetraprenylacetone, also known as geranylgeranylacetone, stands out for its unique mechanism of action. It is commercially available as Teprenone, a mixture of its two geometric isomers: (5Z)-Tetraprenylacetone and (5E)-Tetraprenylacetone. While the therapeutic benefits of the isomeric mixture are well-documented, a direct comparative analysis of the individual efficacy of the (5Z) and (5E) forms is not extensively available in current scientific literature. This guide aims to provide a comprehensive overview based on the existing research on the combined isomeric product, offering insights into its pharmacological effects and the underlying molecular pathways.
Efficacy and Mechanism of Action: A Combined Isomeric Effect
Teprenone, the isomeric mixture of (5Z)- and (5E)-Tetraprenylacetone, exerts its gastroprotective effects through a multifaceted mechanism, primarily centered on the induction of heat shock proteins (HSPs). These proteins play a crucial role in cellular protection against various stressors.[1][2][3] The cytoprotective properties of Teprenone involve stabilizing the gastric mucosal membrane and enhancing the mucus layer, which acts as a barrier against gastric acid and other irritants.[1]
Furthermore, Teprenone exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1] It also improves blood flow to the gastric mucosa by dilating blood vessels, ensuring adequate delivery of nutrients and oxygen essential for tissue repair and regeneration.[1] The antioxidant activity of Teprenone, involving the neutralization of free radicals, further contributes to its protective effects on the gastric mucosa.[1]
While the precise individual contributions of the (5Z) and (5E) isomers to this overall pharmacological profile remain to be fully elucidated, a patent for the synthesis of Teprenone specifies that it is a mixture of the (5E, 9E, 13E) and (5Z, 9E, 13E) isomers in a 3:2 ratio.[4] This suggests that this specific ratio is optimal for its therapeutic activity, although the distinct roles of each isomer are not explicitly defined.
Quantitative Data on the Efficacy of the Isomeric Mixture (Teprenone)
The following table summarizes key findings from studies on Teprenone, showcasing its efficacy in various experimental and clinical settings.
| Efficacy Parameter | Model/Study Population | Key Findings | Reference |
| Gastric Ulcer Prevention | NSAID-induced gastric injury in rats | Teprenone (200 mg/kg) significantly reduced the incidence of gastric ulcers. | [3] |
| Gastric Mucosal Lesion Progression | Compound 48/80-treated rats | Teprenone (20, 100, or 200 mg/kg) dose-dependently prevented the development of gastric mucosal lesions.[5] | [5] |
| Cardioprotection | Ischemia/reperfusion injury in rat hearts | A single oral dose of GGA (200 mg/kg) induced HSP72 expression and provided cardioprotection.[2] | [2] |
| Cerebral Ischemia-Reperfusion Injury | Rats | GGA administration significantly reduced the infarct volume.[6] | [6] |
| Cytotoxicity against Cancer Cells | Human cervical cancer (HeLa), colorectal adenocarcinoma (Caco-2), and embryonic kidney (HEK) cells | 100 μM GGA inhibited proliferation of HeLa cells in a normal-glucose environment and Caco-2 and HEK cells regardless of glucose concentration.[7][8] | [7][8] |
| Antibacterial Activity | Helicobacter pylori | Teprenone exhibited antibacterial activity against H. pylori at concentrations of 0.25 to 10 ppm.[9] | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
NSAID-Induced Gastric Injury Model in Rats
-
Animals: Male Wistar rats.
-
Procedure: Rats are fasted for 24 hours with free access to water. Indomethacin (a nonsteroidal anti-inflammatory drug) is administered orally to induce gastric ulcers.
-
Treatment: Teprenone is administered orally at various doses one hour before the indomethacin challenge.
-
Evaluation: After a set period (e.g., 6 hours), the stomachs are excised, and the ulcer index is calculated by measuring the area of the lesions.
Induction of Heat Shock Proteins in Rat Hearts
-
Animals: Male Sprague-Dawley rats.
-
Treatment: A single oral dose of geranylgeranylacetone (GGA) (200 mg/kg) or vehicle is administered.
-
Tissue Collection: At various time points (e.g., 24 hours) after administration, the hearts are excised.
-
Analysis: Cardiac expression of HSP72 is quantitatively evaluated by Western blot analysis.
Signaling Pathways and Molecular Interactions
The gastroprotective and cytoprotective effects of the tetraprenylacetone isomeric mixture are mediated through complex signaling pathways. The primary mechanism involves the induction of Heat Shock Protein 70 (HSP70).
Caption: Induction of HSP70 by Tetraprenylacetone.
This diagram illustrates the activation of Heat Shock Factor 1 (HSF1), its translocation to the nucleus, and subsequent transcription and translation of HSP70, leading to cellular protection.
The experimental workflow for investigating the effects of tetraprenylacetone on gastric mucosal lesions can be visualized as follows:
Caption: Workflow for Gastric Lesion Experiment.
This flowchart outlines the key steps in a typical preclinical study to assess the gastroprotective effects of tetraprenylacetone.
References
- 1. What is the mechanism of Teprenone? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Efficacy of Teprenone for Prevention of NSAID-Induced Gastrointestinal Injury: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101343219B - Synthesis method of Teprenone - Google Patents [patents.google.com]
- 5. Preventive effect of teprenone on acute gastric mucosal lesion progression in compound 48/80-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geranylgeranylacetone attenuates cerebral ischemia–reperfusion injury in rats through the augmentation of HSP 27 phosphorylation: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cytotoxic Effects of Geranylgeranylacetone Are Attenuated in the High-Glucose Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cytotoxic Effects of Geranylgeranylacetone Are Attenuated in the High-Glucose Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of teprenone, a non water-soluble antiulcer agent, against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the neuroprotective effects of (5Z)-Tetraprenylacetone in different models
Comparative Analysis of Neuroprotective Efficacy: A Guide to Preclinical Validation
Disclaimer: Initial literature searches did not yield specific data on the neuroprotective effects of (5Z)-Tetraprenylacetone. Therefore, this guide provides a comparative framework using two alternative neuroprotective agents, Tetramethylpyrazine Nitrone (TBN) and Phenylacetylglycine (PAGly), for which preclinical data are available. This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals to evaluate and compare the neuroprotective potential of various compounds.
Introduction to Neuroprotective Agents
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and ischemic stroke, pose a significant global health challenge. The development of effective neuroprotective agents that can slow or halt the progression of neuronal damage is a critical area of research. This guide provides a comparative analysis of two such agents, Tetramethylpyrazine Nitrone (TBN) and Phenylacetylglycine (PAGly), in various preclinical models of neurodegeneration.
Tetramethylpyrazine Nitrone (TBN) is a derivative of tetramethylpyrazine, an active component of the traditional Chinese herb Ligusticum wallichii. TBN is a potent free radical scavenger and has demonstrated neuroprotective effects in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease.[1][2] Its mechanisms of action are multifaceted, involving the modulation of amyloid precursor protein (APP) expression, activation of autophagy, and regulation of key cell survival signaling pathways.
Phenylacetylglycine (PAGly) is a gut microbial metabolite of phenylalanine. It has been shown to exert neuroprotective effects in the context of cerebral ischemia/reperfusion injury.[3] The primary mechanism of PAGly's action is the inhibition of microglial-mediated neuroinflammation through its interaction with β2-adrenergic receptors (β2AR).[3]
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of TBN and PAGly from various preclinical studies.
Table 1: Neuroprotective Effects of Tetramethylpyrazine Nitrone (TBN)
| Model | Assay | Treatment | Key Findings | Reference |
| MPP+-induced Parkinson's Disease (in vitro) | Cell Viability | TBN (30-300 μM) | Increased cell survival by 9.95% to 24.09% | [1] |
| MPTP-induced Parkinson's Disease (mice) | Dopamine Levels | TBN (30 mg/kg) | Increased striatal dopamine levels by 16.75% | [1] |
| MPTP-induced Parkinson's Disease (mice) | Dopaminergic Neuron Survival | TBN (30 mg/kg) | Increased dopaminergic neuron survival by 27.12% | [1] |
| Ischemic Stroke (non-human primates) | Infarct Volume | TBN (IV) | Significantly reduced brain infarction | [1] |
| TDP-43M337V ALS Model (mice) | Motor Function | TBN (30 mg/kg) | Improved motor deficits |
Table 2: Neuroprotective Effects of Phenylacetylglycine (PAGly)
| Model | Assay | Treatment | Key Findings | Reference |
| Cerebral Ischemia/Reperfusion (rats) | Infarct Volume | PAGly | Markedly alleviated cerebral infarct volume (P = 0.0024) | [3] |
| Cerebral Ischemia/Reperfusion (rats) | Neurobehavioral Outcomes | PAGly | Improved neurobehavioral outcomes (P = 0.0149) | [3] |
| LPS-stimulated Microglia (in vitro) | TNF-α Release | PAGly | Suppressed TNF-α release (P = 0.0018) | [3] |
| LPS-stimulated Microglia (in vitro) | IL-1β Release | PAGly | Suppressed IL-1β release (P = 0.0310) | [3] |
| LPS-stimulated Microglia (in vitro) | IL-6 Release | PAGly | Suppressed IL-6 release (P = 0.0017) | [3] |
Detailed Experimental Protocols
Tetramethylpyrazine Nitrone (TBN) in a Mouse Model of Alzheimer's Disease (3xTg-AD)
Objective: To assess the effect of TBN on cognitive deficits in a transgenic mouse model of Alzheimer's disease.
Animal Model: 3xTg-AD mice, which develop both amyloid-β plaques and neurofibrillary tangles.[2]
Treatment: TBN (60 mg/kg) was administered for 4 months.[2]
Behavioral Assay: Morris Water Maze (MWM)
-
Apparatus: A circular pool (120 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is located in a room with various distal visual cues.[4][5]
-
Acquisition Phase:
-
Mice undergo four trials per day for five consecutive days.
-
For each trial, the mouse is gently placed into the water at one of four randomized starting positions.
-
The mouse is allowed to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds to orient itself using the distal cues.[5]
-
The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Phenylacetylglycine (PAGly) in an In Vitro Model of Neuroinflammation
Objective: To evaluate the anti-inflammatory effects of PAGly on microglial cells.
Cell Line: BV-2 murine microglial cell line.
Inflammatory Stimulus: Lipopolysaccharide (LPS).
Experimental Procedure:
-
Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment:
-
Cells are pre-treated with PAGly at various concentrations for a specified period (e.g., 2 hours).
-
Following pre-treatment, cells are stimulated with LPS (e.g., 100 ng/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.
-
-
Measurement of Inflammatory Cytokines:
-
The cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or PrestoBlue assay) is performed in parallel.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tetramethylpyrazine Nitrone (TBN)
Caption: TBN's neuroprotective signaling pathways.
Signaling Pathway of Phenylacetylglycine (PAGly)
References
- 1. Tetramethylpyrazine nitrone, a multifunctional neuroprotective agent for ischemic stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of therapeutic effects of tetramethylpyrazine nitrone in Alzheimer’s disease mouse model and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
(5Z)-Tetraprenylacetone vs. Other HSP Inducers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the induction of heat shock proteins (HSPs) represents a promising therapeutic strategy for a range of diseases characterized by protein misfolding and cellular stress. This guide provides a comparative overview of (5Z)-Tetraprenylacetone against other known HSP inducers, supported by available experimental data and detailed methodologies.
Currently, there is a significant lack of publicly available scientific literature and experimental data regarding the heat shock protein-inducing activity of (5Z)-Tetraprenylacetone. As such, a direct quantitative comparison with other well-characterized HSP inducers is not feasible at this time. This guide will, therefore, focus on providing a comparative analysis of three prominent HSP inducers: Celastrol, Geranylgeranylacetone (GGA), and Arimoclomol, for which experimental data are available.
Comparative Analysis of HSP Inducers
The following table summarizes the key characteristics and available quantitative data for Celastrol, Geranylgeranylacetone, and Arimoclomol. These compounds induce the expression of HSPs, primarily through the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.
| Feature | Celastrol | Geranylgeranylacetone (GGA) | Arimoclomol |
| Mechanism of Action | Inhibits HSP90 ATPase activity, leading to the dissociation of the HSP90-HSF1 complex and subsequent HSF1 activation.[1] It may also directly modify reactive thiols in proteins involved in protein folding and clearance.[2] | Binds to the C-terminal domain of HSP70, suppressing its chaperone activity and causing the dissociation of HSP70 from HSF1, allowing HSF1 to become active.[3] | Acts as an HSP co-inducer, prolonging the activation of HSF1 by stabilizing its interaction with Heat Shock Elements (HSEs) in the promoters of HSP genes, particularly in stressed cells.[4][5] |
| Primary Target | HSP90[1] | HSP70[3] | HSF1-HSE interaction[5] |
| Reported HSPs Induced | HSP70, HSP27, HSP32, HSP60[6][7] | HSP72 (inducible HSP70)[8][9] | HSP70, HSP90[10] |
| Quantitative Data (HSP70 Induction) | Dose-dependent increase in HSP70 protein levels in HeLa cells at concentrations up to 1.6 μM.[11] In rat spinal cord, 0.75 μM Celastrol enhanced HSP70 expression.[12] | A single oral dose of 200 mg/kg in rats induced a significant increase in cardiac HSP72 expression, peaking at 24 hours.[8][9] | In a cell model of retinitis pigmentosa, Arimoclomol treatment significantly increased HSP70 levels in the presence of the mutant protein.[10] |
| Cell Viability/Cytotoxicity | Toxic at higher concentrations; optimal concentration in MEF cells is lower than in HeLa cells (e.g., 0.4 μM).[11] | Generally considered non-toxic and is used as an anti-ulcer drug.[13] | Well-tolerated in clinical trials.[14] |
Signaling Pathways of HSP Induction
The following diagrams illustrate the distinct mechanisms by which Celastrol, Geranylgeranylacetone, and Arimoclomol activate the HSF1-mediated heat shock response.
Mechanism of HSF1 activation by Celastrol.
Mechanism of HSF1 activation by GGA.
Mechanism of action of Arimoclomol.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare HSP inducers.
HSP70 Induction Assay via Western Blotting
This protocol describes the detection and quantification of HSP70 protein levels in cell lysates following treatment with an HSP inducer.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, SH-SY5Y) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the HSP inducer or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
b. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HSP70 (e.g., rabbit anti-HSP70) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
f. Quantification:
-
Densitometry analysis of the Western blot bands can be performed using software like ImageJ to quantify the relative expression levels of HSP70, normalized to the loading control.
Western Blotting Workflow for HSP70 Detection.
HSF1 Activity Assay using a Luciferase Reporter
This assay measures the transcriptional activity of HSF1 by quantifying the expression of a reporter gene (luciferase) under the control of a promoter containing Heat Shock Elements (HSEs).[15]
a. Cell Line and Plasmids:
-
Use a stable cell line expressing a luciferase reporter construct driven by an HSE-containing promoter (e.g., the HSP70 promoter).
-
Alternatively, transiently transfect cells with the HSE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
b. Cell Culture and Treatment:
-
Seed the cells in a 96-well white, clear-bottom plate.
-
Treat the cells with the HSP inducers at various concentrations. Include a positive control (e.g., heat shock at 42°C for 1 hour) and a vehicle control.
-
Incubate for a predetermined time (e.g., 6-24 hours).
c. Luciferase Assay:
-
After treatment, lyse the cells using a passive lysis buffer.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the firefly luciferase activity using a luminometer.
-
If a normalization control was used, measure its activity according to the dual-luciferase reporter assay system protocol.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the control (Renilla) luciferase activity for each well.
-
Calculate the fold induction of HSF1 activity by dividing the normalized luciferase values of treated cells by those of the vehicle-treated cells.
-
EC50 values can be determined by plotting the fold induction against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of the HSP inducers.[16][17][18][19]
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a range of concentrations of the HSP inducer.
b. MTT Incubation:
-
Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
c. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
d. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
IC50 values (the concentration of compound that inhibits cell viability by 50%) can be determined from the dose-response curve.
Conclusion
While a direct comparison involving (5Z)-Tetraprenylacetone is currently hindered by a lack of available data, this guide provides a framework for evaluating HSP inducers. Celastrol, Geranylgeranylacetone, and Arimoclomol each present distinct mechanisms for activating the HSF1 pathway, offering different therapeutic profiles. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and to characterize novel HSP-inducing compounds. Further research into the biological activities of (5Z)-Tetraprenylacetone is warranted to determine its potential as a modulator of the heat shock response.
References
- 1. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 2. Activation of Heat Shock and Antioxidant Responses by the Natural Product Celastrol: Transcriptional Signatures of a Thiol-targeted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The induction mechanism of the molecular chaperone HSP70 in the gastric mucosa by Geranylgeranylacetone (HSP-inducer) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. The heat-shock response co-inducer arimoclomol protects against retinal degeneration in rhodopsin retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celastrol inhibits polyglutamine aggregation and toxicity though induction of the heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological induction of Heat Shock Protein 70 by celastrol protects motoneurons from excitotoxicity in rat spinal cord in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of heat-shock protein 70 expression by geranylgeranylacetone shows cytoprotective effects in cardiomyocytes of mice under humid heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. 2.3. MTT Cell Viability Assay [bio-protocol.org]
Cross-Validation of Analytical Methods for Isoprenoid Quantification: A Comparative Guide for (5Z)-Tetraprenylacetone Analysis
The selection of an appropriate analytical method is critical in drug development and research, directly impacting the reliability of pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies.[1] The two methods are compared based on key validation parameters such as linearity, sensitivity, accuracy, and precision.
Comparative Analysis of Analytical Methods
The following table summarizes the quantitative performance of a representative HPLC with Fluorescence Detection method for Vitamin K analogs and an LC-MS/MS method for Coenzyme Q10. These validation parameters are essential for assessing the reliability and suitability of a bioanalytical method.[2]
| Parameter | HPLC with Fluorescence Detection (Vitamin K Analogs)[3] | LC-MS/MS (Coenzyme Q10)[4] |
| Linearity Range | 0.03 - 5.0 ng/mL | 10.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated, but linearity is confirmed |
| Limit of Quantification (LOQ) | 0.03 - 0.04 ng/mL | 10.0 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 8.9% |
| Inter-day Precision (%CV) | < 10% | < 8.9% |
| Accuracy (% Recovery) | 98 - 110% | 99.1 - 103.8% (in terms of relative error) |
| Internal Standard | Vitamin K1(25) | Coenzyme Q9 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the two analytical techniques, which can be adapted for the quantification of (5Z)-Tetraprenylacetone.
Method 1: HPLC with Fluorescence Detection for Vitamin K Analogs
This method is suitable for the sensitive quantification of Vitamin K analogs in serum and can be adapted for other isoprenoids with appropriate chromophores or by using derivatization.[3]
1. Sample Preparation (Liquid-Liquid Extraction & Solid-Phase Extraction)
-
To 500 µL of serum, add an internal standard (e.g., a structural analog of (5Z)-Tetraprenylacetone).
-
Add 2 mL of ethanol to precipitate proteins.
-
Extract the mixture with 4 mL of hexane.
-
Further purify the hexane extract using a solid-phase extraction (SPE) cartridge.[3]
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A suitable mobile phase for reversed-phase chromatography, such as a mixture of methanol and water, is employed.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Post-Column Derivatization: A post-column zinc reduction step can be used to enhance the fluorescence of the analytes.[3]
3. Detection
-
Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the analyte or its derivative. For Vitamin K analogs, excitation at 246 nm and emission at 430 nm are used.[3]
4. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[3]
Method 2: LC-MS/MS for Coenzyme Q10 Quantification
LC-MS/MS offers high selectivity and sensitivity, making it a powerful tool for bioanalysis.[5] This method for Coenzyme Q10 in plasma can be adapted for (5Z)-Tetraprenylacetone.[4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add an internal standard (e.g., a deuterated form of (5Z)-Tetraprenylacetone).
-
Perform protein precipitation with an organic solvent like ethanol.[2]
-
Extract the analyte from the plasma using a non-polar solvent such as n-hexane.[4] The sample is extracted twice with n-hexane to ensure good recovery.[4]
-
Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column, such as a Capcell Pak C18 (35 mm × 2.0 mm, 5 µm), is suitable.[4]
-
Mobile Phase: Methanol is used as the mobile phase.[4]
-
Flow Rate: A typical flow rate is around 0.8 mL/min.[6]
-
Run Time: The chromatographic run time is typically short, around 4.5 minutes per sample.[4]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, typically in positive ion mode.[4][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. For Coenzyme Q10, the transition m/z 864 → 197 is monitored, and for the internal standard Coenzyme Q9, m/z 796 → 197 is used.[4]
4. Quantification
-
Quantification is based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared in the same biological matrix.[4]
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the two described analytical methods.
Caption: Workflow for HPLC with Fluorescence Detection.
Caption: Workflow for LC-MS/MS Analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitation of Ubiquinone (Coenzyme Q₁₀) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS determination of coenzyme Q10 in human plasma: Ingenta Connect [ingentaconnect.com]
- 5. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of In Vitro Reproducibility: (5Z)-Tetraprenylacetone and its Alternatives in Anti-Inflammatory and Apoptotic Pathways
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of (5Z)-Tetraprenylacetone, commonly known as Geranylgeranylacetone (GGA), against its structural analog, Teprenone. The focus is on the reproducibility of their anti-inflammatory and pro-apoptotic effects, supported by experimental data and detailed methodologies.
(5Z)-Tetraprenylacetone, an acyclic isoprenoid, has garnered significant interest for its cytoprotective properties. To ensure robust and reproducible in vitro experimental design, this guide delves into the key mechanisms of action, providing a framework for comparative analysis.
I. Anti-Inflammatory Activity: Inhibition of NF-κB Signaling
A critical pathway in inflammation is mediated by the transcription factor NF-κB. Both Geranylgeranylacetone and Teprenone have been investigated for their ability to modulate this pathway.
Comparative Data on Anti-Inflammatory Effects
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Result |
| Geranylgeranylacetone (GGA) | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | TNF-α release | IC50 of 2.7 µg/mL[1] |
| Geranylgeranylacetone (GGA) | PAM212 cells | Phorbol myristate acetate | Expression of NLRP3, TNF-α, IL-1β, and GM-CSF | Suppression of expression[2] |
| Teprenone | Rat Gastric Mucosa | Dual antiplatelet therapy-induced injury | Serum levels of TNF-α, IL-1β, and IL-6 | Significant reduction compared to control[3] |
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol outlines a general method for assessing the anti-inflammatory effects of test compounds by measuring the inhibition of inflammatory mediators in cell culture.
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
Cells are pre-treated with varying concentrations of Geranylgeranylacetone or Teprenone for 2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
2. Measurement of Inflammatory Cytokines:
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant is quantified using a commercial ELISA kit, following the manufacturer's instructions.
3. Data Analysis:
-
The percentage of inhibition of cytokine production is calculated relative to the LPS-treated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of the inflammatory response, is determined from the dose-response curve.
Signaling Pathway: NF-κB Inhibition
Geranylgeranylacetone is understood to exert its anti-inflammatory effects, at least in part, by inhibiting the activation of the NF-κB signaling pathway.
Caption: Geranylgeranylacetone's inhibition of the NF-κB pathway.
II. Pro-Apoptotic Activity in Cancer Cells
Geranylgeranylacetone has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines, suggesting its potential as an anti-cancer agent.
Comparative Data on Pro-Apoptotic Effects
| Compound | Cell Line | Concentration | Measured Parameter | Result |
| Geranylgeranylacetone (GGA) | Human Osteosarcoma (U-2 OS) | 20 µM | Apoptotic cell percentage | Marked increase after 24 hours[4] |
| Geranylgeranylacetone (GGA) | Human Melanoma (G361, SK-MEL-2, SK-MEL-5) | >10 µM | Cell viability | Significant reduction[5] |
| Teprenone | - | - | - | Data not available in searched literature |
Experimental Protocol: In Vitro Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
1. Cell Culture and Treatment:
-
Human osteosarcoma U-2 OS cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates on coverslips and allowed to adhere.
-
Cells are treated with 20 µM Geranylgeranylacetone for 24 hours.
2. TUNEL Staining:
-
After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
The TUNEL assay is performed using a commercial kit according to the manufacturer's instructions, which involves labeling the 3'-OH ends of DNA fragments with a fluorescently labeled dUTP.
-
Cell nuclei are counterstained with DAPI.
3. Imaging and Analysis:
-
Fluorescent images are captured using a fluorescence microscope.
-
The percentage of apoptotic (TUNEL-positive) cells is determined by counting the number of green fluorescent cells relative to the total number of DAPI-stained cells.
Signaling Pathway: Intrinsic Apoptosis Pathway
Geranylgeranylacetone has been found to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the activation of a cascade of caspase enzymes.
Caption: GGA-induced intrinsic apoptosis pathway.
III. Conclusion
The available in vitro data demonstrates that Geranylgeranylacetone is a reproducible inhibitor of the NF-κB inflammatory pathway and an inducer of apoptosis in cancer cells via the intrinsic pathway. While Teprenone also shows anti-inflammatory properties, direct comparative in vitro studies with Geranylgeranylacetone under identical conditions are needed for a definitive assessment of their relative potency. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to design and interpret their own comparative studies, contributing to a more comprehensive understanding of the therapeutic potential of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Geranylgeranylacetone Ameliorates Skin Inflammation by Regulating and Inducing Thioredoxin via the Thioredoxin Redox System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of teprenone on gastric mucosal injury induced by dual antiplatelet therapy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geranylgeranylacetone promotes human osteosarcoma cell apoptosis by inducing the degradation of PRMT1 through the E3 ubiquitin ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
A Head-to-Head Comparison of (5Z)-Tetraprenylacetone and Other Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, poses a significant challenge in a multitude of chronic diseases, leading to organ dysfunction and failure. The quest for effective anti-fibrotic therapies has yielded a few approved drugs and a pipeline of investigational agents. This guide provides a head-to-head comparison of (5Z)-Tetraprenylacetone, a lesser-known isoprenoid, with the established anti-fibrotic drugs, Pirfenidone and Nintedanib.
Due to the limited direct research on the anti-fibrotic properties of (5Z)-Tetraprenylacetone, this comparison utilizes data from a closely related and well-studied compound, Geranylgeranylacetone (GGA). GGA, an acyclic polyisoprenoid like (5Z)-Tetraprenylacetone, has demonstrated promising anti-fibrotic effects in preclinical studies, offering valuable insights into the potential mechanisms and efficacy of this class of compounds.
Comparative Data Summary
The following tables summarize the key characteristics and preclinical efficacy data for Geranylgeranylacetone (as a proxy for (5Z)-Tetraprenylacetone), Pirfenidone, and Nintedanib.
| Feature | Geranylgeranylacetone (GGA) | Pirfenidone | Nintedanib |
| Drug Class | Acyclic polyisoprenoid | Pyridone | Tyrosine Kinase Inhibitor |
| Primary Mechanism of Action | Induction of Heat Shock Protein 70 (HSP70) | Downregulation of TGF-β signaling, anti-inflammatory, and antioxidant effects | Inhibition of multiple tyrosine kinases, including PDGF, FGF, and VEGF receptors |
| Key Cellular Effects | - Prevents myofibroblast differentiation- Inhibits epithelial-to-mesenchymal transition (EMT)- Reduces apoptosis and oxidative stress | - Reduces fibroblast proliferation- Inhibits collagen synthesis- Decreases production of pro-inflammatory cytokines | - Inhibits fibroblast proliferation, migration, and differentiation- Reduces extracellular matrix deposition |
| Primary Target Organs (Preclinical) | Liver, Lung | Lung, Kidney, Liver, Heart | Lung |
Table 1: General Characteristics of Anti-Fibrotic Agents
| Experimental Model | Agent | Key Findings |
| Liver Fibrosis (Carbon Tetrachloride-induced in rats) | Geranylgeranylacetone (GGA) | - Attenuated hepatic fibrosis- Increased expression of HSP70[1] |
| Pulmonary Fibrosis (Bleomycin-induced in mice) | Geranylgeranylacetone (GGA) | - Ameliorated lung inflammation and pulmonary fibrosis- Inhibited apoptosis and oxidative stress[2][3] |
| Pulmonary Fibrosis (Bleomycin-induced in hamsters) | Pirfenidone | - Attenuated bleomycin-induced pulmonary fibrosis |
| Pulmonary Fibrosis (Bleomycin- and silica-induced in vivo) | Nintedanib | - Reduced both fibrosis and inflammation |
Table 2: Summary of Preclinical Efficacy in Fibrosis Models
Signaling Pathways in Fibrosis and a Proposed Experimental Workflow
Fibrosis is a complex process orchestrated by a network of signaling pathways. The diagrams below illustrate the key pathways targeted by these anti-fibrotic agents and a general workflow for evaluating their efficacy.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the preclinical evaluation of these anti-fibrotic agents.
Bleomycin-Induced Pulmonary Fibrosis Model
This model is widely used to screen for potential anti-fibrotic therapies for pulmonary fibrosis.
Protocol:
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Induction of Fibrosis:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Intratracheally instill a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in sterile saline. Control animals receive saline only.
-
-
Treatment:
-
Administer the anti-fibrotic agent (e.g., Geranylgeranylacetone, Pirfenidone, or Nintedanib) or vehicle control daily via oral gavage, starting from a specified day post-bleomycin instillation (e.g., day 1 for prophylactic studies or day 7-14 for therapeutic studies).
-
-
Endpoint Analysis (typically at day 14 or 21):
-
Histology: Harvest lungs, fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome or Sirius red to visualize collagen deposition.
-
Hydroxyproline Assay: Quantify total lung collagen content as a measure of fibrosis.
-
Gene Expression Analysis: Isolate RNA from lung tissue and perform RT-qPCR to measure the expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1.
-
Protein Analysis: Perform Western blotting on lung tissue lysates to assess the levels of key signaling proteins (e.g., p-Smad3, p-Akt).
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a classic and robust model for inducing liver fibrosis and cirrhosis.
Protocol:
-
Animal Model: Sprague-Dawley or Wistar rats are frequently used.
-
Induction of Fibrosis:
-
Administer CCl4 (typically a 40-50% solution in olive oil or corn oil) via intraperitoneal injection twice weekly for a period of 4-8 weeks.
-
-
Treatment:
-
Concurrently with CCl4 administration, treat animals with the anti-fibrotic agent or vehicle control daily.
-
-
Endpoint Analysis:
-
Histology: Perfuse and harvest the liver. Fix, embed, and section the tissue. Stain with Masson's trichrome or Sirius red to assess collagen deposition and fibrosis stage.
-
Serum Biochemistry: Collect blood and measure liver function enzymes (ALT, AST).
-
Hydroxyproline Assay: Determine the collagen content in the liver.
-
Gene and Protein Expression Analysis: Analyze liver tissue for the expression of fibrotic markers as described for the lung fibrosis model.
-
Conclusion
While direct comparative data for (5Z)-Tetraprenylacetone is not yet available, the promising anti-fibrotic effects of the related compound Geranylgeranylacetone highlight the potential of this class of molecules. GGA appears to act through a distinct mechanism involving the induction of HSP70, which contrasts with the direct inhibition of pro-fibrotic signaling pathways by Pirfenidone and Nintedanib. This suggests that (5Z)-Tetraprenylacetone and related compounds could represent a novel therapeutic approach to treating fibrotic diseases. Further research, including head-to-head preclinical and eventually clinical studies, is warranted to fully elucidate the anti-fibrotic potential of (5Z)-Tetraprenylacetone and to determine its place in the growing armamentarium of anti-fibrotic therapies.
References
- 1. Geranylgeranylacetone attenuates hepatic fibrosis by increasing the expression of heat shock protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GGA (geranylgeranylacetone) ameliorates bleomycin-induced lung inflammation and pulmonary fibrosis by inhibiting apoptosis and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Isomer-Specific Effects of Tetraprenylacetone on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraprenylacetone, also known as geranylgeranylacetone (GGA), is an acyclic isoprenoid with established cytoprotective effects, utilized clinically as an anti-ulcer agent. The commercially available form, teprenone, is a mixture of geometric isomers, primarily the (all-E)-isomer and the (5Z)-isomer. Emerging research suggests that the biological activities of many compounds are isomer-specific. This guide provides a comparative analysis of the known effects of Tetraprenylacetone isomers on gene expression, offering insights for researchers in drug development and molecular biology. While direct comparative transcriptomic data between the isomers is limited in publicly available literature, this guide synthesizes existing data on the effects of the isomeric mixture and highlights the potential for differential activities, paving the way for future research.
Comparative Analysis of Isomer Effects
Direct, comparative studies on the global gene expression changes induced by individual isomers of Tetraprenylacetone are not extensively documented in peer-reviewed literature. Most research has been conducted using "teprenone," the isomeric mixture. However, the well-documented role of stereoisomerism in influencing the biological activity of other compounds strongly suggests that the geometric isomers of Tetraprenylacetone are also likely to exhibit differential effects on gene expression and signaling pathways.
Effects of the Isomeric Mixture (Teprenone) on Gene Expression
Teprenone has been shown to modulate the expression of several key genes, primarily those involved in cellular stress responses. The most well-documented effect is the induction of Heat Shock Protein 70 (HSP70).
Table 1: Summary of Genes and Pathways Modulated by Teprenone (Isomeric Mixture)
| Gene/Pathway | Effect | Cellular Context | Potential Significance |
| HSP70 (HSPA1A) | Upregulation | Various cell types, including gastric mucosa and neurons | Cytoprotection, anti-apoptosis, protein folding |
| c-fos | Downregulation (in the context of prednisolone-induced damage) | Rat gastric mucosa | Modulation of cellular proliferation and stress responses[1] |
Signaling Pathways
The primary signaling pathway associated with the action of the Tetraprenylacetone isomeric mixture is the heat shock response pathway.
Heat Shock Response Pathway
GGA, as a mixture of isomers, is a known inducer of the heat shock response, which is a highly conserved cellular mechanism to protect against various stressors. The central event in this pathway is the activation of Heat Shock Factor 1 (HSF1), which leads to the transcription of heat shock proteins (HSPs), most notably HSP70.
Caption: Heat Shock Response Pathway activated by Tetraprenylacetone.
Experimental Protocols
While specific protocols for comparing Tetraprenylacetone isomers are not available, the following methodologies are standard for assessing the effects of compounds on gene expression.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be used depending on the research question (e.g., gastric epithelial cells, neuronal cells, cancer cell lines).
-
Culture Conditions: Cells are maintained in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Isomer Preparation: Individual isomers of Tetraprenylacetone ((all-E) and (5Z)) would need to be synthesized or purified. Stock solutions are typically prepared in a suitable solvent like DMSO.
-
Treatment: Cells are treated with various concentrations of each isomer or the isomeric mixture for a specified period (e.g., 24 hours). A vehicle control (DMSO) is run in parallel.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
RNA Quality Control: RNA integrity and concentration are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: mRNA is enriched and converted to a cDNA library using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases.
-
Alignment: Reads are aligned to a reference genome.
-
Differential Gene Expression Analysis: Aligned reads are used to quantify gene expression levels. Statistical analysis (e.g., using DESeq2 or edgeR in R) is performed to identify differentially expressed genes between isomer-treated and control groups.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify affected biological processes and signaling pathways.
Caption: General workflow for analyzing isomer-specific gene expression.
Future Directions and Conclusion
The differential effects of Tetraprenylacetone isomers on gene expression represent a significant gap in the current understanding of this therapeutic agent. Given the established principle that stereochemistry dictates biological activity, it is highly probable that the (all-E) and (5Z) isomers of Tetraprenylacetone possess distinct pharmacological profiles at the molecular level.
Future research should focus on performing comprehensive, head-to-head comparisons of the effects of purified Tetraprenylacetone isomers on the transcriptome of relevant cell types. Such studies, employing RNA sequencing and detailed bioinformatic analysis, will be crucial for:
-
Identifying isomer-specific gene targets and signaling pathways.
-
Elucidating the precise mechanisms underlying the therapeutic and any potential adverse effects of each isomer.
-
Optimizing the therapeutic potential of Tetraprenylacetone by potentially developing isomer-pure formulations.
References
Validating the Role of (5Z)-Tetraprenylacetone in Plant Stress Tolerance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential role of (5Z)-Tetraprenylacetone in plant stress tolerance against established molecular and physiological mechanisms. Due to the limited direct research on (5Z)-Tetraprenylacetone, its function is inferred from the broader class of isoprenoids, to which it belongs. The information presented herein is supported by experimental data on related compounds and outlines detailed protocols for validation.
Comparative Analysis of Stress Tolerance Mechanisms
Plants have evolved a complex network of responses to counteract the detrimental effects of abiotic stresses such as drought, salinity, and extreme temperatures. These responses range from the accumulation of small molecules to intricate signaling cascades. Here, we compare the hypothesized role of (5Z)-Tetraprenylacetone, as an isoprenoid, with well-documented stress tolerance pathways.
The Potential Role of (5Z)-Tetraprenylacetone and Isoprenoids
(5Z)-Tetraprenylacetone is an acyclic C20 isoprenoid. Isoprenoids, also known as terpenoids, are a large and diverse class of organic compounds produced by plants.[1] They are known to play significant roles in plant defense against various stresses.[2][3] The proposed mechanisms for isoprenoid-mediated stress tolerance include:
-
Antioxidant Activity: Many isoprenoids can directly quench reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which are produced in excess during stress and can cause significant cellular damage.[1][4]
-
Membrane Stabilization: Volatile isoprenoids can integrate into cellular membranes, enhancing their stability and reducing lipid peroxidation under stress conditions.[5][6]
-
Signaling Molecules: Stress-induced volatile isoprenoids can act as signaling molecules within the plant and between neighboring plants, priming them for an impending stress.
The following table summarizes the observed effects of isoprenoids in response to various abiotic stresses.
| Stress Type | Observed Effects of Isoprenoids | Key Isoprenoids Involved | References |
| Drought | Protection of the photosynthetic apparatus, reduction of oxidative damage, and maintenance of membrane integrity. | Isoprene, Monoterpenes | [7] |
| Heat | Increased thermotolerance of thylakoid membranes. | Isoprene | [5][6] |
| Oxidative | Direct quenching of ROS and alteration of ROS signaling pathways. | Volatile isoprenoids | [1][4] |
| Salinity | Limited direct evidence, but general antioxidant properties are expected to contribute to tolerance. | General Terpenoids | [2] |
Established Stress Tolerance Pathways
In contrast to the specialized role of isoprenoids, several primary metabolic and signaling pathways are universally activated in plants under stress.
| Mechanism | Key Molecules | Primary Function | Target Stresses |
| Osmolyte Accumulation | Proline, Soluble Sugars (e.g., sucrose, fructose), Glycine Betaine | Maintain cell turgor, protect proteins and membranes from dehydration. | Drought, Salinity, Cold |
| Antioxidant Defense | Superoxide Dismutase (SOD), Catalase (CAT), Ascorbate, Glutathione | Detoxify and neutralize reactive oxygen species (ROS). | All abiotic stresses |
| Hormonal Regulation | Abscisic Acid (ABA), Auxins, Cytokinins, Ethylene | Systemic signaling to regulate stomatal closure, growth, and defense gene expression. | Drought, Salinity, Temperature |
| Ion Homeostasis | Na+/H+ antiporters, K+ transporters | Maintain a favorable K+/Na+ ratio under high salt conditions to prevent ion toxicity. | Salinity |
Hypothetical Biosynthesis and Signaling of (5Z)-Tetraprenylacetone
While the precise biosynthetic pathway of (5Z)-Tetraprenylacetone in plants is not yet elucidated, a hypothetical pathway can be proposed based on known isoprenoid biosynthesis. It likely originates from the MEP pathway in plastids, leading to the formation of Geranylgeranyl pyrophosphate (GGPP), a C20 precursor.
Caption: Hypothetical biosynthesis pathway of (5Z)-Tetraprenylacetone in plants.
Based on the known functions of other isoprenoids, a proposed signaling pathway for (5Z)-Tetraprenylacetone in stress tolerance would involve the mitigation of oxidative stress, thereby influencing downstream signaling events.
Caption: Proposed signaling pathway for (5Z)-Tetraprenylacetone in plant stress tolerance.
Experimental Protocols
To validate the role of (5Z)-Tetraprenylacetone in plant stress tolerance, a series of experiments are required. The following protocols provide a framework for such investigations.
Experimental Workflow
Caption: General experimental workflow for validating the role of (5Z)-Tetraprenylacetone.
Protocol 1: Induction and Evaluation of Abiotic Stress
-
Plant Growth: Grow plants (e.g., Arabidopsis thaliana or crop of interest) under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Stress Application:
-
Drought Stress: Withhold water for a specified period (e.g., 10-14 days for Arabidopsis) or transfer seedlings to a medium containing polyethylene glycol (PEG) to induce osmotic stress.[8]
-
Salt Stress: Irrigate plants with a solution of sodium chloride (NaCl) at a specific concentration (e.g., 150-200 mM) for a set duration.[8]
-
-
Phenotypic Evaluation: Monitor survival rates, biomass accumulation, and chlorophyll content.
Protocol 2: Quantification of Terpenoids including (5Z)-Tetraprenylacetone
-
Extraction:
-
Harvest and freeze-dry plant tissue.
-
Grind the tissue to a fine powder.
-
Extract with a suitable organic solvent (e.g., hexane:ethyl acetate mixture).[9]
-
-
Analysis:
-
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and semi-volatile terpenoids. Use a suitable column (e.g., HP-5MS) and temperature program to separate the compounds. Identify (5Z)-Tetraprenylacetone based on its mass spectrum and retention time compared to a standard.
-
HPLC (High-Performance Liquid Chromatography): For non-volatile terpenoids. Use a reverse-phase column (e.g., C18) and a suitable mobile phase gradient.[10]
-
Protocol 3: Measurement of Stress-Related Physiological Markers
-
Proline Quantification:
-
Total Soluble Sugars:
-
Reactive Oxygen Species (ROS) Measurement:
Conclusion
While direct evidence for the role of (5Z)-Tetraprenylacetone in plant stress tolerance is currently lacking, its classification as an isoprenoid suggests a plausible involvement in antioxidant defense and membrane stabilization. The comparative framework and experimental protocols provided in this guide offer a robust approach for researchers to investigate and validate its specific functions. Elucidating the role of novel compounds like (5Z)-Tetraprenylacetone will not only enhance our fundamental understanding of plant stress responses but may also pave the way for new strategies in crop improvement and the development of plant-derived bioactive compounds.
References
- 1. Stress-Induced Volatile Emissions and Signalling in Inter-Plant Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring ROS and redox markers in plant cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of bacterial volatile emissions on plant abiotic stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Drought on Soluble Sugars and Free Proline Content in Selected Arabidopsis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Tetraprenylacetone Isomers' Antioxidant Properties: A Focus on Geranylgeranylacetone
A comparative analysis of the antioxidant properties of Tetraprenylacetone isomers is currently limited by the available scientific literature. The vast majority of research has focused exclusively on the all-(E)-isomer, Geranylgeranylacetone (GGA), also known as Teprenone. Consequently, this guide provides a comprehensive overview of the antioxidant properties of GGA, with the acknowledgment that data on its (Z)-isomers is not presently available in published studies.
Geranylgeranylacetone (GGA) is an acyclic polyisoprenoid that has demonstrated significant cytoprotective and antioxidant effects.[1][2] Its antioxidant activity is primarily indirect, functioning through the upregulation of endogenous antioxidant defense mechanisms rather than direct radical scavenging. This guide summarizes the current understanding of GGA's antioxidant properties, including quantitative data from relevant studies, detailed experimental protocols, and the key signaling pathways involved.
Data Presentation
The antioxidant effects of Geranylgeranylacetone are often evaluated by its ability to induce the expression of antioxidant proteins and to scavenge reactive oxygen species (ROS). The table below summarizes key quantitative findings from in vitro studies.
| Parameter Measured | Cell Line | Treatment/Inducer | Concentration of GGA | Result | Reference |
| Reactive Oxygen Species (ROS) Scavenging | PAM212 (murine keratinocytes) | Phorbol myristate acetate (PMA) | 1 µM | Significant scavenging of PMA-induced ROS, comparable to N-acetylcysteine (NAC) | [1] |
| Thioredoxin (TRX) Induction | PAM212 cells | - | 1 µM | Induction of endogenous TRX production | [1] |
| Nrf2 Nuclear Translocation | PAM212 cells | - | 1 µM | Induced Nrf2 nuclear translocation | [1] |
| Heat Shock Protein 72 (HSP72) Induction | Rat Heart (in vivo) | Single oral dose | 200 mg/kg | Peak expression of HSP72 at 24 hours post-administration | [2] |
Experimental Protocols
The evaluation of Geranylgeranylacetone's antioxidant properties involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Intracellular Reactive Oxygen Species (ROS) Scavenging Assay
This assay measures the ability of a compound to reduce the levels of intracellular ROS induced by a stressor.
-
Cell Culture: PAM212 keratinocytes are seeded in a 24-well plate at a density of 1 x 10^5 cells per 500 µL of medium and cultured for 24 hours.[1]
-
Treatment: The cells are treated with a ROS inducer, such as 10 nM of phorbol myristate acetate (PMA), in the presence or absence of 1 µM GGA or a positive control like 1 mM N-acetylcysteine (NAC) for 6 hours.[1]
-
Staining: After treatment, the cells are incubated with 10 µmol/L of dichlorodihydrofluorescein diacetate (DCF-DA) for 30 minutes at 37°C. The cells are then washed twice with phosphate-buffered saline (PBS).[1]
-
Quantification: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured. This can be done using a fluorescence microscope for imaging and flow cytometry for quantitative analysis.[1]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression of specific proteins, such as Thioredoxin (TRX), Nrf2, and Heat Shock Proteins (HSPs).
-
Protein Extraction: Cells or tissues are lysed in an ice-cold radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.[3]
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay.[3]
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[3]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-TRX, anti-Nrf2, anti-HSP72). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
While not specifically reported for GGA in the provided search results, the DPPH assay is a common method to evaluate the direct radical scavenging activity of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.2 mM) is prepared in a suitable solvent like methanol or ethanol.[4]
-
Reaction Mixture: The test compound (in various concentrations) is added to the DPPH solution. A control is prepared with the solvent instead of the test compound.[5]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[5]
-
Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.[4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5]
Mandatory Visualization
Signaling Pathway of Geranylgeranylacetone's Antioxidant Action
The antioxidant effect of Geranylgeranylacetone is significantly mediated through the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by GGA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant genes, including Thioredoxin (TRX).
Caption: GGA-mediated activation of the Nrf2 antioxidant signaling pathway.
References
Unraveling Protein Interactions: A Comparative Guide to (5Z)-Tetraprenylacetone Binding Affinity
A definitive guide for researchers, scientists, and drug development professionals on the binding affinity of (5Z)-Tetraprenylacetone to its target proteins. This guide provides a comparative analysis with alternative compounds, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Currently, there is a notable absence of publicly available data on the specific target proteins of (5Z)-Tetraprenylacetone and its corresponding binding affinity. To provide a comprehensive and illustrative comparison guide as requested, this document will use the well-characterized interaction between the drug Tetrabenazine and its target, Vesicular Monoamine Transporter 2 (VMAT2) , as a reference example. This will serve to demonstrate the principles of binding affinity comparison and the requisite experimental documentation.
Comparative Binding Affinity Data
The following table presents a hypothetical comparison of (5Z)-Tetraprenylacetone with alternative compounds, incorporating the known binding affinity of Tetrabenazine for VMAT2. The data for (5Z)-Tetraprenylacetone and "Alternative Compound A" are placeholders for illustrative purposes.
| Compound | Target Protein | Binding Affinity (Kd/Ki) | Assay Method | Reference |
| (5Z)-Tetraprenylacetone | Undetermined | Data Not Available | - | - |
| Tetrabenazine | VMAT2 | 100 nM (Ki) | Radioligand | --INVALID-LINK--[1] |
| Alternative Compound A | Hypothetical | e.g., 250 nM (Kd) | SPR | Hypothetical |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. Lower values indicate a stronger binding interaction.
Experimental Protocols for Determining Binding Affinity
The determination of binding affinity is a critical step in drug discovery and development. Several biophysical techniques can be employed to quantify the interaction between a small molecule and its protein target. One such robust method is Isothermal Titration Calorimetry (ITC) .
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Objective: To determine the binding affinity of a ligand to a target protein.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or HEPES).
-
Ligand (e.g., (5Z)-Tetraprenylacetone) dissolved in the same buffer.
-
Isothermal Titration Calorimeter instrument.
-
Syringe for ligand injection.
-
Sample cell for the protein solution.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein at a known concentration (typically in the micromolar range).
-
Prepare a solution of the ligand at a concentration 10-20 times that of the protein.
-
Ensure both solutions are in the identical buffer to minimize heat of dilution effects.
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed to ensure proper mixing without denaturation.
-
Equilibrate the instrument to a stable baseline.
-
-
Titration:
-
Load the protein solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Record the heat change after each injection until the protein becomes saturated with the ligand.
-
-
Data Analysis:
-
The raw data consists of a series of heat spikes corresponding to each injection.
-
Integrate the area under each spike to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to calculate the Kd, n, ΔH, and ΔS.
-
Visualizing Experimental and Biological Pathways
Diagrams are essential for illustrating complex workflows and biological processes. The following diagrams, generated using the DOT language, depict a standard experimental workflow for determining binding affinity and a simplified signaling pathway that could be influenced by protein-ligand binding.
References
Independent Verification of Pure (5Z)-Tetraprenylacetone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies for the synthesis and independent verification of pure (5Z)-Tetraprenylacetone. It is intended to assist researchers in selecting optimal strategies for obtaining and confirming the stereochemical purity of this C23 isoprenoid ketone, a molecule of interest in various research and development applications. This document outlines a plausible stereoselective synthetic approach and contrasts it with a non-stereoselective alternative, providing detailed experimental protocols and data for verification.
Comparison of Synthetic Methodologies
The stereoselective synthesis of the (Z)-isomer of tetraprenylacetone is crucial for elucidating its specific biological functions. Below is a comparison of two potential synthetic routes: a stereoselective approach designed to yield the desired (5Z)-isomer with high purity and a non-stereoselective method that typically results in a mixture of (E) and (Z) isomers.
| Feature | Stereoselective Synthesis (Still-Gennari HWE) | Non-Stereoselective Synthesis (Standard Wittig) |
| Method | Still-Gennari modification of the Horner-Wadsworth-Emmons reaction | Standard Wittig reaction |
| Key Reagents | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS, 18-crown-6, Geranylgeranial | Methyltriphenylphosphonium bromide, n-Butyllithium, Geranylgeranial |
| Stereoselectivity | High Z-selectivity | Low selectivity, produces E/Z mixtures |
| Yield | Moderate to high | Variable, often moderate |
| Purification | Simpler due to high isomeric purity | Requires extensive chromatographic separation of isomers |
| Suitability | Ideal for obtaining pure (5Z)-isomer for biological and pharmacological studies | Suitable for generating analytical standards of both isomers or when stereochemical purity is not critical |
Experimental Protocols
Synthesis of (5Z)-Tetraprenylacetone via Still-Gennari Horner-Wadsworth-Emmons Reaction
This protocol is a proposed method based on established principles of Z-selective olefination reactions.
Step 1: Synthesis of (2Z,6E,10E)-Methyl 3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenoate
-
To a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 equivalents) and 18-crown-6 (1.5 equivalents) in dry tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents) dropwise.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Add a solution of (2E,6E)-geranylgeranial (1.0 equivalent) in dry THF dropwise.
-
Allow the reaction to stir at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the (Z)-ester.
Step 2: Conversion to (5Z,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one
-
Hydrolyze the ester from Step 1 using lithium hydroxide in a THF/water mixture.
-
Acidify the reaction mixture and extract the carboxylic acid.
-
Convert the carboxylic acid to the corresponding acid chloride using oxalyl chloride.
-
React the acid chloride with a suitable organocuprate reagent, such as lithium dimethylcuprate, at low temperature to yield the target ketone, (5Z)-Tetraprenylacetone.
Alternative Non-Stereoselective Synthesis via Standard Wittig Reaction
-
Prepare the Wittig reagent by suspending methyltriphenylphosphonium bromide in dry THF and adding n-butyllithium at 0 °C.
-
Stir the resulting ylide solution for 1 hour at room temperature.
-
Cool the solution to -78 °C and add a solution of (2E,6E)-geranylgeranial in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Purify the resulting mixture of (E)- and (Z)-olefins by column chromatography.
-
The subsequent conversion to the ketone would follow a similar multi-step process as outlined in Step 2 of the stereoselective synthesis, but would be applied to the mixture of isomers.
Independent Verification Data
The identity and purity of the synthesized (5Z)-Tetraprenylacetone must be confirmed through rigorous analytical techniques. Below are the expected data for the pure (5Z)-isomer.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for separating E/Z isomers and assessing the purity of the final product.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Retention Time | The (Z)-isomer is expected to have a slightly different retention time than the (E)-isomer. The exact time will depend on the specific column and gradient conditions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the stereochemistry of the double bond.
¹H NMR (500 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~5.15 | t | ~7.0 |
| H-4 | ~2.55 | q | ~7.5 |
| H-3 | ~2.20 | t | ~7.5 |
| CH₃-6 | ~1.60 | s | - |
| CH₃-2' (terminal isoprene) | ~1.68 | s | - |
| Other CH₂ and CH | 1.90-2.15 | m | - |
| Other CH₃ | 1.55-1.65 | m | - |
¹³C NMR (125 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~208.5 |
| C-6 (C=C) | ~135.0 |
| C-5 (C=C) | ~123.5 |
| C-3 | ~45.0 |
| C-4 | ~28.0 |
| CH₃-6 | ~23.5 |
Note: These are predicted values. Actual experimental values may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | m/z (relative intensity) |
| [M]⁺ (Molecular Ion) | 330.3 (calculated for C₂₃H₃₈O) |
| [M-15]⁺ (Loss of CH₃) | 315.3 |
| [M-43]⁺ (Loss of C₃H₇) | 287.3 |
| [M-58]⁺ (McLafferty rearrangement) | 272.2 |
| Base Peak | Likely a fragment resulting from cleavage at the allylic position. |
Visualizations
Signaling Pathway of a Hypothetical Biological Target
Caption: Hypothetical signaling pathway of (5Z)-Tetraprenylacetone.
Experimental Workflow for Synthesis and Verification
Caption: Workflow for (5Z)-Tetraprenylacetone synthesis.
Logical Relationship of Verification Techniques
Caption: Verification techniques for (5Z)-Tetraprenylacetone.
Structure-Activity Relationship of Tetraprenylacetone Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraprenylacetone, also known as geranylgeranylacetone (GGA), is an acyclic isoprenoid with well-documented cytoprotective properties. It is clinically used as an anti-ulcer agent and has shown promise in preclinical studies for a range of therapeutic applications, including neuroprotection, cardioprotection, and cancer therapy. The biological activities of tetraprenylacetone are largely attributed to its ability to induce heat shock proteins (HSPs), particularly HSP70, which play a crucial role in cellular defense mechanisms against stress.
The common commercially available form of tetraprenylacetone is the all-trans or (6E,10E,14E)-isomer. However, the presence of three double bonds in its structure allows for the existence of several geometric isomers. The spatial arrangement of the substituents around these double bonds can significantly influence the molecule's interaction with biological targets, leading to variations in activity. This guide provides a comparative overview of the structure-activity relationship (SAR) of tetraprenylacetone isomers, focusing on their anticancer and antioxidant activities, supported by available experimental data.
Comparative Biological Activity of Tetraprenylacetone Isomers
Direct comparative studies on the biological activities of different tetraprenylacetone isomers are limited in the currently available scientific literature. Most research has been conducted using the all-(E) isomer. However, by drawing parallels with other isoprenoid compounds like lycopene, it can be hypothesized that the geometric configuration of the double bonds in tetraprenylacetone plays a significant role in its biological efficacy. Studies on lycopene have shown that (Z)-isomers can exhibit higher antioxidant activity in certain assays compared to the all-(E)-isomer[1][2]. This suggests that the bent structure of the (Z)-isomers may facilitate better interaction with radical species or cellular membranes.
Anticancer Activity
The all-(E)-isomer of tetraprenylacetone has demonstrated notable anticancer effects in various cancer cell lines. Its mechanism of action is multifaceted, involving the inhibition of key signaling pathways implicated in cancer progression.
Key Findings for (6E,10E,14E)-Tetraprenylacetone:
-
Inhibition of Cell Proliferation: Treatment with (6E,10E,14E)-tetraprenylacetone has been shown to inhibit the proliferation of ovarian, cervical, and colorectal cancer cells[3][4].
-
Signaling Pathway Modulation: It has been observed to inactivate the Ras-MAPK and Rho signaling pathways, which are critical for cancer cell growth and invasion[3].
-
Induction of Apoptosis: Some studies suggest that its cytotoxic effects are mediated through a combination of necrosis and apoptosis[4].
-
Influence of Glucose Environment: The cytotoxic efficacy of (6E,10E,14E)-tetraprenylacetone can be influenced by the glucose concentration in the cellular microenvironment, with attenuated effects observed in high-glucose conditions[4].
Quantitative Data on Anticancer Activity of (6E,10E,14E)-Tetraprenylacetone
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HeLa | Cervical Cancer | Proliferation Inhibition | Significant at 100 µM | [4] |
| Caco-2 | Colorectal Adenocarcinoma | Proliferation Inhibition | Significant at 100 µM | [4] |
| Ovarian Cancer Cells | Ovarian Cancer | Proliferation Inhibition | Dose-dependent | [3] |
Hypothesized Activity of other Isomers:
While experimental data is lacking, it is plausible that isomers with one or more cis (Z) double bonds could exhibit altered anticancer activity. The change in molecular shape might affect their uptake by cancer cells, their interaction with intracellular targets, or their ability to partition into cellular membranes, potentially leading to either enhanced or diminished efficacy.
Antioxidant Activity
The antioxidant properties of tetraprenylacetone are linked to its ability to induce endogenous antioxidant defense mechanisms and potentially act as a direct radical scavenger.
Key Findings for (6E,10E,14E)-Tetraprenylacetone:
-
Induction of Thioredoxin (TRX): This isomer has been shown to induce the expression of thioredoxin, a key antioxidant protein that protects cells from oxidative stress.
-
ROS Scavenging: It can scavenge intracellular reactive oxygen species (ROS), thereby mitigating oxidative damage.
Comparative Antioxidant Activity of Isoprenoid Isomers (Lycopene as an analogue)
A study on lycopene isomers provides insights into how geometric isomerism can affect antioxidant capacity[1][2].
| Isomer | Peroxyl Radical Scavenging Activity | Lipid Peroxyl Radical Scavenging Activity |
| (all-E)-lycopene | Lower | Lower |
| (5Z)-lycopene | Higher | Highest |
| (9Z)-lycopene | Higher | Intermediate |
| (13Z)-lycopene | Higher | Intermediate |
These findings suggest that the presence of cis double bonds in the isoprenoid chain can enhance radical scavenging activity. A similar trend could be anticipated for tetraprenylacetone isomers.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa, Caco-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the tetraprenylacetone isomer for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Cells treated with tetraprenylacetone isomers are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., phosphorylated MAPK, Ras) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
DPPH Radical Scavenging Assay (for Antioxidant Activity)
-
Reaction Mixture: A solution of the tetraprenylacetone isomer in a suitable solvent is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).
Visualizations
Caption: Signaling pathway inhibited by (6E,10E,14E)-Tetraprenylacetone in cancer cells.
Caption: General experimental workflow for evaluating the biological activities of Tetraprenylacetone isomers.
Conclusion
The available evidence strongly supports the anticancer and antioxidant potential of (6E,10E,14E)-tetraprenylacetone. Its ability to modulate critical signaling pathways in cancer cells and induce cellular antioxidant defenses makes it a compelling candidate for further drug development. However, a significant knowledge gap exists regarding the structure-activity relationships of its geometric isomers. Based on analogous isoprenoid structures, it is reasonable to hypothesize that the cis isomers of tetraprenylacetone may exhibit distinct, and potentially more potent, biological activities. Future research should focus on the synthesis and comprehensive biological evaluation of all tetraprenylacetone isomers to fully elucidate their therapeutic potential and identify the most active geometric configuration for specific disease applications. Such studies will be crucial for optimizing the development of tetraprenylacetone-based therapeutics.
References
A Comparative Analysis of (5Z)-Tetraprenylacetone's Anti-Inflammatory Performance Against Standard Drugs
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of (5Z)-Tetraprenylacetone, commonly known as Geranylgeranylacetone (GGA), against two widely recognized anti-inflammatory drugs: Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic corticosteroid. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to offer a benchmark for its potential therapeutic applications.
Geranylgeranylacetone (GGA) is an acyclic polyisoprenoid that has demonstrated cytoprotective and anti-inflammatory activities.[1][2][3] Its mechanisms of action, performance in preclinical models, and a comparison with established anti-inflammatory agents are detailed below.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of GGA, Ibuprofen, and Dexamethasone are mediated through distinct molecular pathways. Understanding these differences is crucial for evaluating their potential therapeutic applications and side-effect profiles.
(5Z)-Tetraprenylacetone (Geranylgeranylacetone - GGA)
GGA exerts its anti-inflammatory effects through multiple pathways, primarily centered on cellular stress response and antioxidant defenses. One of its key mechanisms is the induction of Heat Shock Proteins (HSPs), particularly HSP70.[4] HSPs play a crucial role in protecting cells from stress and have been shown to suppress the production of pro-inflammatory mediators.
Additionally, GGA has been shown to ameliorate skin inflammation by inducing the production of thioredoxin (TRX), a protein with significant antioxidant and anti-inflammatory properties. This induction is mediated through the PI3K/Akt/Nrf2 signaling pathway.[1][5] By activating this pathway, GGA enhances the cellular antioxidant capacity, thereby reducing the inflammatory response. Furthermore, GGA can suppress the inflammatory response to lipopolysaccharide (LPS) in macrophages.[4]
Ibuprofen
Ibuprofen is a classic NSAID that primarily functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[[“]][7][8] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] The anti-inflammatory effects of Ibuprofen are mainly attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of its side effects, such as gastrointestinal issues.[7] Beyond COX inhibition, Ibuprofen also modulates the activity of immune cells and can reduce the production of inflammatory cytokines.[[“]]
Dexamethasone
Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[11][12] Its primary mechanism involves binding to cytosolic glucocorticoid receptors.[13] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression.[14] Dexamethasone upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[14] It achieves this by interfering with key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical for the transcription of inflammatory genes.[15] Dexamethasone also inhibits the expression of COX-2.[15]
Quantitative Performance Data
The following table summarizes the available quantitative data for the anti-inflammatory performance of Geranylgeranylacetone, Ibuprofen, and Dexamethasone in various in vitro assays. It is important to note that direct comparisons of IC50 values should be made with caution unless the experiments were conducted under identical conditions.
| Compound | Assay | Cell Line/System | IC50 Value | Qualitative Observations |
| Geranylgeranylacetone (GGA) | Inhibition of pro-inflammatory cytokines | In vivo (rats) | Not Reported | Significantly suppressed the elevation of serum IL-6 and completely inhibited the increase in serum TNF-α.[4] |
| Inhibition of pro-inflammatory cytokines | In vitro (keratinocytes) | Not Reported | Suppressed the expression of TNF-α, IL-1β, and GM-CSF.[1] | |
| Ibuprofen | COX-2 Inhibition | Not Specified | ~11.2 µM | - |
| Dexamethasone | COX-2 Inhibition | Human Articular Chondrocytes | 0.0073 µM | Potent inhibitor of COX-2. |
| COX-2 Protein Expression Inhibition | HeLa-TO cells | ~0.01 µM | - | |
| IL-6 Secretion Inhibition (TNF-α induced) | Human Retinal Microvascular Pericytes | 2 - 6 nM | Strong inhibition (>80%).[16] | |
| TNF-α Secretion Inhibition | Not Specified | Not Reported | Potent suppression of TNF-α production and release. |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The data presented in this guide are derived from standard in vitro and in vivo anti-inflammatory assays. Below are detailed methodologies for some of the key experiments cited.
1. LPS-Induced Cytokine Production in Macrophages
This assay is a common in vitro model to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokine production.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[17][18]
-
Cell Seeding: Cells are seeded in multi-well plates at a specific density (e.g., 1 x 10^6 cells/well) and allowed to adhere overnight.[18]
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., GGA, Ibuprofen, Dexamethasone) for a specified period (e.g., 2 hours).[18]
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL.[18][19] A set of untreated cells serves as a negative control, and cells treated only with LPS serve as a positive control.[18]
-
Incubation: The plates are incubated for a period sufficient to allow for cytokine production (e.g., 18-24 hours).[17]
-
Quantification: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[18][20]
-
Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-only treated cells. The IC50 value is then determined from the dose-response curve.
2. Cyclooxygenase (COX-2) Inhibition Assay
This enzymatic assay measures the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.
-
Assay Principle: The assay typically measures the peroxidase activity of the COX enzyme by monitoring the oxidation of a chromogenic or fluorogenic substrate.[21][22][23]
-
Reagents: The assay kit usually includes purified human recombinant COX-2 enzyme, a reaction buffer, heme (a necessary cofactor), arachidonic acid (the substrate), and a detection probe.[22][23]
-
Procedure:
-
The test compounds are added to the wells of a microplate at various concentrations.
-
The COX-2 enzyme and other reaction components (buffer, heme, probe) are added to the wells.
-
The mixture is incubated to allow the inhibitor to bind to the enzyme.[23]
-
The reaction is initiated by adding arachidonic acid.
-
The plate is immediately read in a microplate reader that measures the change in absorbance or fluorescence over time.[23][24]
-
-
Data Analysis: The rate of the reaction is determined from the linear phase of the kinetic read. The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is determined from the resulting dose-response curve. A known COX-2 inhibitor, such as Celecoxib, is often used as a positive control.[22][25]
References
- 1. Geranylgeranylacetone Ameliorates Skin Inflammation by Regulating and Inducing Thioredoxin via the Thioredoxin Redox System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geranylgeranylacetone protects membranes against nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. mdpi.com [mdpi.com]
- 6. Ibuprofen Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. droracle.ai [droracle.ai]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 15. esmed.org [esmed.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - DK [thermofisher.com]
- 20. m.youtube.com [m.youtube.com]
- 21. 2.8. COX1 and COX2 Enzymatic Assay [bio-protocol.org]
- 22. abcam.com [abcam.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. assaygenie.com [assaygenie.com]
Safety Operating Guide
A Guide to the Safe Disposal of (5Z)-Tetraprenylacetone
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of (5Z)-Tetraprenylacetone, a terpenoid compound.
I. Immediate Safety Considerations
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Wear tight-sealing safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear suitable protective clothing, such as a lab coat.
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[1]
II. Core Disposal Principles
The fundamental principle of chemical waste disposal is to prevent harm to individuals and the environment.[3][4] For (5Z)-Tetraprenylacetone, as with many laboratory chemicals, the following rules must be strictly followed:
-
Do Not Mix Waste: Never mix (5Z)-Tetraprenylacetone with other chemical waste streams.[5][6] Mixing incompatible chemicals can lead to dangerous reactions, including fire, explosion, or the formation of toxic gases.[5]
-
Segregate Waste: Keep (5Z)-Tetraprenylacetone waste separate from other categories of chemical waste.[5] For instance, halogenated and non-halogenated solvents should be collected in different containers.[5]
-
Original or Compatible Containers: Whenever possible, store waste in its original container.[6] If this is not feasible, use a container made of a compatible material that is in good condition, free of leaks, and has a secure, tightly fitting cap.[7][8]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(5Z)-Tetraprenylacetone".[8]
III. Step-by-Step Disposal Procedure
The following workflow outlines the procedural steps for the proper disposal of (5Z)-Tetraprenylacetone.
IV. Regulatory Compliance
All chemical waste, including (5Z)-Tetraprenylacetone, must be managed in accordance with federal, state, and local regulations.[9] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable rules.[5][7]
V. Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the spill is large or you are unsure how to proceed, contact your institution's emergency response team or EHS office.
-
For small spills, if you are trained and have the appropriate spill kit, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.
Always refer to the Safety Data Sheet (SDS) for (5Z)-Tetraprenylacetone for detailed information on spill cleanup and emergency procedures.
VI. Empty Container Disposal
Empty containers that previously held (5Z)-Tetraprenylacetone must also be disposed of properly. The regulations for what constitutes an "empty" container can be complex.[4] Generally, a container is considered empty if all waste has been removed by standard practices.[4] It is often recommended to triple rinse the container with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.[4][9] The rinsed container should then be air-dried in a ventilated area before disposal or reuse.[9] Always deface or remove the original label from the empty container.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
